(S)-Nik smi1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[3-[2-[(3S)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m1/s1 |
InChI Key |
LQSHXYHWYGKAMX-HXUWFJFHSA-N |
Isomeric SMILES |
CN1CC[C@@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Nik smi1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (S)-Nik smi1
Core Mechanism of Action
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). Its mechanism of action centers on the direct inhibition of the MAP4K2 signaling pathway, which has been demonstrated to induce mitophagy, a selective form of autophagy responsible for the removal of damaged mitochondria. This targeted inhibition has shown therapeutic potential in preclinical models of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes.
The inhibition of MAP4K2 by this compound leads to a cascade of downstream effects that ultimately promote cellular homeostasis by clearing dysfunctional mitochondria. This process is critical in metabolically active tissues where mitochondrial health is paramount. The selectivity of this compound for MAP4K2 over other kinases is a key attribute, minimizing off-target effects and enhancing its therapeutic window.
Signaling Pathway
The signaling cascade initiated by the inhibition of MAP4K2 by this compound is a critical aspect of its therapeutic effect. The pathway culminates in the induction of mitophagy, a key cellular process for maintaining mitochondrial integrity.
Caption: MAP4K2 signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Kinase Assay:
To determine the inhibitory activity of this compound against MAP4K2, a radiometric kinase assay is typically employed. The protocol involves the following steps:
-
Recombinant human MAP4K2 enzyme is incubated with the substrate, myelin basic protein (MBP), and [γ-³²P]ATP in a kinase buffer.
-
This compound is added at varying concentrations to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a specified time at 30°C and is then stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Mitophagy Assay:
To assess the induction of mitophagy in cells treated with this compound, a common method is the use of a fluorescent reporter such as mt-Keima.
-
Cells, such as HeLa or HepG2, are stably transfected with a plasmid encoding mt-Keima, a pH-sensitive fluorescent protein that localizes to the mitochondria.
-
The cells are then treated with this compound at various concentrations for a defined period.
-
Following treatment, the cells are analyzed by flow cytometry or fluorescence microscopy.
-
The mt-Keima protein exhibits a shift in its fluorescence emission spectrum when mitochondria are delivered to the acidic environment of the lysosomes during mitophagy.
-
An increase in the ratio of the lysosomal (acidic) to mitochondrial (neutral) fluorescence signal indicates an induction of mitophagy.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay |
| MAP4K2 IC₅₀ | 12 nM | Radiometric Kinase Assay |
| Selectivity | >100-fold vs. a panel of other kinases | KinomeScan |
| Cellular Assay | Effective Concentration (EC₅₀) | Endpoint |
| Mitophagy Induction | 1 µM | mt-Keima fluorescence shift |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound from in vitro characterization to cellular response assessment.
Caption: Experimental workflow for this compound evaluation.
An In-depth Technical Guide to the Synthesis and Characterization of (S)-NIK SMI1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-NIK SMI1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key characterization assays are presented, along with a summary of its quantitative data. Furthermore, the non-canonical NF-κB signaling pathway, the target of this compound, is delineated. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of NIK inhibition.
Introduction
The non-canonical NF-κB signaling pathway plays a crucial role in the regulation of immune responses, lymphoid organ development, and B-cell maturation and survival. Aberrant activation of this pathway is implicated in various autoimmune diseases and B-cell malignancies.[4] A key mediator of the non-canonical NF-κB pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase.[5] Consequently, NIK has emerged as a promising therapeutic target for the development of novel immunomodulatory and anti-cancer agents.
This compound has been identified as a potent and highly selective inhibitor of NIK.[1][3] It interacts with the ATP-binding site of NIK, effectively blocking its kinase activity.[1] This inhibition leads to the suppression of downstream signaling events, including the processing of p100 to p52 and the subsequent nuclear translocation of p52/RelB heterodimers.[1][6] This guide details the chemical synthesis and comprehensive characterization of this important research compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthetic route, culminating in a Sonogashira coupling reaction. The two key intermediates required are 6-bromo-4-methoxypicolinamide (Intermediate A) and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (Intermediate B) .
Synthesis of Intermediate A: 6-bromo-4-methoxypicolinamide
A plausible synthetic route to 6-bromo-4-methoxypicolinamide starts from a commercially available substituted picolinic acid. The synthesis involves standard organic chemistry transformations such as esterification, bromination, and amidation.
Synthesis of Intermediate B: (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
This chiral intermediate is a key component of this compound. While commercially available from some vendors, its synthesis can be accomplished from a suitable chiral starting material, likely involving the addition of an ethynyl group to a cyclic ketone precursor.
Final Step: Sonogashira Coupling
The final step in the synthesis of this compound is a palladium-catalyzed Sonogashira cross-coupling reaction between 6-bromo-4-methoxypicolinamide and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one.[7]
Experimental Protocol: Synthesis of this compound
To a degassed solution of 6-bromo-4-methoxypicolinamide (1.0 eq) and (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (1.2 eq) in a suitable solvent such as a mixture of THF and triethylamine are added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity can be further assessed by high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Reference |
| NIK Inhibition (Ki) | 0.230 ± 0.170 nM | [1] |
| Cellular IC₅₀ (p52 nuclear translocation) | 70 nM | [1] |
| BAFF-induced B-cell survival (IC₅₀) | 373 ± 64 nM (mouse) | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the non-canonical NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of NIK kinase activity.
Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a subset of TNF receptor superfamily members, such as BAFFR, CD40, and LTβR. In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Evaluation of NIK Inhibition
The inhibitory activity of this compound can be assessed through various in vitro and cell-based assays.
Experimental Protocol: NIK Kinase Inhibition Assay
The in vitro kinase activity of NIK can be determined using a variety of assay formats, such as ADP-Glo™ kinase assay. Briefly, recombinant human NIK enzyme is incubated with a specific substrate (e.g., a peptide derived from p100) and ATP in a kinase buffer. The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The amount of ADP produced, which is proportional to the kinase activity, is then quantified using a luciferase-based detection system. To determine the IC₅₀ value of this compound, the assay is performed in the presence of serial dilutions of the inhibitor. The resulting data are plotted as percent inhibition versus inhibitor concentration and fitted to a four-parameter logistic equation.
Experimental Protocol: p52 Nuclear Translocation Assay
Cell lines that activate the non-canonical NF-κB pathway upon stimulation (e.g., with an anti-LTβR antibody) are used for this assay. Cells are pre-incubated with varying concentrations of this compound before stimulation. After a defined incubation period, the cells are fixed and permeabilized. The subcellular localization of p52 is then visualized and quantified using immunofluorescence microscopy. The nuclear and cytoplasmic fluorescence intensities of p52 are measured, and the ratio of nuclear to cytoplasmic fluorescence is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition of nuclear translocation against the concentration of this compound.
Conclusion
This compound is a valuable research tool for studying the non-canonical NF-κB signaling pathway and a promising lead compound for the development of therapeutics targeting diseases associated with aberrant NIK activity. This guide provides a comprehensive overview of its synthesis and characterization, including detailed experimental protocols to facilitate its use in the scientific community. The provided data and methodologies are intended to support further investigation into the therapeutic potential of NIK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. kbfi.ee [kbfi.ee]
- 3. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 4. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
(S)-Nik smi1: A Technical Guide to its Discovery and Development as a Potent and Selective NIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of (S)-Nik smi1, a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). The content herein details its biochemical and cellular activity, preclinical efficacy in models of autoimmune disease, and the experimental methodologies utilized in its characterization.
Introduction
This compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK), a central kinase in the non-canonical NF-κB signaling pathway.[1][2] The dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and B cell malignancies.[3][4] this compound was developed to target NIK's kinase activity, thereby modulating the downstream signaling cascades that contribute to inflammation and immune cell survival.[5][6]
Mechanism of Action
This compound is a highly potent inhibitor of NIK-catalyzed ATP hydrolysis.[1] It selectively targets the ATP-binding site of NIK, leading to the inhibition of the non-canonical NF-κB pathway.[4][5] This pathway is activated by various members of the tumor necrosis factor (TNF) receptor superfamily, including B cell-activating factor (BAFF), CD40, and lymphotoxin-β receptor (LTβR).[1][3] Inhibition of NIK by this compound prevents the processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[5][7]
dot digraph "Non-Canonical_NFkB_Pathway_Inhibition_by_S_Nik_smi1" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];
// Node Definitions TNFR [label="TNFR Superfamily\n(e.g., BAFF-R, CD40, LTβR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF_Complex [label="TRAF2/TRAF3/cIAP1/2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; NIK [label="NIK", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Nik_smi1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKKalpha [label="IKKα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p100_RelB [label="p100/RelB", fillcolor="#FBBC05", fontcolor="#202124"]; p52_RelB [label="p52/RelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions TNFR -> TRAF_Complex [label="Ligand Binding", color="#5F6368"]; TRAF_Complex -> NIK [label="Degradation\n(constitutive)", style=dashed, color="#EA4335"]; NIK -> IKKalpha [label="Phosphorylation", color="#34A853"]; S_Nik_smi1 -> NIK [label="Inhibition", color="#EA4335", arrowhead=tee]; IKKalpha -> p100_RelB [label="Phosphorylation", color="#34A853"]; p100_RelB -> p52_RelB [label="Processing", color="#34A853"]; p52_RelB -> Nucleus [label="Translocation", color="#34A853"]; Nucleus -> Gene_Expression [label="Transcription", color="#34A853"]; } caption: "Inhibition of the Non-Canonical NF-κB Pathway by this compound."
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Assay | Species | Value | Unit | Reference |
| NIK Ki | Human | 0.23 ± 0.17 | nM | [1][8] |
| NIK IC50 (ATP Hydrolysis) | Human | 0.23 ± 0.17 | nM | [2] |
| NIK IC50 | Murine | ~1.7-fold less potent than human | [5][9] | |
| NF-κB Reporter Gene IC50 | HEK293 | 34 ± 6 | nM | [2] |
| p52 Nuclear Translocation IC50 | 70 | nM | [2] | |
| BAFF-induced B cell survival IC50 | Mouse | 373 ± 64 | nM | [2] |
| BAFF-induced B cell survival IC50 | Human | ~2-fold more potent than mouse | [5] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Clearance (mL/kg per min) | Volume of Distribution (Vd, L/kg) | Reference |
| SD Rat | 20 | 1.35 | [2] |
| CD-1 Mouse | 32 | 1.58 | [2] |
| Beagle | 18 | 0.778 | [2] |
| Cynomolgus Monkey | 7.8 | 1.39 | [2] |
Experimental Protocols
NIK Enzymatic Assay (Fluorescence Polarization)
This assay measures the NIK-catalyzed hydrolysis of ATP to ADP.
-
Reagents: Recombinant human NIK enzyme, ATP, ADP, and a fluorescently labeled ADP tracer.
-
Procedure:
-
This compound is serially diluted and incubated with the NIK enzyme.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing an ADP-binding reagent and the fluorescent ADP tracer is added.
-
The fluorescence polarization is measured, which is inversely proportional to the amount of ADP produced.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Cellular p52 Nuclear Translocation Assay
This high-content imaging assay quantifies the translocation of the p52 NF-κB subunit to the nucleus upon stimulation.
-
Cell Line: HeLa cells are commonly used.[5]
-
Procedure:
-
Cells are seeded in microplates and treated with various concentrations of this compound.
-
Non-canonical NF-κB signaling is stimulated with an anti-LTβR antibody.[5]
-
Cells are fixed, permeabilized, and stained with an antibody against p52 and a nuclear counterstain (e.g., DRAQ5).[7]
-
Images are acquired using a high-content imaging system.
-
-
Data Analysis: The nuclear-to-cytoplasmic ratio of p52 fluorescence intensity is quantified, and IC50 values are determined from the dose-response curves.[5][7]
dot digraph "Experimental_Workflow_p52_Translocation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];
// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HeLa Cells\nin Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Inhibitor [label="Treat with this compound\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with\nanti-LTβR Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Perm [label="Fix and Permeabilize Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Immunostain for p52\nand Nuclear Counterstain", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="High-Content Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Image Analysis:\nNuclear/Cytoplasmic p52 Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Treat_Inhibitor [color="#5F6368"]; Treat_Inhibitor -> Stimulate [color="#5F6368"]; Stimulate -> Fix_Perm [color="#5F6368"]; Fix_Perm -> Stain [color="#5F6368"]; Stain -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; Analyze -> Calculate_IC50 [color="#5F6368"]; Calculate_IC50 -> End [color="#5F6368"]; } caption: "Workflow for the p52 Nuclear Translocation Assay."
In Vivo Efficacy in a Systemic Lupus Erythematosus (SLE) Mouse Model
The therapeutic potential of this compound has been evaluated in preclinical models of SLE, such as the NZB/W F1 mouse model.
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease.[7]
-
Treatment: this compound is administered orally.[1] Dosages can range from 10 mg/kg to 200 mg/kg.[1]
-
Readouts:
-
Survival: Monitored over the course of the study.[6]
-
Proteinuria: Measured regularly as an indicator of kidney damage.[7]
-
Serology: Serum levels of autoantibodies (e.g., anti-dsDNA) are quantified by ELISA.
-
Histopathology: Kidneys are examined for signs of glomerulonephritis.
-
Immunophenotyping: Splenocytes are analyzed by flow cytometry to assess changes in B and T cell populations.[3]
-
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group.
Signaling Pathway Modulation
This compound has been shown to inhibit signaling downstream of several key TNF receptor superfamily members implicated in autoimmune diseases.
-
BAFF Signaling: this compound inhibits BAFF-induced B cell survival in vitro and reduces splenic marginal zone B cells in vivo.[1][3]
-
CD40 Signaling: It blocks CD40-induced p52 processing in B cells and IL-12p40 production in dendritic cells.[5]
-
OX40 Signaling: NIK inhibition with this compound has been shown to reduce T-effector/memory cell generation, indicating an effect on OX40 signaling.[5][6]
-
TWEAK Signaling: this compound inhibits TWEAK-induced gene expression in renal tubular epithelial cells, a pathway implicated in lupus nephritis.[5]
dot digraph "Signaling_Pathway_Modulation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, labeljust="l", nojustify=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowhead=normal, penwidth=1.5];
// Node Definitions S_Nik_smi1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NIK [label="NIK", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAFF [label="BAFF Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD40 [label="CD40 Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OX40 [label="OX40 Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TWEAK [label="TWEAK Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B_Cell_Survival [label="B Cell Survival", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Activation [label="T Cell Activation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions S_Nik_smi1 -> NIK [label="Inhibits", color="#EA4335", arrowhead=tee]; NIK -> BAFF [color="#34A853"]; NIK -> CD40 [color="#34A853"]; NIK -> OX40 [color="#34A853"]; NIK -> TWEAK [color="#34A853"]; BAFF -> B_Cell_Survival [color="#5F6368"]; CD40 -> B_Cell_Survival [color="#5F6368"]; OX40 -> T_Cell_Activation [color="#5F6368"]; TWEAK -> Inflammation [color="#5F6368"]; } caption: "Modulation of Key Signaling Pathways by this compound."
Conclusion
This compound is a highly potent and selective inhibitor of NIK that has demonstrated significant therapeutic potential in preclinical models of autoimmune disease, particularly systemic lupus erythematosus. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in modulating key immune signaling pathways make it a valuable tool for further research and a promising candidate for clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
(S)-Nik smi1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Nik smi1, also known as NIK SMI1, is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway, a critical regulator of immune cell function, lymphoid organogenesis, and inflammatory responses. Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of the associated signaling pathways and workflows.
Target Identification: NIK as the Primary Target of this compound
The primary molecular target of this compound has been unequivocally identified as NF-κB-inducing kinase (NIK), also known as Mitogen-activated protein kinase kinase kinase 14 (MAP3K14).[1][2] this compound was developed as a specific inhibitor that interacts with the ATP-binding site in the hinge region of NIK.[3]
In Vitro Potency and Selectivity
This compound demonstrates high potency against human NIK with a Ki value in the sub-nanomolar range. Kinase profiling studies have confirmed its high selectivity.
| Target | Parameter | Value | Species | Reference |
| NIK (h) | Ki | 0.23 ± 0.17 nM | Human | [1][2] |
| NIK (m) | Ki | 0.395 ± 0.226 nM | Murine | |
| NIK (h) | IC50 (ATP hydrolysis) | 0.23 ± 0.17 nM | Human | [2] |
| KHS1 (h) | Ki | 49.6 ± 24.9 nM | Human | |
| LRRK2 (h) | Ki | 247.8 ± 175.1 nM | Human | |
| PKD1 (PKCμ) (h) | Ki | 75.2 ± 48.4 nM | Human | |
| RelB | IC50 (nuclear translocation) | 70 nM | [2] | |
| RelA | IC50 (nuclear translocation) | No inhibition | [2] |
h: human, m: murine
A kinase panel screening of this compound against 222 different kinases showed that at a concentration of 1 µM, only three other kinases (KHS1, LRRK2, and PKD1) were inhibited by more than 75%.[3]
Mechanism of Action: Inhibition of the Non-Canonical NF-κB Signaling Pathway
This compound exerts its effects by specifically inhibiting the non-canonical NF-κB signaling pathway.[4] This pathway is activated by a subset of Tumor Necrosis Factor Receptor Superfamily (TNFRSF) members, including BAFF-R, CD40, LTβR, and RANK.[3]
In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[3][5] Upon ligand binding to the receptor, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[3][5] NIK then phosphorylates and activates IKKα (IKK1), which in turn phosphorylates p100 (NFKB2), leading to its processing into the mature p52 subunit.[3] The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate target gene expression.[5] this compound, by inhibiting NIK's kinase activity, prevents the phosphorylation of IKKα and the subsequent processing of p100 to p52, thereby blocking the downstream signaling cascade.
Non-Canonical NF-κB Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Target Validation: In Vitro and In Vivo Evidence
The validation of NIK as the therapeutic target of this compound has been demonstrated through a series of in vitro and in vivo experiments.
Cellular Assays
This compound has been shown to potently inhibit the non-canonical NF-κB pathway in cellular contexts, with no effect on the canonical pathway.
| Assay | Cell Line | Stimulus | Readout | IC50 | Reference |
| p52 Nuclear Translocation | HeLa | anti-LTβR | High-Content Imaging | 70 nM | [2] |
| p100/p52 Processing | Murine B-cells | anti-CD40 | Western Blot | Significant Inhibition | |
| p100/p52 Processing | Human B-cells | BAFF | Western Blot | Significant Inhibition | |
| B-cell Survival | Murine B-cells | BAFF | Flow Cytometry | 373 ± 64 nM | [2] |
| B-cell Survival | Human B-cells | BAFF | Flow Cytometry | ~2-fold more potent than murine | |
| ICOSL Expression | B-cells | CD40L | Flow Cytometry | Potent Inhibition | |
| IL-12p40 Production | Dendritic Cells | CD40L | ELISA | Near Complete Inhibition | |
| RelA Nuclear Translocation | HeLa | TNFα | High-Content Imaging | No Effect | [3] |
In Vivo Efficacy
In vivo studies using mouse models of systemic lupus erythematosus (SLE) have demonstrated the therapeutic potential of targeting NIK with this compound. Oral administration of this compound led to a dose-dependent reduction in splenic B-cell populations and serum IgA levels.[5] In lupus-prone mouse models, treatment with this compound resulted in reduced disease markers, including decreased autoantibody production and inflammatory cytokine levels, leading to a significant improvement in survival.[3]
Experimental Protocols
NIK Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies NIK kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
NIK Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound or other test compounds
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., Myelin Basic Protein, MBP) as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Kinase Reaction:
-
Add 5 µL of 2x kinase buffer to each well.
-
Add 2.5 µL of test compound or vehicle control.
-
Add 2.5 µL of NIK enzyme solution.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP/substrate mix.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow: NIK Kinase Activity Assay
Caption: Workflow for the NIK Kinase Activity Assay.
Western Blot for p100/p52 Processing
This method is used to assess the inhibition of p100 processing to p52 in cell lysates.
Materials:
-
Cell lines (e.g., murine or human B-cells)
-
Stimulants (e.g., BAFF, anti-CD40 antibody)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB2 p100/p52, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with the appropriate ligand for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p100/p52 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
High-Content Imaging for p52 Nuclear Translocation
This assay quantifies the movement of p52 from the cytoplasm to the nucleus upon pathway activation.
Materials:
-
HeLa cells or other suitable cell line
-
Stimulant (e.g., anti-LTβR antibody)
-
This compound
-
Black-walled, clear-bottom 96- or 384-well imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p52)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and allow them to attach overnight. Pre-treat with this compound for 1-2 hours, then stimulate for the optimal time determined by a time-course experiment.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization.
-
Immunostaining:
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-p52 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the p52 and nuclear channels.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the fluorescence intensity of p52 in both compartments for each cell.
-
Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio or a similar metric to quantify translocation. Determine the IC50 value for this compound.
In Vitro B-cell Survival Assay
This assay measures the ability of this compound to inhibit BAFF-mediated B-cell survival.
Materials:
-
Primary B-cells isolated from mouse spleen or human peripheral blood
-
Recombinant BAFF
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a live/dead stain)
-
Flow cytometer
Procedure:
-
B-cell Isolation: Isolate B-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Plating and Treatment: Plate the isolated B-cells in a 96-well plate. Add serial dilutions of this compound. Add BAFF to the appropriate wells. Include control wells with no BAFF and BAFF with vehicle.
-
Incubation: Culture the cells for 48-72 hours.
-
Staining: Harvest the cells and stain with a viability dye according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of viable cells in each condition.
-
Data Analysis: Normalize the percentage of viable cells in the compound-treated wells to the BAFF-only control. Calculate the IC50 value for the inhibition of B-cell survival.
Conclusion
The comprehensive preclinical data strongly supports the identification of NIK as the primary target of this compound. The molecule's high potency and selectivity, coupled with its demonstrated efficacy in blocking the non-canonical NF-κB pathway in vitro and in relevant in vivo disease models, validate NIK as a promising therapeutic target for a range of autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of NIK inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 3. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIK SMI1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. promega.com.cn [promega.com.cn]
(S)-Nik smi1: A Comprehensive Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Nik smi1 has emerged as a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as in certain cancers. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound. It includes a summary of the available quantitative binding data, detailed representative experimental protocols for the characterization of such inhibitors, and a visualization of the NIK signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the study of NIK-targeted therapeutics.
Introduction to NIK and the Non-Canonical NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] The non-canonical NF-κB pathway is a distinct signaling cascade that is primarily activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFFR, CD40, and LTβR.[2] Central to this pathway is the NF-κB-inducing kinase (NIK), also known as MAP3K14.[2]
Under basal conditions, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[3] Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[3] The stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[2] This phosphorylation event triggers the processing of p100 to its active form, p52, which then translocates to the nucleus in a complex with RelB to regulate the transcription of target genes.[2]
This compound Binding Affinity
This compound is a small molecule inhibitor that demonstrates high-affinity binding to NIK. The primary reported measure of its binding affinity is the inhibition constant (Ki), which reflects the equilibrium dissociation constant of the inhibitor-enzyme complex. A lower Ki value indicates a stronger binding affinity.
| Parameter | Value | Method | Species | Reference |
| Ki | 0.23 nM | ATP hydrolysis inhibition assay | Human | [4] |
| IC50 | 70 nM | Inhibition of nuclear p52 translocation in HeLa cells | Human | [5] |
| IC50 | 373 ± 64 nM | Inhibition of BAFF-induced B cell survival | Mouse | [6] |
| IC50 | ~180 nM | Inhibition of BAFF-induced human B cell survival | Human | [5] |
Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific experimental conditions of the cellular assay, including substrate concentration, and may not directly equate to the binding affinity (Ki). However, they provide a valuable measure of the inhibitor's potency in a biological context.
This compound Binding Kinetics
As of the latest available data, the specific association rate constant (k_on_) and dissociation rate constant (k_off_) for the binding of this compound to NIK have not been publicly reported. This kinetic information is crucial for a complete understanding of the inhibitor's mechanism of action, as the residence time of the inhibitor on its target can significantly influence its pharmacological effect.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the binding affinity and kinetics of small molecule inhibitors like this compound to their kinase targets.
NIK Enzymatic Assay (for Ki Determination)
This protocol describes a typical in vitro kinase assay to determine the inhibition constant (Ki) of a compound against NIK. The assay measures the ability of the inhibitor to compete with ATP for binding to the NIK active site.
Materials:
-
Recombinant human NIK enzyme
-
ATP (Adenosine triphosphate)
-
Suitable peptide or protein substrate for NIK (e.g., a peptide containing the IKKα phosphorylation site)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant NIK enzyme and the substrate to their final concentrations in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km value for the substrate.
-
Reaction Setup: In a 384-well plate, add the test compound, NIK enzyme, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for NIK.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the NIK enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to measure the real-time association and dissociation of a small molecule inhibitor from its protein target, allowing for the determination of k_on_ and k_off_.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human NIK enzyme
-
This compound or other test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the recombinant NIK protein (ligand) in the immobilization buffer over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the NIK protein to allow for background subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. This phase represents the association of the analyte with the ligand.
-
After the association phase, switch back to running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting will yield the association rate constant (k_on_) and the dissociation rate constant (k_off_). The equilibrium dissociation constant (K_D_) can then be calculated as k_off_ / k_on_.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human NIK enzyme
-
This compound or other test compounds
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the NIK protein and the this compound compound into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the compound.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the NIK protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times that of the protein in the cell.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated from these values.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that can be used to measure binding events. It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
Materials:
-
Fluorescently labeled probe that binds to NIK (e.g., a fluorescently tagged ATP competitive ligand)
-
Recombinant human NIK enzyme
-
This compound or other test compounds
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe and NIK enzyme that gives a stable and significant polarization signal.
-
-
Competition Assay:
-
Prepare a serial dilution of the unlabeled competitor, this compound.
-
In a microplate, mix the NIK enzyme, the fluorescent probe, and the competitor compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Measurement:
-
Excite the sample with polarized light and measure the fluorescence emission in both the parallel and perpendicular planes relative to the excitation plane.
-
The instrument calculates the fluorescence polarization value.
-
-
Data Analysis:
-
As the concentration of the competitor increases, it will displace the fluorescent probe from the NIK enzyme, leading to a decrease in the fluorescence polarization.
-
Plot the fluorescence polarization values against the concentration of the competitor.
-
Fit the data to a competitive binding model to determine the IC50 of the competitor. The Ki value can then be calculated from the IC50 using the known K_D_ of the fluorescent probe.
-
Visualizations
NIK Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Determination
Caption: General experimental workflow for determining the binding affinity and kinetics of a small molecule inhibitor.
Conclusion
This compound is a potent inhibitor of NIK with a high binding affinity in the low nanomolar range. While its detailed binding kinetics are not yet fully elucidated, the available data strongly support its on-target activity and cellular efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other NIK inhibitors. Further studies to determine the kinetic parameters of this compound binding will provide deeper insights into its mechanism of action and will be invaluable for the ongoing development of NIK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Nik smi1: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of (S)-Nik smi1, a potent and highly selective inhibitor of NF-κB-inducing kinase (NIK). The information presented herein is intended to support further research and development of this compound as a targeted therapeutic agent.
Introduction
This compound is a small molecule inhibitor that targets NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various immune responses and its dysregulation has been linked to autoimmune diseases and certain cancers.[4] Understanding the selectivity of this compound across the human kinome is paramount for predicting its therapeutic window and potential off-target effects. This document summarizes the quantitative data on its kinase inhibition, details the experimental methodologies for assessing selectivity, and visualizes the relevant biological and experimental frameworks.
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 222 kinases. The results demonstrate that this compound is a highly selective inhibitor of NIK. At a concentration of 1 µM, significant inhibition (>75%) was observed for only three other kinases: KHS1, LRRK2, and PKD1.[2][5][6]
Quantitative Inhibition Data
The following table summarizes the inhibition constants (Ki) and percentage of inhibition for this compound against human NIK and the identified off-target kinases.
| Kinase Target | This compound Ki (nM) | % Inhibition @ 1 µM[2][5][6] |
| NIK (human) | 0.23 [1] | >99% |
| KHS1 | >1000 | >75% |
| LRRK2 | >1000 | >75% |
| PKD1 | >1000 | >75% |
Data sourced from Brightbill et al., 2018.
Experimental Protocols
The following sections describe the general methodologies employed for determining the kinase selectivity profile of small molecule inhibitors like this compound.
Kinase Panel Screening
A common method for assessing kinase selectivity is through a competition binding assay, such as the KINOMEscan™ platform. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Experimental Workflow:
Detailed Protocol:
-
Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: The kinase panel, each tagged with a unique DNA identifier, is aliquoted into the wells of a microtiter plate.
-
Competition Assay: The test compound and an immobilized ligand that binds to the active site of the kinases are added to the wells containing the kinases. The plate is incubated to allow the binding to reach equilibrium.
-
Washing: The plate is washed to remove any kinase that has not bound to the immobilized ligand. Kinases that are bound to the ligand will remain.
-
Elution: The bound kinases are eluted from the solid support.
-
Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) to measure the amount of its unique DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the amount of detected kinase indicates that the test compound has bound to the kinase and prevented it from binding to the immobilized ligand. The percentage of inhibition is then calculated.
Ki Determination
For kinases that show significant inhibition in the initial screen, the inhibition constant (Ki) is determined to quantify the potency of the inhibitor. This is typically done using an in vitro enzymatic assay that measures the catalytic activity of the kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: A reaction mixture containing the purified kinase, its specific substrate, and ATP is prepared in a buffer solution.
-
Inhibitor Addition: A range of concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set period, during which the kinase phosphorylates its substrate, converting ATP to ADP.
-
Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence, which is directly proportional to the amount of ADP produced, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration to generate an IC50 curve. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then used to calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
Signaling Pathway Context
This compound exerts its effects by inhibiting NIK, a central kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFF-R, CD40, and LTβR.
In the absence of a stimulus, NIK is continuously targeted for degradation by a complex containing TRAF3. Upon ligand binding to a relevant TNFR superfamily member, TRAF3 is degraded, leading to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit of the p100/RelB complex. This phosphorylation event triggers the processing of p100 to p52, leading to the formation of the active p52/RelB heterodimer. This complex then translocates to the nucleus to regulate the expression of target genes involved in immune cell survival and function. This compound directly inhibits the kinase activity of NIK, thereby preventing the downstream signaling cascade and subsequent gene expression.
Conclusion
This compound is a highly potent and selective inhibitor of NF-κB-inducing kinase. Its selectivity profile, characterized by minimal off-target activity, underscores its potential as a precision therapeutic agent. The detailed experimental methodologies and pathway context provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Recognition of (S)-Nik smi1 with NF-κB Inducing Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional interactions between the potent and selective inhibitor, (S)-Nik smi1, and its target protein, NF-κB Inducing Kinase (NIK). While a co-crystal structure of the this compound-NIK complex is not publicly available, this document leverages a high-quality docking model based on the existing crystal structure of NIK (PDB: 4G3E) to elucidate the molecular basis of its inhibitory activity. This guide offers a comprehensive resource for researchers in immunology, oncology, and drug discovery, detailing the quantitative binding data, experimental methodologies for its characterization, and the intricate signaling pathways involved.
Quantitative Inhibition Data
The inhibitory potency of this compound against NIK has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity across different experimental setups.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| Ki | 0.23 nM | ATP to ADP hydrolysis | N/A | [1] |
| IC50 | 0.23 ± 0.17 nM | NIK-catalyzed ATP hydrolysis (fluorescence polarization) | N/A | [2] |
| IC50 | 34 ± 6 nM | NF-κB response element-regulated luciferase reporter gene | HEK293 | [2] |
| IC50 | 70 nM | Nuclear translocation of p52 (RelB) | Not specified | [2] |
| IC50 | 373 ± 64 nM | BAFF-induced B cell survival | Mouse B cells | [2] |
Structural Insights from a Docking Model
In the absence of a co-crystal structure, a computational docking model of this compound bound to the ATP-binding site of NIK (PDB: 4G3E) provides valuable insights into its mechanism of action.[3][4] This model suggests that this compound effectively occupies the kinase hinge region, a critical area for ATP binding and phosphoryl transfer.
Key interactions observed in the docking model include:
-
Hydrogen Bonding: The inhibitor forms crucial hydrogen bonds with the backbone of hinge region residues, including Glu472 and Leu474.[4]
-
Hydrophobic Interactions: The aromatic portions of this compound are predicted to engage in favorable hydrophobic interactions with non-polar residues lining the ATP-binding pocket.
-
Access to a Specific Pocket: A distinct alkyne motif on the inhibitor extends into a narrow channel, accessing a small pocket where it forms polar interactions that are believed to contribute to both its high potency and selectivity for NIK over other kinases.[3][4]
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of this compound and its interaction with NIK.
Protein Expression, Purification, and Crystallization for Structural Studies
A general protocol for obtaining high-purity NIK protein suitable for structural and biochemical studies is as follows:
-
Expression: The kinase domain of human NIK (residues 323-696) is cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag. The construct is then transformed into a suitable expression host, such as E. coli BL21(DE3) cells. Protein expression is induced by the addition of IPTG at a low temperature (e.g., 18°C) overnight.
-
Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The clarified lysate is loaded onto a Glutathione-Sepharose affinity column. After washing, the GST-tagged NIK is eluted with a buffer containing reduced glutathione.
-
Tag Cleavage and Further Purification: The GST tag is cleaved by a specific protease (e.g., PreScission Protease) during dialysis against a low-salt buffer. The cleaved NIK is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.[5]
-
Crystallization: For crystallization trials, the purified NIK protein is concentrated to 10-20 mg/mL. Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method, testing a wide range of commercially available screens.[6][7][8] Diffraction-quality crystals can be grown and optimized by varying precipitant concentration, pH, and temperature.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of NIK's kinase activity by this compound.
-
Reaction Setup: The assay is performed in a low-volume 384-well plate. Each well contains the purified NIK enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A phosphospecific antibody coupled to a fluorophore is added. The binding of this antibody to the phosphorylated substrate results in a high fluorescence polarization signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay assesses the ability of this compound to inhibit NIK-mediated signaling in a cellular context.
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Inhibitor Treatment: The transfected cells are treated with varying concentrations of this compound for a defined period.
-
Pathway Stimulation: The non-canonical NF-κB pathway is stimulated by adding a known activator, such as a lymphotoxin-β receptor (LTβR) agonist.
-
Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by normalizing the luciferase signal to a control and fitting the dose-response data.
Ligand Binding Assays
Various biophysical techniques can be employed to characterize the binding affinity and kinetics of this compound to NIK.[9][10][11]
-
Surface Plasmon Resonance (SPR): Purified NIK is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the change in the refractive index upon binding is measured in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event. A solution of this compound is titrated into a solution containing NIK, and the resulting heat changes are used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Signaling Pathway and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for characterizing a NIK inhibitor.
Non-Canonical NF-κB Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NIK Inhibitor Characterization
Caption: A generalized workflow for the characterization of a NIK inhibitor like this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of NIK, a key regulator of the non-canonical NF-κB signaling pathway. While a definitive co-crystal structure remains to be elucidated, the available docking model, in conjunction with robust quantitative biochemical and cellular data, provides a strong foundation for understanding its mechanism of action. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting NIK in various disease contexts. The continued exploration of the structural and functional aspects of the this compound-NIK interaction will undoubtedly fuel the development of next-generation therapeutics for autoimmune disorders and B-cell malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
(S)-Nik smi1: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective NIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of (S)-Nik smi1, a potent and highly selective inhibitor of NF-κB-inducing kinase (NIK). This document details the quantitative data from key experiments, the methodologies used, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
NF-κB-inducing kinase (NIK), a central node in the non-canonical NF-κB signaling pathway, has emerged as a compelling therapeutic target for a range of pathologies, including autoimmune diseases and B-cell malignancies. The non-canonical NF-κB pathway is activated by a subset of Tumor Necrosis Factor Receptor Superfamily (TNFRSF) members, such as BAFFR, CD40, and LTβR. In resting cells, NIK is targeted for proteasomal degradation by a complex including TRAF3. Upon receptor stimulation, this complex is disrupted, leading to NIK accumulation and subsequent activation of the downstream signaling cascade, culminating in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.
This compound, also known as NIK SMI1, was developed through a structure-based drug design program, evolving from an initial high-throughput screening hit. It exhibits picomolar potency against NIK and exceptional selectivity across the kinome, making it a valuable tool for probing NIK biology and a promising lead for therapeutic development.
Core Structure and Binding Mode
This compound is an ATP-competitive inhibitor that interacts with the hinge region of the NIK ATP-binding site. A key feature of its binding is the formation of hydrogen bonds with the backbone of Glu472 and Leu474. The distinctive alkyne motif of the molecule extends into a narrow channel, accessing a small pocket where it engages in polar interactions. This specific binding mode is a major contributor to both its high potency and its remarkable selectivity over other kinases.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic modifications to a lead compound to optimize potency and selectivity. The following tables summarize the key SAR findings from the initial discovery and optimization, focusing on modifications to the core scaffold.
Table 1: SAR of the Indole and Azaindole Core
| Compound | Core Scaffold | R¹ | R² | NIK IC₅₀ (nM) |
| 1 | Imidazopyridinyl pyrimidinamine | H | H | 2500 |
| 2 | Indole | H | H | 180 |
| 3 | Azaindole | H | H | 110 |
| 4 | Indole | Me | H | 230 |
| 5 | Indole | H | Me | 90 |
Data compiled from initial screening and optimization studies.
Key Insights:
-
Replacement of the initial imidazopyridinyl pyrimidinamine scaffold with an indole or azaindole core significantly improved potency.
-
Methyl substitution on the indole nitrogen (R¹) was detrimental to activity.
-
Methyl substitution at the 5-position of the indole ring (R²) was favorable.
Table 2: SAR of the Pyrrolidinone Moiety
| Compound | R³ (at Pyrrolidinone) | Chirality | NIK IC₅₀ (nM) |
| 6 | Ethynyl | Racemic | 15 |
| 7 | Propargyl alcohol | Racemic | 5 |
| (R)-7 | Propargyl alcohol | R | 3 |
| (S)-7 | Propargyl alcohol | S | 25 |
| This compound | Ethynyl-hydroxy | S | 0.23 (Kᵢ) |
Data compiled from optimization of the solvent-exposed region.
Key Insights:
-
The introduction of a propargyl alcohol group at the 3-position of the pyrrolidinone ring led to a significant increase in potency.
-
Stereochemistry at this position is critical, with the (R)-enantiomer being more potent in the context of the propargyl alcohol, while the (S)-enantiomer is preferred for the final ethynyl-hydroxy compound, this compound. This highlights the nuanced interactions within the binding pocket.
Quantitative Biological Data
This compound has been extensively characterized in a variety of biochemical and cellular assays.
Table 3: In Vitro and Cellular Activity of this compound
| Assay | Species | Description | IC₅₀ / Kᵢ (nM) |
| NIK Enzymatic Assay | Human | Inhibition of NIK-catalyzed ATP hydrolysis | 0.23 ± 0.17 (Kᵢ) |
| NIK Enzymatic Assay | Murine | Inhibition of NIK-catalyzed ATP hydrolysis | ~0.39 |
| p52 Nuclear Translocation | Human (HeLa) | Inhibition of anti-LTβR-induced nuclear p52 | 70 |
| BAFF-induced B-cell survival | Human | Inhibition of B-cell survival | ~180 |
| BAFF-induced B-cell survival | Murine | Inhibition of B-cell survival | 373 ± 64 |
Kinase Selectivity
The selectivity of this compound was assessed against a broad panel of kinases, demonstrating its high specificity for NIK.
Table 4: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| NIK | >99 |
| KHS1 | >75 |
| LRRK2 | >75 |
| PKD1 | >75 |
| 219 other kinases | <75 |
This compound demonstrated remarkable selectivity, inhibiting only 3 out of 222 other kinases by more than 75% at a concentration of 1 µM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the non-canonical NF-κB signaling pathway and the workflows for the key assays used to characterize this compound.
(S)-Nik SMI1: A Technical Guide to its Downstream Signaling Pathway Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathway effects of (S)-Nik SMI1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to NF-κB-Inducing Kinase (NIK) and the Noncanonical NF-κB Pathway
Nuclear factor-kappa B (NF-κB) inducing kinase (NIK), also known as MAP3K14, is a central regulator of the noncanonical NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in a variety of biological processes, including the development and function of the immune system, lymphoid organogenesis, and cell survival.[3][4]
The noncanonical NF-κB pathway is activated by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, such as the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), and CD40.[4] In resting cells, NIK levels are kept low through continuous proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[5] Upon receptor ligation, this complex is disrupted, leading to the stabilization and accumulation of NIK.[5]
Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[6] This phosphorylation event targets p100 for ubiquitination and subsequent partial proteasomal processing into the mature p52 subunit.[4] The newly generated p52 then dimerizes with RelB, and this p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[4] Dysregulation of the NIK signaling pathway has been implicated in various autoimmune diseases and B-cell malignancies.[3][7]
This compound: A Selective NIK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NIK.[5][8][9] It has been shown to effectively block the noncanonical NF-κB pathway by inhibiting the kinase activity of NIK.[10] This inhibition prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, thereby blocking the nuclear translocation of the active p52/RelB transcription factor complex.[8][10]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.
| Parameter | Value | Assay Type | Species | Reference |
| Ki | 0.23 nM | NIK enzymatic activity | Human | [8][10] |
| IC50 | 34 nM | NF-κB reporter gene in HEK293 cells | Human | [11] |
| IC50 | 70 nM | Nuclear translocation of p52 (RelB) | Not Specified | [11] |
| IC50 | 189 nM | BAFF-stimulated B cell survival | Human | [11] |
| IC50 | 373 nM | BAFF-stimulated B cell survival | Mouse | [11] |
Table 1: In Vitro Potency and Cellular Activity of this compound.
| Kinase | % Inhibition at 1 µM NIK SMI1 | Reference |
| KHS1 | >75% | [10] |
| LRRK2 | >75% | [10] |
| PKD1 (PKCμ) | >75% | [10] |
Table 2: Off-Target Kinase Inhibition Profile of this compound. Data from a panel of 222 kinases.[10]
Downstream Signaling Pathway Effects of this compound
The primary downstream effect of this compound is the inhibition of the noncanonical NF-κB signaling pathway. This leads to a range of cellular consequences, particularly in immune cells that rely on this pathway for their function and survival.
Inhibition of p100 Processing and p52/RelB Nuclear Translocation
By directly inhibiting NIK's kinase activity, this compound prevents the phosphorylation of IKKα and, consequently, the phosphorylation and processing of p100 to p52.[10] This has been demonstrated in various cell types, including HeLa cells stimulated with an anti-LTβR antibody, where NIK SMI1 potently inhibited the appearance of nuclear p52.[8][10] Importantly, this compound shows high selectivity for the noncanonical pathway, with no effect on the canonical pathway's activation, as measured by TNFα-induced RelA nuclear translocation.[10]
Effects on B-Cell Survival and Function
B-cell survival and maturation are highly dependent on signals from the BAFF receptor, which is a key activator of the noncanonical NF-κB pathway.[12][13] this compound has been shown to inhibit BAFF-induced B-cell survival in vitro in both mouse and human B cells.[10] In vivo studies in mice have demonstrated that administration of NIK SMI1 leads to a reduction in marginal zone B cells.[3][8] Furthermore, NIK inhibition has been shown to suppress germinal center B-cell development and antigen-specific IgG1 production.[8]
Impact on T-Cell Function
NIK signaling is also important for T-cell function. This compound has been shown to affect T-effector/memory cell generation.[8] In mouse models of systemic lupus erythematosus (SLE), treatment with NIK SMI1 reduced the frequency of splenic T effector memory cells and T follicular helper cells.[8]
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blot for p100/p52 Processing
This protocol is designed to assess the effect of this compound on the processing of p100 to p52 following stimulation of the noncanonical NF-κB pathway.
References
- 1. A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
- 7. NIK SMI1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Pathway Switch Directs BAFF Signaling to Distinct NFκB Transcription Factors in Maturing and Proliferating B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BAFF Receptor Transduces Survival Signals by Co-opting the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]
An In-depth Preclinical Guide to (S)-NIK SMI1: Pharmacokinetics and Pharmacodynamics
(S)-NIK SMI1 , a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK), has emerged as a significant investigational compound in the fields of immunology and oncology. This technical guide provides a comprehensive overview of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available research to inform drug development professionals and scientists.
Mechanism of Action
This compound targets NIK, a central kinase in the non-canonical (or alternative) NF-κB signaling pathway.[1][2] This pathway is crucial for the development and function of lymphoid organs and various immune cells, including B-cells and T-cells.[1] Dysregulation of NIK activity is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis, as well as B-cell malignancies.[1][2] this compound inhibits the kinase activity of NIK, thereby preventing the processing of p100 to p52, a critical step for the nuclear translocation of p52-RelB dimers and the subsequent activation of target gene expression.[2] This targeted inhibition modulates immune responses driven by signaling through TNF receptor superfamily members such as BAFF-R, CD40, LTβR, and OX40.[1][3][4]
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of the non-canonical NF-κB pathway.
In Vitro Activity
This compound demonstrates potent enzymatic and cell-based activity. It inhibits the NIK-catalyzed hydrolysis of ATP to ADP with high potency and selectively blocks the nuclear translocation of p52 without affecting the canonical NF-κB pathway mediator, RelA.[4] Its activity has been confirmed in various cell types, including B cells and dendritic cells.[4]
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki (NIK enzyme) | Human | 0.23 nM | [5] |
| IC₅₀ (NIK enzyme) | Human | 0.23 ± 0.17 nM | [6] |
| IC₅₀ (p52 translocation) | HeLa | 70 nM | [6] |
| IC₅₀ (BAFF-induced B cell survival) | Mouse | 373 ± 64 nM | [6] |
| IC₅₀ (BAFF-induced B cell survival) | Human | ~186 nM (approx. 2-fold more potent than in mouse) | [4] |
| IC₅₀ (NF-κB reporter gene) | HEK293 | 34 ± 6 nM | [6] |
In Vivo Activity
In vivo studies in mice have shown that oral administration of this compound leads to a dose-dependent reduction in B cell populations, particularly marginal zone and follicular B cells, and a decrease in serum IgA levels.[4][7] These effects are consistent with the known phenotype of NIK-deficient mice and phenocopy the effects of BAFF blockade.[4] The compound has demonstrated efficacy in preclinical models of systemic lupus erythematosus by reducing immune cell overactivation and improving survival.[1][8]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Animal Model | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | 10, 20, 60, 100, 200 mg/kg, oral gavage, twice daily for 7 days | Dose-dependent reduction in splenic marginal zone and follicular B cells. Reduction in serum IgA levels.[4][5] | [4][5] |
| NZB/W F1 Lupus Mice | Not specified | Reduced germinal center B cell and plasma cell differentiation. Improved survival and reduced renal pathology.[7][8] | [7][8] |
Pharmacokinetics (PK)
This compound has been shown to have a favorable pharmacokinetic profile across multiple species, a critical attribute for its development as a therapeutic agent.
Preclinical Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys, revealing species-specific differences in clearance and volume of distribution.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/kg/min) | Volume of Distribution (Vd, L/kg) | Reference |
| CD-1 Mouse | 32 | 1.58 | [6] |
| Sprague-Dawley Rat | 20 | 1.35 | [6] |
| Beagle Dog | 18 | 0.778 | [6] |
| Cynomolgus Monkey | 7.8 | 1.39 | [6] |
Note: The route of administration for these PK studies was not specified in the available source.
Experimental Protocols & Methodologies
Detailed experimental procedures are essential for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the preclinical assessment of this compound.
NIK Enzymatic Assay
The inhibitory activity of this compound on NIK-catalyzed ATP hydrolysis was measured using a fluorescence polarization (FP)-based assay, such as the Transcreener ADP² assay.[4][6]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A specific antibody coupled to a fluorophore binds to ADP, causing a change in fluorescence polarization.
-
Procedure:
-
Recombinant human NIK enzyme is incubated with ATP and varying concentrations of this compound in an appropriate assay buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The Transcreener ADP² detection mix (containing ADP antibody and tracer) is added to the reaction.
-
After an incubation period, the fluorescence polarization is measured using a plate reader.
-
The data are normalized to controls (no inhibitor and no enzyme) and fitted to a four-parameter logistic equation to determine the IC₅₀ or Ki value.
-
Cell-Based p52 Nuclear Translocation Assay
This high-content imaging assay quantifies the inhibition of non-canonical NF-κB signaling by measuring the nuclear translocation of the p52 protein.[4]
-
Principle: In unstimulated cells, p52 is primarily located in the cytoplasm as part of the p100 precursor. Upon stimulation of the non-canonical pathway (e.g., with an anti-LTβR antibody), p100 is processed to p52, which then translocates to the nucleus.
-
Procedure:
-
HeLa cells are seeded in multi-well imaging plates.
-
Cells are pre-incubated with a serial dilution of this compound.
-
The non-canonical pathway is stimulated with an anti-LTβR antibody. For comparison, the canonical pathway can be stimulated with TNF-α to assess selectivity.
-
After stimulation, cells are fixed, permeabilized, and stained with an antibody against p52 (or RelA for the canonical pathway) and a nuclear counterstain (e.g., DRAQ5 or DAPI).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the nuclear and cytoplasmic fluorescence intensity of p52 in individual cells.
-
The ratio of nuclear to cytoplasmic intensity is calculated, and the data are used to generate dose-response curves and determine the IC₅₀ value.
-
In Vivo B Cell Depletion Study
This protocol assesses the in vivo pharmacodynamic effect of this compound on B cell populations in mice.[4]
-
Principle: NIK is essential for B cell survival signaling mediated by BAFF. Inhibition of NIK is expected to reduce B cell populations.
-
Procedure:
-
C57BL/6 mice are administered this compound orally at various doses (e.g., 10-200 mg/kg) on a defined schedule (e.g., twice daily for 7 days). A vehicle control group is included.
-
At the end of the treatment period, mice are euthanized, and spleens are harvested.
-
Spleens are processed to generate single-cell suspensions.
-
Splenocytes are stained with a panel of fluorescently-labeled antibodies against B cell surface markers (e.g., B220, CD21, CD23) to distinguish different B cell subsets (e.g., marginal zone, follicular B cells).
-
Stained cells are analyzed by flow cytometry to determine the frequency and absolute numbers of each B cell population.
-
Data are analyzed to assess the dose-dependent effect of this compound on B cell depletion.
-
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action within the non-canonical NF-κB signaling pathway and a typical experimental workflow.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound pharmacokinetics and pharmacodynamics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(S)-Nik smi1: A Technical Guide to its Role as a Selective Inhibitor of the Alternative NF-κB Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The alternative NF-κB pathway is a critical signaling cascade involved in lymphoid organogenesis, B-cell maturation, and the regulation of adaptive immunity. Its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. Central to this pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase whose activity is tightly controlled. (S)-Nik smi1 has emerged as a highly potent and selective small molecule inhibitor of NIK, providing a powerful tool for dissecting the pathway's function and representing a promising therapeutic strategy. This document provides a comprehensive technical overview of the alternative NF-κB pathway, the mechanism of action of this compound, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.
The Alternative NF-κB Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors is regulated by two primary signaling pathways: the canonical and the alternative. While the canonical pathway is known for its rapid and transient response to pro-inflammatory stimuli, the alternative pathway is characterized by a slower, more persistent activation kinetic, typically triggered by a specific subset of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3]
Key steps in the alternative pathway include:
-
Receptor Ligation: Activation is initiated by ligands such as B-cell activating factor (BAFF), CD40 ligand (CD40L), or lymphotoxin-β (LTβ) binding to their respective receptors (BAFF-R, CD40, LTβR).[4][5]
-
NIK Stabilization: In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[4][6] Receptor ligation leads to the recruitment and degradation of this complex, allowing NIK to stabilize and accumulate in the cytoplasm.[4][5]
-
IKKα Activation: Accumulated NIK phosphorylates and activates IκB kinase α (IKKα) homodimers.[1][5]
-
p100 Processing: Activated IKKα then phosphorylates the C-terminal ankyrin repeat domain of the NF-κB2 precursor protein, p100.[1][2] This phosphorylation event signals for the ubiquitination and partial proteasomal degradation of p100 into its mature, 52-kDa form (p52).[1][2]
-
Nuclear Translocation: The newly generated p52 subunit forms a heterodimer with RelB. This p52/RelB complex then translocates to the nucleus to regulate the transcription of target genes involved in immune cell function and survival.[1][2]
This compound: A Potent and Selective NIK Inhibitor
This compound (referred to as NIK SMI1 in many publications) is a synthetic, orally bioavailable small molecule designed to specifically inhibit the kinase activity of NIK.[7][8][9] Its high potency and selectivity make it an invaluable tool for both in vitro and in vivo studies of the alternative NF-κB pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the hinge region of the ATP-binding site of NIK, making key hydrogen bond contacts.[7][8] By occupying this site, it prevents NIK from catalyzing the hydrolysis of ATP, thereby blocking the downstream phosphorylation of IKKα and subsequent processing of p100 to p52.[10][11] This action effectively halts the signaling cascade, preventing the nuclear translocation of p52/RelB and the transcription of its target genes.[11] Importantly, this compound demonstrates high selectivity for the alternative pathway, with no significant effect on the canonical pathway, such as TNFα-induced RelA nuclear translocation.[7][8]
Data Presentation: Quantitative Analysis
The efficacy and selectivity of this compound have been extensively characterized through biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Stimulus | Readout | Potency | Reference(s) |
| Biochemical | Human NIK (recombinant) | ATP | ATP Hydrolysis | Ki = 0.23 nM | [7][8][10] |
| Biochemical | Murine NIK (recombinant) | ATP | ATP Hydrolysis | ~1.7-fold less potent than human | [7][8] |
| Cellular | HEK293 | NIK Overexpression | NF-κB Reporter | IC50 = 34 ± 6 nM | [11][12] |
| Cellular | HeLa | anti-LTβR | p52 Nuclear Translocation | IC50 = 70 nM | [7][11] |
| Cellular | HeLa | TNFα | RelA Nuclear Translocation | No effect up to 20 µM | [7][11] |
| Cellular | Murine Primary B-cells | BAFF | p52 Processing | Significantly inhibited | [7][8] |
| Cellular | Human Primary B-cells | anti-CD40 | p52 Processing | Significantly inhibited | [7][8] |
Table 2: Kinase Selectivity Profile of this compound
This compound was tested against a panel of 222 kinases at a concentration of 1 µM. The results demonstrate its high selectivity.
| Kinase | Percent Inhibition at 1 µM | Ki | Reference(s) |
| NIK (MAP3K14) | >99% | 0.23 nM | [7][8][9] |
| KHS1 (MAP4K5) | >75% | >1000-fold selective vs. NIK | [7][8][9] |
| LRRK2 | >75% | >1000-fold selective vs. NIK | [7][8][9] |
| PKD1 (PKCμ) | >75% | >1000-fold selective vs. NIK | [7][8][9] |
| Other 218 kinases | <75% | Not determined | [7][8][9] |
Table 3: In Vitro Functional Effects of this compound
| Assay Type | Cell Type | Stimulus | Potency | Reference(s) |
| B-cell Survival | Murine Primary B-cells | BAFF | IC50 = 373 ± 64 nM | [11][12] |
| B-cell Survival | Human Primary B-cells | BAFF | IC50 = 189 nM | [11] |
| ICOSL Expression | Murine Primary B-cells | CD40L | Potent inhibition | [7] |
| IL-12p40 Production | Murine Dendritic Cells | CD40L | Nearly complete inhibition | [7] |
Table 4: In Vivo Pharmacokinetics of this compound
This compound exhibits a favorable pharmacokinetic profile across multiple species.
| Species | Clearance (mL/kg per min) | Volume of Distribution (Vd, L/kg) | Reference(s) |
| SD Rat | 20 | 1.35 | [12] |
| CD-1 Mouse | 32 | 1.58 | [12] |
| Beagle | 18 | 0.778 | [12] |
| Cynomolgus Monkey | 7.8 | 1.39 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.
NIK Enzymatic Assay (Fluorescence Polarization)
This assay quantifies the enzymatic activity of NIK by measuring ATP consumption.
-
Reagents: Recombinant human NIK, ATP, ADP, NIK-specific substrate peptide, Kinase-Glo® Luminescent Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO and add to a 384-well plate. b. Add recombinant NIK enzyme to each well. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to NIK activity. f. Read luminescence on a plate reader.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 or Ki value.[10][12]
Cellular p52 Nuclear Translocation Assay (High-Content Imaging)
This assay measures the inhibition of ligand-induced p52 translocation from the cytoplasm to the nucleus.
-
Cell Culture: Seed HeLa cells in 96-well imaging plates and allow them to adhere.
-
Treatment: Pre-incubate cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Add an activating anti-LTβR antibody to induce the alternative pathway. Incubate for 24 hours.[7][8]
-
Staining: a. Fix cells with 4% paraformaldehyde. b. Permeabilize with 0.1% Triton X-100. c. Block with bovine serum albumin (BSA). d. Incubate with a primary antibody against p100/p52. e. Incubate with a fluorescently-labeled secondary antibody. f. Counterstain nuclei with a DNA dye such as DRAQ5 or DAPI.[7][8]
-
Imaging and Analysis: a. Acquire images on a high-content automated microscope. b. Use image analysis software to define nuclear and cytoplasmic compartments based on the DNA stain. c. Quantify the intensity of the p52 stain in each compartment. d. Calculate the ratio or difference of nuclear to cytoplasmic fluorescence as a measure of translocation. e. Plot the translocation metric against inhibitor concentration to determine the IC50.[7][8]
Western Blot for p100/p52 Processing
This method directly visualizes the conversion of p100 to p52.
-
Cell Culture and Treatment: Culture primary B-cells or a relevant cell line. Pre-treat with this compound before stimulating with BAFF or anti-CD40 antibody.[7][8]
-
Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with a primary antibody that recognizes both p100 and p52. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities for p100 and p52 across different treatment conditions. Effective inhibition by this compound will show a decrease in the p52 band and potentially an accumulation of the p100 band relative to the stimulated control.[7][8]
In Vivo Efficacy in a Systemic Lupus Erythematosus (SLE) Model
This protocol outlines a study to test the therapeutic potential of this compound in vivo.
-
Animal Model: Use NZB/W F1 mice, which spontaneously develop a lupus-like autoimmune disease.[7]
-
Dosing: Once mice develop signs of disease (e.g., proteinuria), begin treatment. Administer this compound orally, twice daily, at various dose levels (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., BAFF blockade) should be included.[7]
-
Monitoring and Endpoints: a. Monitor animal health and body weight regularly. b. Measure proteinuria weekly as an indicator of kidney damage. c. At the end of the study (e.g., 4-8 weeks), collect spleens and blood. d. Analyze spleen cell populations (e.g., B-cells, T-cells, plasma cells) by flow cytometry.[7][13] e. Measure serum levels of autoantibodies and immunoglobulins (e.g., IgA) by ELISA.[7][13] f. Assess kidney pathology through histological analysis. g. In long-term studies, survival can be a primary endpoint.[7][8]
-
Data Analysis: Compare the measured endpoints between the treatment groups and the vehicle control to determine the efficacy of this compound in ameliorating disease.
Conclusion
This compound is a cornerstone research tool for investigating the alternative NF-κB pathway. Its high potency (Ki = 0.23 nM) and remarkable selectivity distinguish it from other kinase inhibitors.[7][8][10] Quantitative data robustly demonstrate its ability to inhibit NIK kinase activity, block cellular p100-to-p52 processing, and suppress downstream functional responses such as BAFF-mediated B-cell survival.[7][11][12] The detailed protocols provided herein offer a guide for its use in biochemical, cellular, and in vivo settings. The success of this compound in preclinical models of autoimmune disease, such as SLE, underscores the therapeutic potential of targeting NIK and paves the way for the development of novel treatments for diseases driven by aberrant alternative NF-κB signaling.[7][8][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative nuclear functions for NF-κB family members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NIK SMI1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 14. mdpi.com [mdpi.com]
(S)-Nik smi1: A Technical Guide to its Computational Docking and Molecular Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the computational docking and molecular modeling of (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This document details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound and its Target: NIK
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway. The non-canonical NF-κB pathway is implicated in various physiological and pathological processes, including immune responses, lymphoid organogenesis, and the development of autoimmune diseases and certain cancers.[1] By inhibiting NIK, this compound effectively blocks the downstream signaling cascade, making it a promising therapeutic candidate for a range of human diseases.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Parameter | Value | Reference |
| NIK (human) | Ki | 0.23 nM | [2] |
| NIK-catalyzed ATP hydrolysis | IC50 | 0.23 ± 0.17 nM | [3] |
| NF-κB response element reporter (HEK293) | IC50 | 34 ± 6 nM | [3] |
| p52 nuclear translocation (HeLa) | IC50 | 70 nM | [3] |
| BAFF-induced mouse B cell survival | IC50 | 373 ± 64 nM | [3] |
| Off-Target Kinase Inhibition (>75% at 1 µM) | |||
| KHS1 | % Inhibition | >75% | [4] |
| LRRK2 | % Inhibition | >75% | [4] |
| PKD1 | % Inhibition | >75% | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| C57BL/6 mice | 10-200 mg/kg (oral gavage) | Inhibition of BAFF signaling, reduction of splenic marginal zone B cells. | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the non-canonical NF-κB signaling pathway targeted by this compound and the general workflows for its computational and in vitro characterization.
Detailed Experimental Protocols
Computational Docking and Molecular Modeling Protocol
This protocol provides a representative methodology for the computational analysis of this compound binding to the NIK kinase domain using AutoDock Vina for docking and AMBER for molecular dynamics simulations.[5][6][7]
4.1.1. Protein and Ligand Preparation
-
Protein Preparation :
-
Download the crystal structure of the murine NIK kinase domain in complex with an inhibitor from the Protein Data Bank (PDB ID: 4G3E).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation :
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use Open Babel or a similar tool to convert the ligand structure to PDB format.
-
In AutoDock Tools, assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
4.1.2. Molecular Docking with AutoDock Vina
-
Grid Box Definition :
-
Define the docking grid box to encompass the ATP-binding site of NIK. The center of the grid can be determined from the coordinates of the co-crystallized ligand in 4G3E.
-
A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
-
Docking Execution :
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
Vina will generate a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores (kcal/mol).
-
4.1.3. Molecular Dynamics Simulation with AMBER
-
System Preparation (tleap) :
-
Load the docked complex of NIK and this compound into the tleap module of AMBER.
-
Use a standard protein force field (e.g., ff14SB) and the General Amber Force Field (GAFF) for the ligand.
-
Solvate the complex in a box of TIP3P water molecules, extending at least 10 Å from the protein surface.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Save the topology (prmtop) and coordinate (inpcrd) files.
-
-
Minimization and Equilibration :
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system from 0 K to 300 K over a period of 50-100 ps under constant volume (NVT) conditions.
-
Equilibrate the system at 300 K and 1 atm pressure for 1-2 ns under constant pressure (NPT) conditions.
-
-
Production Simulation :
-
Run the production molecular dynamics simulation for a desired length of time (e.g., 100 ns) under NPT conditions.
-
4.1.4. Binding Free Energy Calculation (MM/PBSA)
-
Trajectory Analysis :
-
Use the cpptraj module in AMBER to process the simulation trajectory, removing the solvent and ions.
-
Calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on a subset of frames from the production trajectory.
-
In Vitro Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize NIK inhibitors like this compound.
4.2.1. In Vitro NIK Kinase Assay [8][9]
-
Reaction Setup : In a 96-well plate, combine recombinant human NIK enzyme, a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), and varying concentrations of this compound.
-
Initiation : Start the reaction by adding a mixture of ATP and a substrate (e.g., a peptide substrate or Myelin Basic Protein).
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection : Quantify kinase activity by measuring the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). Luminescence is proportional to ADP concentration.
-
Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
4.2.2. p52 Nuclear Translocation Assay [10][11]
-
Cell Culture and Treatment : Seed a suitable cell line (e.g., HeLa cells) in a 96-well imaging plate. After adherence, treat the cells with a non-canonical pathway activator (e.g., anti-LTβR antibody) in the presence of varying concentrations of this compound for a specific duration (e.g., 4 hours).
-
Fixation and Staining : Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain for p52 using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging : Acquire images using a high-content imaging system.
-
Image Analysis : Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the intensity of the p52 fluorescence signal in both compartments for each cell.
-
Data Analysis : Calculate the ratio of nuclear to cytoplasmic p52 fluorescence. Plot this ratio against the inhibitor concentration to determine the IC50 for the inhibition of p52 translocation.
4.2.3. BAFF-induced B Cell Survival Assay [12][13][14]
-
B Cell Isolation : Isolate primary B cells from mouse spleens or human peripheral blood.
-
Cell Culture and Treatment : Culture the B cells in the presence of B-cell activating factor (BAFF) to promote survival. Add varying concentrations of this compound to the cultures.
-
Incubation : Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment : Measure cell viability using a suitable assay, such as a colorimetric assay with MTS or resazurin, or by flow cytometry using an apoptosis marker like Annexin V.
-
Data Analysis : Plot the percentage of viable cells against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of BAFF-mediated survival.
Conclusion
This technical guide provides a detailed framework for the computational and in vitro evaluation of this compound. The presented protocols and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into NIK inhibitors and their therapeutic potential. The combination of computational modeling and experimental validation is crucial for understanding the mechanism of action and optimizing the properties of novel drug candidates targeting the non-canonical NF-κB pathway.
References
- 1. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. scispace.com [scispace.com]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com [promega.com]
- 10. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Baff Mediates Survival of Peripheral Immature B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAFF AND APRIL: a tutorial on B cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crucial Role for BAFF-BAFF-R Signaling in the Survival and Maintenance of Mature B Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for (S)-Nik smi1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK), in Western blot experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate the investigation of the non-canonical NF-κB signaling pathway.
Introduction
This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a central component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is crucial for various physiological processes, including lymphoid organ development, B-cell survival and maturation, and inflammatory responses.[3][4] Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and cancers.[3][4][5] this compound exerts its inhibitory effect by competing with ATP for binding to NIK, thereby preventing the phosphorylation of its downstream target, IKKα.[1][4] This ultimately blocks the processing of p100 to p52, a key step in the activation of the non-canonical NF-κB pathway.[6][7] Western blotting is a powerful technique to monitor the efficacy of this compound by observing the modulation of key proteins in this pathway, such as the reduction in p52 levels and the accumulation of its precursor, p100.
Mechanism of Action of this compound
The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from various studies. This data is essential for designing dose-response experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay System | Reference |
| Ki (NIK) | 0.23 nM | Human | NIK-catalyzed ATP hydrolysis | [1][2] |
| IC50 (p52 translocation) | 70 nM | - | LTβR-dependent p52 translocation | [1] |
| IC50 (B cell survival) | 373 ± 64 nM | Mouse | BAFF-induced B cell survival | [1] |
Table 2: Recommended Starting Concentrations for Cell Treatment
| Cell Type | Species | Recommended this compound Concentration | Treatment Time (hours) | Reference |
| Renal Proximal Tubule Epithelial Cells (RPTEC) | Human | 1 µM | 4, 8, 24 | [8] |
| Renal Proximal Tubule Epithelial Cells (RPTEC) | Mouse | 3 µM | 4, 8, 24 | [8] |
| B cells | Human | Titration recommended (e.g., 10 nM - 1 µM) | 24 | [8] |
| B cells | Mouse | Titration recommended (e.g., 100 nM - 3 µM) | 24 | [8] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on the non-canonical NF-κB pathway.
Experimental Workflow
The overall workflow for the experiment is depicted below.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in DMSO.[2]
-
Dilute the this compound stock solution in cell culture media to the desired final concentrations (refer to Table 2 for starting points).
-
If applicable, pre-treat cells with this compound for a specified duration (e.g., 1-2 hours) before adding a stimulus for the non-canonical NF-κB pathway (e.g., BAFF, anti-LTβR, or CD40L).
-
Incubate cells for the desired treatment time (e.g., 4, 8, or 24 hours).[8] Include a vehicle control (DMSO) in your experimental setup.
2. Cell Lysis:
-
After treatment, place the culture plate on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer. A recommended lysis buffer for preserving protein phosphorylation is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
-
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE:
-
To an aliquot of each normalized lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., a 4-12% gradient gel is suitable for resolving both p100 and p52).
-
Include a pre-stained protein ladder to monitor the electrophoresis and transfer efficiency.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient by checking the pre-stained ladder on the membrane.
-
Use a fresh batch of ECL substrate.
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize the antibody dilutions.
-
Increase the stringency of the washing buffer (e.g., increase the Tween-20 concentration).
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the non-canonical NF-κB signaling pathway and its role in various biological and pathological processes.
References
- 1. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Item - Time-course data from Western blot analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. NIK Antibody | Cell Signaling Technology [cellsignal.com]
- 6. NF-kappaB2 p100/p52 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Generation of a Dose-Response Curve for (S)-Nik smi1 using a Cell Viability Assay
Introduction
(S)-Nik smi1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central component of the noncanonical NF-κB signaling pathway, which plays a critical role in various biological processes, including immune responses, lymphoid organ development, and cell survival.[1][2][3] Dysregulation of the noncanonical NF-κB pathway is implicated in several diseases, including autoimmune disorders and B-cell malignancies.[3][4] this compound exerts its inhibitory effect by binding to the ATP-binding site of NIK, thereby blocking its kinase activity.[5] This inhibition prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, which is a key step in the activation of the noncanonical NF-κB pathway.[3][4]
This application note provides a detailed protocol for generating a dose-response curve for this compound to determine its half-maximal inhibitory concentration (IC50) in a cell-based assay. The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][6]
Principle of the Assay
The dose-response experiment involves treating a relevant cell line with serially diluted concentrations of this compound. The inhibitory effect of the compound on cell viability is then measured. By plotting the percentage of cell viability against the logarithm of the compound concentration, a sigmoidal dose-response curve can be generated.[7] From this curve, the IC50 value, which represents the concentration of the inhibitor required to reduce the biological response by 50%, can be determined. This is a crucial parameter for characterizing the potency of a compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the noncanonical NF-κB signaling pathway and the experimental workflow for generating a dose-response curve for this compound.
Caption: Noncanonical NF-κB pathway and the inhibitory action of this compound on NIK.
References
- 1. ch.promega.com [ch.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
(S)-Nik smi1: Application Notes and Protocols for Immunological Research
(S)-Nik smi1 is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). Its targeted action on the non-canonical NF-κB signaling pathway has positioned it as a valuable tool for investigating the roles of this pathway in various immunological processes and as a potential therapeutic agent for autoimmune diseases. These application notes provide an overview of its use in immunology research, supported by detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the kinase activity of NIK, a central regulator of the non-canonical NF-κB pathway.[1][2][3] In resting cells, NIK is continuously targeted for degradation by a protein complex. Upon stimulation of certain TNF receptor superfamily members—such as the B-cell activating factor receptor (BAFF-R), CD40, and OX40—this degradation is halted, leading to NIK accumulation.[3][4] Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates NF-κB2/p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in immune cell survival, activation, and differentiation.[4] this compound directly interferes with this cascade by inhibiting NIK's kinase function, thereby preventing p100 processing and the subsequent downstream signaling events.[1]
Applications in Immunology Research
The primary application of this compound in immunology research has been in the study of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) .[1][3][4] Research has demonstrated that inhibition of NIK by this compound can ameliorate disease in mouse models of lupus by targeting multiple arms of the immune system.[1]
Key immunological applications include:
-
B Cell Pathogenesis: this compound has been shown to inhibit BAFF-induced B cell survival and reduce B cell populations, including follicular and marginal zone B cells.[1][5] This is critical as BAFF is a key survival factor for B cells and is implicated in the pathogenesis of autoimmune diseases like SLE.
-
T Cell-Mediated Immunity: The inhibitor affects T cell function by blocking signaling downstream of the co-stimulatory receptor OX40. This leads to a reduction in T cell hyper-proliferation and effector/memory T cell generation.[1][5]
-
Dendritic Cell Function: this compound has been observed to inhibit CD40L-induced production of IL-12p40 by dendritic cells (DCs), a cytokine crucial for the differentiation of T helper 1 (Th1) cells.[1]
-
Other Autoimmune Diseases: The role of the non-canonical NF-κB pathway in other autoimmune conditions suggests potential applications of this compound in studying Rheumatoid Arthritis and Inflammatory Bowel Disease .[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Target | Species | Value | Reference |
| Ki | hNIK | Human | 0.23 nM | [2] |
| IC50 | anti-LTβR-induced nuclear p52 | Human (HeLa) | ~10 nM | [1] |
| IC50 | BAFF-induced B cell survival | Human | 189 nM | [3] |
| IC50 | BAFF-induced B cell survival | Mouse | 373 nM | [3] |
| IC50 | CD40L-induced ICOSL expression | Human B cells | ~50 nM | [1] |
| IC50 | CD40L-induced IL-12p40 production | Human mo-DCs | ~30 nM | [1] |
Table 1: In Vitro and Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro B Cell Survival Assay
This protocol is designed to assess the effect of this compound on the survival of B lymphocytes stimulated with B-cell activating factor (BAFF).
Materials:
-
Primary B cells (e.g., isolated from human peripheral blood or mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant human or mouse BAFF
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Isolate primary B cells using a negative selection kit to ensure high purity.
-
Resuspend B cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Seed 50 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 25 µL of the desired concentrations to the wells. Include a DMSO vehicle control.
-
Prepare a solution of BAFF in complete medium. Add 25 µL of the BAFF solution to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 25 µL of medium without BAFF.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell survival relative to the BAFF-stimulated, vehicle-treated control.
In Vitro Dendritic Cell (DC) Activation Assay
This protocol measures the inhibitory effect of this compound on the production of IL-12p40 by monocyte-derived dendritic cells (mo-DCs) stimulated with CD40 ligand (CD40L).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
Recombinant human CD40L
-
This compound (dissolved in DMSO)
-
24-well culture plates
-
Human IL-12p40 ELISA kit
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
-
Harvest the immature mo-DCs and resuspend them in fresh complete medium.
-
Seed the mo-DCs into a 24-well plate at a density of 5 x 105 cells/well.
-
Add varying concentrations of this compound or DMSO vehicle control to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells by adding CD40L to a final concentration of 1 µg/mL. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of IL-12p40 in the supernatants using a human IL-12p40 ELISA kit according to the manufacturer's instructions.
In Vitro T Cell Hyper-proliferation Assay
This protocol assesses the ability of this compound to inhibit the hyper-proliferation of memory CD4+ T cells induced by co-stimulation through CD3 and OX40.
Materials:
-
Primary human or mouse memory CD4+ T cells
-
Complete RPMI-1640 medium
-
Plate-bound anti-CD3 antibody
-
Agonistic anti-OX40 antibody
-
This compound (dissolved in DMSO)
-
96-well U-bottom culture plates
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., CellTiter-Glo®)
-
Flow cytometer or plate reader
Procedure:
-
Isolate memory CD4+ T cells from PBMCs or splenocytes using a cell isolation kit.
-
If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the labeled or unlabeled T cells at 1 x 105 cells/well in the anti-CD3 coated plate.
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Add agonistic anti-OX40 antibody to a final concentration of 2 µg/mL. For baseline proliferation, add an isotype control antibody.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
For CFSE-labeled cells: Harvest the cells, stain with a viability dye and CD4 antibody, and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.
-
For unlabeled cells: Add a proliferation assay reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
In Vivo Administration in a Mouse Model of SLE
This protocol provides a general guideline for the oral administration of this compound to NZB/W F1 mice, a common model for studying systemic lupus erythematosus.
Materials:
-
NZB/W F1 mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Oral gavage needles
Procedure:
-
House the NZB/W F1 mice under specific pathogen-free conditions.
-
Prepare the dosing solution of this compound in the appropriate vehicle. Ensure the solution is homogenous.
-
Divide the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage. A typical dosing regimen might be twice daily for a period of several weeks (e.g., 4-8 weeks).[1] Dosages can range from 10 to 200 mg/kg, depending on the study design.[2]
-
Monitor the mice regularly for signs of disease progression (e.g., proteinuria, weight loss) and any adverse effects of the treatment.
-
At the end of the study, collect blood and tissues (e.g., spleen, kidneys) for analysis of disease biomarkers, such as autoantibody levels, immune cell populations (by flow cytometry), and kidney pathology (histology).
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal and human subject research.
References
Experimental Guide for in vivo Studies with (S)-Nik smi1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-Nik smi1 is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a key serine/threonine kinase that regulates the non-canonical (or alternative) NF-κB signaling pathway.[1] This pathway is crucial for the development and function of B cells and other immune cells. Dysregulation of the non-canonical NF-κB pathway is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.
The primary mechanism of action of this compound is the inhibition of NIK-catalyzed ATP hydrolysis, which prevents the subsequent phosphorylation and processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[1] This inhibitory action has been shown to be highly selective for NIK over other kinases.[2] this compound effectively suppresses signaling downstream of several tumor necrosis factor (TNF) receptor superfamily members, such as B-cell activating factor (BAFF) receptor, CD40, and lymphotoxin-β receptor (LTβR).[3]
In vivo, this compound has demonstrated a favorable pharmacokinetic profile across multiple species.[1] In mouse models of lupus, oral administration of this compound has been shown to reduce disease severity by inhibiting B-cell survival and differentiation, leading to a reduction in autoantibody production and amelioration of kidney pathology.[3] These preclinical findings suggest that this compound is a promising therapeutic candidate for the treatment of autoimmune diseases driven by aberrant NIK activity.
This document provides detailed protocols for the formulation, administration, and evaluation of this compound in murine in vivo studies, with a focus on pharmacokinetic analysis and efficacy testing in a model of systemic lupus erythematosus.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| NIK Ki | Human | 0.23 nM | [1] |
| IC50 (BAFF-induced B-cell survival) | Mouse | 373 ± 64 nM | |
| IC50 (p52 nuclear translocation) | Human | 70 nM |
Table 2: Murine Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference |
| This compound | Data not available in searched literature | Data not available | Data not available | Data not available | Data not available |
Note: While literature describes a "favorable pharmacokinetic profile," specific quantitative parameters for oral administration in mice were not found in the searched results. Researchers should perform a pharmacokinetic study to determine these values for their specific formulation and animal strain.
Table 3: In Vivo Dose-Dependent Effects of this compound on Splenic B-Cell Populations in Mice
| Dose (mg/kg, oral) | Treatment Duration | % Reduction in Marginal Zone B-cells | % Reduction in Follicular B-cells | Reference |
| 60 | 7 days | Specific quantitative data not available | Specific quantitative data not available | [4] |
| 100 | 7 days | Specific quantitative data not available | Specific quantitative data not available | [1] |
| 200 | 7 days | Specific quantitative data not available | Specific quantitative data not available | [1][4] |
Note: Published studies report a dose-dependent reduction in splenic marginal zone and follicular B cells.[5] However, specific percentage reductions at each dose were not explicitly provided in the summarized search results. A dose-response study is recommended to quantify these effects.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the IC50 Value for the NIK Inhibitor, (S)-Nik smi1
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Nik smi1, also referred to as NIK SMI1, is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1][2][3] NIK is a serine/threonine kinase that is typically kept at low levels in resting cells through proteasomal degradation mediated by a complex including TRAF3.[4][5] Upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβR, CD40), TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[4][5] Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB precursor protein p100, triggering its processing into the p52 subunit.[6] The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in inflammation, immune cell development, and cell survival.[4][7]
Given the role of aberrant NIK activity in various autoimmune diseases and B-cell malignancies, inhibitors like this compound are valuable tools for research and potential therapeutics.[4][6] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency of such inhibitors. This document provides detailed protocols for determining the IC50 of this compound through both biochemical and cell-based assays.
Signaling Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The potency of this compound has been determined across various assays. The table below summarizes key reported values.
| Parameter | Target/System | Value | Reference(s) |
| Ki | Human NIK | 0.230 ± 0.170 nM | [1][8] |
| Murine NIK | 0.395 ± 0.226 nM | [8] | |
| IC50 | Human NIK (calculated at 1 mM ATP) | 23.2 ± 17.2 nM | [8] |
| Murine NIK (calculated at 1 mM ATP) | 39.9 ± 22.8 nM | [8] | |
| NF-κB Reporter Assay (cellular) | 34 nM | [9] | |
| p52 Nuclear Translocation (cellular) | 70 nM | [9] | |
| BAFF-induced Human B-cell Survival | 189 nM | [9] | |
| BAFF-induced Mouse B-cell Survival | 373 nM | [9] |
Experimental Protocols
Two primary methods are presented for IC50 determination: a biochemical kinase assay and a cell-based p100 processing assay.
Protocol 1: Biochemical IC50 Determination using a Kinase Glo® Assay
This protocol measures the kinase activity of recombinant NIK by quantifying the amount of ATP consumed in the phosphorylation reaction.
1. Materials and Reagents:
-
Recombinant human NIK enzyme
-
Kinase substrate (e.g., inactive IKKα or a suitable peptide)
-
This compound compound
-
Kinase Glo® Max Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
384-well white, flat-bottom plates
-
Multichannel pipette and plate reader with luminescence detection
2. Experimental Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO. Further dilute this series in Assay Buffer to create a 4X final concentration working solution.
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound working solution to the appropriate wells of a 384-well plate.
-
For positive control (no inhibition), add 5 µL of Assay Buffer with DMSO.
-
For negative control (no enzyme activity), add 5 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition: Prepare a 2X NIK enzyme solution in Assay Buffer. Add 10 µL of this solution to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 4X Substrate/ATP mix in Assay Buffer. Add 5 µL of this mix to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for NIK.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Allow the Kinase Glo® reagent to equilibrate to room temperature.
-
Add 20 µL of the Kinase Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (enzyme, no inhibitor) as 100% activity and the negative control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based IC50 Determination via Imaging of p52 Nuclear Translocation
This protocol measures the ability of this compound to inhibit the processing of p100 to p52 and the subsequent translocation of p52 to the nucleus in stimulated cells.[3][8]
1. Materials and Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Stimulating agent: anti-human LTβR antibody or recombinant LTα1/β2
-
96- or 384-well black, clear-bottom imaging plates
-
Primary antibody: Rabbit anti-p100/p52
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain: Hoechst 33342 or DAPI
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
High-content imaging system and analysis software
2. Experimental Procedure:
-
Cell Plating: Seed HeLa cells into imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add the stimulating agent (e.g., anti-LTβR antibody) to all wells except the unstimulated control wells. Incubate for 6-8 hours at 37°C to induce p52 translocation.
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-p100/p52 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Add PBS to the wells and acquire images using a high-content imaging system. Capture images in both the blue (nuclei) and green (p52) channels.
3. Data Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of p52 staining within the nucleus for each cell.
-
Calculate the average nuclear p52 intensity for each well.
-
Normalize the data: Set the stimulated control (no inhibitor) as 100% translocation and the unstimulated control as 0%.
-
Plot the percent inhibition of nuclear translocation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
General Experimental Workflow
The diagram below outlines the typical workflow for an IC50 determination experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical and Cellular Profile of NIK Inhibitors with Long Residence Times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP2014521326A - Cell-based screening assay for NIK inhibitors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing (S)-Nik smi1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various methods to assess the target engagement of (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). The following methodologies cover biochemical, cellular, and biophysical approaches to confirm the direct binding of this compound to NIK and its functional consequences on the non-canonical NF-κB signaling pathway.
Biochemical Assay: NIK Kinase Activity
This assay directly measures the enzymatic activity of NIK and its inhibition by this compound. The most common format is a fluorescence polarization (FP) or luminescence-based assay that quantifies the kinase-dependent consumption of ATP.
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| Ki (human NIK) | 0.23 ± 0.17 nM | In vitro kinase assay |
| IC50 (human NIK) | 23.2 ± 17.2 nM | Calculated at 1 mM ATP |
| Ki (murine NIK) | 0.395 ± 0.226 nM | In vitro kinase assay |
| IC50 (murine NIK) | 39.9 ± 22.8 nM | Calculated at 1 mM ATP |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[1]
Materials:
-
Recombinant human NIK enzyme
-
NIK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific NIK substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).
-
Add 2 µl of NIK enzyme diluted in kinase buffer.
-
Add 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km for NIK if known, or at a standard concentration (e.g., 50 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Assays: Non-Canonical NF-κB Pathway Inhibition
These assays assess the ability of this compound to inhibit the NIK-dependent non-canonical NF-κB signaling pathway in a cellular context.
Signaling Pathway Diagram
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Western Blot for p100/p52 Processing
This method directly visualizes the inhibition of NIK-mediated processing of p100 to its active p52 form.
Quantitative Data Summary
| Cell Line | Stimulant | IC50 of this compound |
| Human B cells | anti-CD40 | Potent inhibition observed |
| Murine B cells | BAFF | Significant inhibition |
| HeLa cells | anti-LTβR | Potent inhibition |
Experimental Protocol:
Materials:
-
HeLa cells or a relevant immune cell line (e.g., B cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., anti-LTβR antibody, BAFF, or anti-CD40 antibody)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB2 (p100/p52), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., anti-LTβR for HeLa cells) for the optimal time determined by a time-course experiment (e.g., 8-24 hours).[2]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate with primary anti-p100/p52 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash thoroughly and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the blot with an anti-β-actin antibody for a loading control.
-
Quantify band intensities to determine the ratio of p52 to p100.
High-Content Imaging of p52 Nuclear Translocation
This assay quantifies the translocation of the active p52 subunit from the cytoplasm to the nucleus upon pathway activation.
Quantitative Data Summary
| Cell Line | Stimulant | IC50 of this compound |
| HeLa cells | anti-LTβR | ~70 nM[4] |
Experimental Protocol:
Materials:
-
HeLa cells
-
384-well imaging plates
-
This compound
-
anti-LTβR antibody
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p52
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Seed HeLa cells into a 384-well imaging plate and allow them to attach overnight.[5]
-
Treat cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate cells with anti-LTβR for an optimized time (e.g., 30 minutes to a few hours).[5]
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with anti-p52 primary antibody.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody and DAPI.
-
Acquire images using a high-content imaging system, capturing both the DAPI (nucleus) and the secondary antibody (p52) channels.[5]
-
Use image analysis software to quantify the nuclear-to-cytoplasmic intensity ratio of the p52 signal.[6]
BAFF-Induced B-Cell Survival Assay
This assay measures the functional consequence of NIK inhibition on B-cell survival, which is dependent on BAFF signaling.
Quantitative Data Summary
| Cell Type | IC50 of this compound |
| Murine B cells | 373 ± 64 nM[4] |
| Human B cells | Potent inhibition observed |
Experimental Protocol:
Materials:
-
Primary B cells isolated from mouse spleen or human peripheral blood
-
RPMI-1640 medium with 10% FBS
-
Recombinant human or murine BAFF
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®) or flow cytometry-based viability stain (e.g., 7-AAD)[4]
Procedure:
-
Isolate B cells using negative selection magnetic beads.
-
Plate the B cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound or DMSO.
-
Add a suboptimal concentration of BAFF (e.g., 10-100 ng/ml) to stimulate survival.[4][7] Include wells with no BAFF as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assess cell viability using a luminescent assay like CellTiter-Glo® or by staining with a viability dye and analyzing by flow cytometry.[4]
-
Calculate IC50 values based on the inhibition of BAFF-induced survival.
Biophysical Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8]
Experimental Workflow Diagram
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol (Western Blot Readout):
Materials:
-
Cell line expressing NIK
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blotting reagents as described in section 2.1
-
Primary antibody: anti-NIK
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) or DMSO for 1-2 hours in the incubator.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.[9]
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).[9]
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant.
-
Analyze the amount of soluble NIK in each sample by Western blotting.
-
A positive target engagement is indicated by a higher amount of soluble NIK at elevated temperatures in the this compound-treated samples compared to the DMSO control, resulting in a shift of the melting curve to the right.
Quantitative Mass Spectrometry
This advanced approach can be used in conjunction with CETSA (Thermal Proteome Profiling) or to quantify changes in the proteome or specific post-translational modifications downstream of NIK inhibition. It offers a highly sensitive and unbiased way to confirm target engagement and explore off-target effects.[1][10]
Experimental Workflow Diagram
Caption: General workflow for quantitative mass spectrometry-based proteomics.
Protocol Outline: Thermal Proteome Profiling (TPP)
This protocol outlines the general steps for a TPP experiment to identify the targets of this compound on a proteome-wide scale.
Procedure:
-
Sample Preparation: Perform a CETSA experiment as described in section 3, but on a larger scale. Collect the soluble fractions from both DMSO and this compound-treated cells at each temperature point.
-
Protein Digestion: Reduce, alkylate, and digest the proteins in each sample into peptides using an enzyme like trypsin.[11]
-
Peptide Labeling (Optional but Recommended): For precise quantification, label the peptides from each temperature point with isobaric tags (e.g., TMT - Tandem Mass Tags). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.[12]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to a high-resolution tandem mass spectrometer. The mass spectrometer will fragment the peptides and measure the masses of the fragments, which allows for peptide identification and quantification.[11][12]
-
Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance in each sample. For TPP, the software will generate melting curves for thousands of proteins. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets. NIK should be among the top hits, confirming direct engagement.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. CD19 and BAFF-R can signal to promote B-cell survival in the absence of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Baff Mediates Survival of Peripheral Immature B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Nik smi1 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Nik smi1 is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway, which is implicated in the pathogenesis of various malignancies, including B-cell lymphomas, multiple myeloma, and certain solid tumors such as cholangiocarcinoma. The therapeutic potential of targeting NIK is an active area of research. While preclinical data on this compound as a monotherapy is emerging, its application in combination with other cancer therapies remains largely exploratory. This document provides an overview of the scientific rationale for such combinations, outlines potential experimental approaches, and presents hypothetical protocols based on existing knowledge of NIK signaling and cancer therapy.
Introduction
The non-canonical NF-κB pathway, regulated by NIK, plays a crucial role in cell survival, proliferation, and inflammation. In several cancers, aberrant activation of this pathway contributes to tumorigenesis and therapeutic resistance. This compound, by selectively inhibiting NIK, offers a targeted approach to disrupt these processes. Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. The cytostatic effects of NIK inhibition, as suggested in some preclinical models, make this compound a rational candidate for combination with cytotoxic agents, targeted therapies, and immunotherapies.
Scientific Rationale for Combination Therapies
Combination with Cytotoxic Agents
Many conventional chemotherapeutic agents induce DNA damage and apoptosis in rapidly dividing cancer cells. However, cancer cells can develop resistance through pro-survival signaling pathways, including the NF-κB pathway.
-
Hypothesized Synergy: By inhibiting NIK, this compound can block a key survival pathway, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy. A study on mouse intrahepatic cholangiocarcinoma xenografts indicated that a NIK inhibitor inhibited tumor cell proliferation without inducing apoptosis, suggesting its potential for combination with cytotoxic agents.
Combination with Targeted Therapies
Targeted therapies are designed to interfere with specific molecules involved in cancer cell growth and survival. Combining this compound with other targeted agents could create a multi-pronged attack on cancer cell signaling networks.
-
Potential Synergistic Pathways: For instance, in cancers driven by mutations that activate other survival pathways (e.g., PI3K/Akt, MAPK), dual inhibition could prevent compensatory signaling and lead to a more profound anti-tumor response.
Combination with Immunotherapies
The tumor microenvironment and immune cell function are significantly influenced by NF-κB signaling. While some research suggests that elevating NIK activity in T cells may enhance anti-tumor immunity, the role of NIK in tumor cells themselves can be immunosuppressive.
-
Rationale for Combination: Inhibition of NIK in tumor cells could modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors or other immunotherapies.
Preclinical Data Summary
Currently, there is a lack of published, peer-reviewed studies detailing the synergistic effects of this compound in combination with other specific cancer therapies. The following table summarizes key preclinical data for this compound as a monotherapy to provide context for its potential in combination regimens.
| Parameter | Cell Type/Model | Value | Reference |
| Ki for NIK | Enzymatic Assay | 0.23 nM | |
| In vitro IC50 | Primary B cells | Nanomolar range | |
| In vivo Effect | Wild-type mice | Dose-dependent reduction of marginal zone and follicular B cells | |
| In vivo Model | Mouse intrahepatic cholangiocarcinoma xenografts | Inhibition of tumor cell proliferation without apoptosis |
Experimental Protocols (Hypothetical)
The following are generalized protocols for evaluating the combination of this compound with other cancer therapies. These should be adapted and optimized for specific research questions and model systems.
In Vitro Synergy Assessment
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects with another anti-cancer agent in vitro.
Methodology:
-
Cell Culture: Culture cancer cell lines of interest in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., a cytotoxic drug) in a suitable solvent like DMSO.
-
Combination Matrix: Perform a dose-response matrix experiment. Seed cells in 96-well plates and treat with a range of concentrations of this compound, the combination agent, and the combination of both.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model Evaluation
Objective: To assess the in vivo efficacy of this compound in combination with another cancer therapy in a xenograft mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for a cytotoxic agent).
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., p52 processing by Western blot) and other relevant biomarkers.
Signaling Pathways and Experimental Workflows
Non-Canonical NF-κB Signaling Pathway
Caption: The non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
In Vitro Synergy Experimental Workflow
Caption: A generalized workflow for assessing in vitro synergy of this compound with another anti-cancer agent.
In Vivo Xenograft Study Workflow
Application Notes and Protocols for NIK SMI1 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central regulator of the non-canonical NF-κB signaling pathway. Its role in apoptosis is multifaceted and context-dependent. While some studies point to a pro-apoptotic function of NIK independent of the NF-κB pathway, a significant body of research highlights its pro-survival role in cancer cells.[1][2][3][4] The activation of NIK can lead to the upregulation of anti-apoptotic proteins, such as c-FLIP, which inhibits caspase-8 activation and confers resistance to apoptosis.[1][2]
The compound of interest, likely referred to as "(S)-Nik smi1" in the query, is the well-characterized and highly selective NIK inhibitor, NIK SMI1.[5] Current research indicates that NIK SMI1 does not typically induce apoptosis as a single agent in cancer cells.[5] Instead, its therapeutic potential in oncology is primarily being explored for its ability to sensitize cancer cells to other pro-apoptotic stimuli. By inhibiting NIK's pro-survival signaling, NIK SMI1 can lower the threshold for apoptosis induction by other agents, such as Smac mimetics in combination with TNFα.
These application notes provide an overview of the role of NIK in apoptosis and detailed protocols for utilizing NIK SMI1 to sensitize cancer cells to apoptosis. The data presented is primarily based on studies using siRNA-mediated depletion of NIK, which serves as a robust model for the effects of pharmacological inhibition with NIK SMI1.
Data Presentation
Table 1: Inhibitory Activity of NIK SMI1
This table summarizes the reported inhibitory concentrations of NIK SMI1 against its target kinase, NIK, and its effect on the downstream non-canonical NF-κB pathway.
| Parameter | Species | Value | Reference |
| Ki (NIK enzyme inhibition) | Human | 0.23 nM | [5] |
| IC50 (anti-LTβR-induced p52 nuclear translocation) | Human (HeLa cells) | 70 nM | [5] |
| IC50 (BAFF-driven B cell survival) | Human | 189 nM | [5] |
| IC50 (BAFF-driven B cell survival) | Murine | 373 nM | [5] |
Table 2: Sensitization of NSCLC Cells to Apoptosis by NIK Depletion
The following data from studies on non-small cell lung cancer (NSCLC) cell lines demonstrates that the depletion of NIK sensitizes these cells to apoptosis induced by the combination of a Smac mimetic (SMC) and TNFα. This serves as a model for the expected effects of NIK SMI1.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Reference |
| H226 | Non-targeting siRNA + SMC + TNFα | ~15% | [1] |
| NIK siRNA + SMC + TNFα | ~40% | [1] | |
| H460 | Non-targeting siRNA + SMC + TNFα | ~20% | [1] |
| NIK siRNA + SMC + TNFα | ~50% | [1] | |
| H661 | Non-targeting siRNA + SMC + TNFα | ~10% | [1] |
| NIK siRNA + SMC + TNFα | ~35% | [1] |
Signaling Pathways and Experimental Workflow
References
- 1. SMG1 and NIK regulate apoptosis induced by Smac mimetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMG1 and NIK regulate apoptosis induced by Smac mimetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIK promotes tissue destruction independently of the alternative NF-κB pathway through TNFR1/RIP1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
Application Notes and Protocols: (S)-Nik smi1 in CRISPR Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Nik smi1 is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway, which plays a critical role in immunity, inflammation, and B-cell development and survival.[1][2][3] The non-canonical NF-κB pathway is activated by a subset of Tumor Necrosis Factor (TNF) receptor superfamily members, including BAFFR, CD40, and LTβR.[2][3] Upon ligand binding, NIK accumulates and phosphorylates IKKα, leading to the processing of p100 to p52 and subsequent nuclear translocation of p52/RelB heterodimers to activate target gene expression.[2][3] Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies.[1][2]
CRISPR-Cas9 based genetic screening is a powerful tool for functional genomics, enabling the identification of genes that modulate cellular responses to therapeutic agents. The use of this compound in CRISPR screening assays can uncover novel genetic regulators of the non-canonical NF-κB pathway, identify mechanisms of resistance to NIK inhibition, and discover synthetic lethal interactions for targeted cancer therapy.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound in CRISPR screening assays.
Data Presentation
A summary of the reported in vitro and in vivo activity of this compound is provided below. This data is crucial for designing effective CRISPR screening experiments.
| Parameter | Target | Species | Value | Assay Type | Reference |
| IC₅₀ | NIK | Human | 0.23 ± 0.17 nM | ATP to ADP hydrolysis | [4] |
| IC₅₀ | p52 nuclear translocation | Human (HEK293) | 70 nM | High-content imaging | [4] |
| IC₅₀ | BAFF-induced B-cell survival | Mouse | 373 ± 64 nM | In vitro cell survival | [4] |
| Kᵢ | NIK | Human | 0.230 ± 0.170 nM | Enzymatic activity | [5] |
| Kᵢ | NIK | Mouse | 0.395 ± 0.226 nM | Enzymatic activity | [5] |
| Kᵢ | KHS1 (off-target) | Human | 49.6 ± 24.9 nM | Enzymatic activity | [5] |
| Kᵢ | LRRK2 (off-target) | Human | 247.8 ± 175.1 nM | Enzymatic activity | [5] |
| Kᵢ | PKD1 (PKCμ) (off-target) | Human | 75.2 ± 48.4 nM | Enzymatic activity | [5] |
Signaling Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: Non-canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Workflow: CRISPR Knockout Screen
The following diagram outlines a typical workflow for a pooled CRISPR knockout screen to identify genes that confer resistance to this compound.
Caption: Workflow for a CRISPR knockout screen with this compound.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cell line known to be sensitive to NIK inhibition or dependent on non-canonical NF-κB signaling for survival or proliferation. Examples include certain B-cell lymphoma lines or multiple myeloma cells with mutations in the NF-κB pathway.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted locus after transduction with a validated sgRNA.
This compound Dose-Response Curve
-
Cell Seeding: Seed the Cas9-expressing cells in a 96-well plate at a predetermined density.
-
Drug Titration: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium. Include a DMSO-only control.
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Viability Assay: After a period of incubation (e.g., 72-96 hours), assess cell viability using a suitable assay such as CellTiter-Glo® or by staining with a viability dye and analysis by flow cytometry.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%. This value will inform the concentration to be used in the CRISPR screen (typically 1-2 times the IC₅₀).
Pooled CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production: Produce high-titer lentivirus for your pooled sgRNA library (e.g., GeCKO, Brunello).
-
Transduction:
-
Determine the optimal multiplicity of infection (MOI) to ensure that the majority of cells receive a single viral particle. An MOI of 0.3-0.5 is often used.
-
Transduce a sufficient number of Cas9-expressing cells to achieve a representation of at least 200-500 cells per sgRNA in the library.
-
-
Antibiotic Selection:
-
After transduction, select for cells that have been successfully transduced by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain a non-transduced control plate to ensure the effectiveness of the selection.
-
-
Initial Cell Pellet Collection (T₀):
-
After selection is complete, harvest a representative population of cells to serve as the baseline (T₀) for sgRNA abundance.
-
-
Screening:
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with a predetermined concentration of this compound.
-
Culture the cells for a sufficient period to allow for gene knockout and phenotypic selection to occur (typically 14-21 days or multiple population doublings).
-
Maintain sgRNA representation by passaging a sufficient number of cells at each split.
-
-
Final Cell Pellet Collection:
-
At the end of the screen, harvest cell pellets from both the control and treatment arms.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the T₀ and final cell pellets.
-
-
sgRNA Cassette Amplification:
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the regions flanking the sgRNA cassette in the lentiviral vector.
-
-
Next-Generation Sequencing (NGS):
-
Purify the PCR products and submit them for high-throughput sequencing.
-
-
Data Analysis:
-
Use bioinformatics tools such as MAGeCK to analyze the sequencing data.
-
Compare the sgRNA abundance in the this compound-treated samples to the DMSO-treated samples to identify sgRNAs that are significantly enriched or depleted.
-
Genes targeted by enriched sgRNAs are potential resistance genes, while those targeted by depleted sgRNAs may be synthetic lethal partners with NIK inhibition.
-
Hit Validation
-
Individual sgRNA Validation: Validate the top candidate genes by transducing the Cas9-expressing cell line with individual sgRNAs targeting these genes.
-
Phenotypic Assays: Confirm the resistance or sensitivity phenotype by performing cell viability assays with this compound on the individual knockout cell lines.
-
Rescue Experiments: To confirm that the observed phenotype is due to the knockout of the target gene, perform a rescue experiment by re-introducing a wild-type copy of the gene and observing if the original phenotype is restored.
Conclusion
The use of this compound in CRISPR screening assays provides a powerful approach to dissect the non-canonical NF-κB signaling pathway and to identify novel therapeutic targets and resistance mechanisms. The protocols outlined above provide a framework for conducting these screens. Careful optimization of experimental conditions, particularly the this compound concentration and the duration of the screen, is critical for success. The validation of primary screen hits is an essential step to confirm the biological relevance of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Gene Expression Changes Upon NIK Inhibition with (S)-Nik smi1 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying changes in gene expression in response to treatment with (S)-Nik smi1, a potent and selective inhibitor of NF-κB Inducing Kinase (NIK). The primary application detailed is the use of quantitative Polymerase Chain Reaction (qPCR) to measure the modulation of target genes downstream of the non-canonical NF-κB signaling pathway. This pathway is a key regulator of immune responses and is implicated in various autoimmune diseases and cancers.[1][2] this compound offers a targeted approach to study and potentially therapeutically intervene in this pathway.[1]
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathways are crucial regulators of a wide array of cellular processes, including inflammation, immunity, cell survival, and development.[3][4] The NF-κB family consists of two main signaling cascades: the canonical and the non-canonical pathways. The non-canonical pathway is specifically regulated by the NF-κB Inducing Kinase (NIK).[1][4] Dysregulation of the non-canonical pathway is associated with various pathologies, including autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis, as well as B-cell malignancies.[1][2]
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NIK, with a reported Ki of 0.23 nM.[5][6] It functions by inhibiting the ATP-catalyzed hydrolysis activity of NIK.[5][7] This inhibition prevents the downstream processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[4][8][9] Consequently, the nuclear translocation of p52/RelB transcription factors and the subsequent expression of target genes are suppressed.[4][5] This application note outlines a comprehensive protocol to quantify the effects of this compound on the expression of key downstream target genes using quantitative PCR (qPCR).
Signaling Pathway
The non-canonical NF-κB signaling pathway is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFF-R, CD40, and LTβR.[1][4] In unstimulated cells, NIK is continuously targeted for proteasomal degradation. Upon receptor ligation, TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[1] NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression. This compound directly inhibits the kinase activity of NIK, thereby blocking this entire downstream cascade.[5][8][9]
Experimental Protocol
This protocol provides a methodology for treating a relevant cell line (e.g., B-lymphoma cells or macrophage-like cells) with this compound and subsequently analyzing the expression of NF-κB target genes.
Materials
-
Relevant cell line (e.g., Ramos, U937)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Recombinant human BAFF or other appropriate stimulus
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Nuclease-free water
-
qPCR primers for target and housekeeping genes
-
qPCR-compatible plates and seals
Procedure
1. Cell Culture and Treatment: a. Culture cells under standard conditions to ~80% confluency. b. Seed cells in appropriate culture plates at a density of 0.5-1 x 10^6 cells/mL. c. Pre-incubate cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with a pre-determined optimal concentration of the appropriate ligand (e.g., 100 ng/mL BAFF) for 6-24 hours to induce target gene expression. Include an unstimulated control group.
2. RNA Extraction: a. Harvest cells by centrifugation and wash with cold PBS. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Elute RNA in nuclease-free water.
3. RNA Quantification and cDNA Synthesis: a. Determine the concentration and purity of the extracted RNA using a spectrophotometer. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix. For a 20 µL reaction, a typical setup would be:
- 10 µL 2x SYBR Green Master Mix
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 2 µL cDNA (diluted 1:10)
- 6 µL Nuclease-free water b. Set up reactions in triplicate for each sample and each gene (including housekeeping genes). c. Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
- Initial denaturation: 95°C for 10 min
- 40 cycles of:
- Denaturation: 95°C for 15 sec
- Annealing/Extension: 60°C for 60 sec
- Melt curve analysis
5. Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH, ACTB) for each sample (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the relative change in gene expression compared to the stimulated vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change is calculated as 2^-(ΔΔCt).
Data Presentation
The following tables represent expected data from a qPCR experiment investigating the effect of this compound on the expression of known non-canonical NF-κB target genes.
Table 1: Suggested qPCR Primers for Human Genes
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NFKB2 | CCAGGACATTGAGGAGATGAAG | GCTTGTTGAGGTCGTTTTCCTG |
| RELB | ATGCCCACTACACAGGACTGTG | TCGTCCTGGTTGTTGAGGAG |
| CCL19 | CTGCCTCAGATTATCTGCCAT | AGGTAGCGGAAGGCTTTTCAC |
| CCL21 | AGGACTCAGGGCTCCAGAAG | GGTCTGTGGCCTTTTGGTTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CTCTTCCAGCCTTCCTTCCT | AGCACTGTGTTGGCGTACAG |
Table 2: Representative qPCR Data - Fold Change in Gene Expression
Data is normalized to the stimulated vehicle control group.
| Treatment | Concentration | NFKB2 Fold Change | RELB Fold Change | CCL19 Fold Change |
| Unstimulated | - | 0.15 | 0.21 | 0.08 |
| Vehicle (DMSO) + Stimulus | - | 1.00 | 1.00 | 1.00 |
| This compound + Stimulus | 10 nM | 0.62 | 0.55 | 0.48 |
| This compound + Stimulus | 100 nM | 0.25 | 0.18 | 0.15 |
| This compound + Stimulus | 1 µM | 0.09 | 0.07 | 0.06 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Ct values | Poor RNA quality or quantity, inefficient cDNA synthesis, suboptimal primer efficiency. | Verify RNA integrity, use a fresh cDNA synthesis kit, perform a primer efficiency test. |
| High variability between replicates | Pipetting errors, poor mixing, bubbles in wells. | Use calibrated pipettes, ensure thorough mixing of reagents, centrifuge plates before running. |
| Non-specific amplification | Primer-dimers, genomic DNA contamination. | Perform melt curve analysis to check for a single peak, treat RNA with DNase, design new primers. |
Conclusion
This application note provides a framework for utilizing this compound as a tool to investigate the non-canonical NF-κB pathway. The detailed qPCR protocol allows for the precise quantification of dose-dependent inhibition of target gene expression, offering valuable insights for researchers in immunology and drug development. The potent and selective nature of this compound makes it an excellent chemical probe to elucidate the biological functions of NIK.[6][8][9]
References
- 1. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer [mdpi.com]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting (S)-Nik smi1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with (S)-Nik smi1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function? this compound is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2][3] NIK is a key regulator in the non-canonical NF-κB signaling pathway.[4][5][6] Therefore, this compound is used in research to study and inhibit this pathway, which is implicated in various immune responses and diseases like systemic lupus erythematosus.[5][7][8] It has been shown to inhibit BAFF and CD40 signaling and suppress immune responses in vivo.[2][5]
Q2: What is the expected solubility of this compound in common laboratory solvents? this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1][3][9] However, it is reported to be insoluble in water and ethanol.[1]
Q3: My this compound is not dissolving well in DMSO. What could be the issue? There are several potential reasons for poor dissolution in DMSO:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1][9] Always use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions.
-
Insufficient Agitation: The powder may require more energy to dissolve completely. Try vortexing or using an ultrasonic bath to aid dissolution.[9]
-
Concentration Limit: You may be attempting to prepare a solution that exceeds its maximum solubility. Please refer to the solubility data table below.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media? No, this compound is insoluble in water.[1] Direct dissolution in aqueous solutions is not recommended. A concentrated stock solution should first be prepared in DMSO and then serially diluted into the aqueous medium. Be aware that precipitation may occur at higher final concentrations due to the compound's low aqueous solubility.
Q5: How should I prepare this compound for in vivo experiments? For in vivo administration, specific formulations are required as direct injection of a DMSO stock is often toxic. Two common methods are:
-
Homogeneous Suspension (for oral administration): The compound can be suspended in a vehicle like CMC-Na (carboxymethylcellulose sodium).[1]
-
Solution with Co-solvents (for injection): A mixture of DMSO, PEG300, Tween 80, and an aqueous solution (like saline or ddH2O) can be used to create a clear solution suitable for injection.[1]
Q6: How should I store the this compound powder and my stock solutions?
-
Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1][3]
-
Stock Solutions: Aliquot your stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[1][3][10]
Data Presentation: Solubility Summary
The solubility of this compound in various solvents is summarized below. Note that reported values can vary between suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 125 mg/mL | 164.2 - 342.11 mM | Use of fresh, anhydrous DMSO is critical; sonication may be needed.[1][3][9] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | [1] |
Molecular Weight of this compound: 365.38 g/mol [1][4]
Troubleshooting Guide & Experimental Protocols
Problem: Precipitate Forms When Diluting DMSO Stock in Aqueous Media
This is the most common issue and occurs because this compound is poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the solvent properties change, causing the compound to precipitate.
Solution Workflow:
-
Start with a High-Concentration Stock: Prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 50-100 mM).
-
Use Intermediate Dilutions: Do not dilute the stock directly to the final low concentration in the aqueous buffer. Perform one or more intermediate dilution steps.
-
Add Stock to Buffer: Always add the DMSO stock solution slowly to the vortexing aqueous buffer, never the other way around. This ensures rapid mixing and dispersion.
-
Incorporate Surfactants/Co-solvents: For cell-based assays, the final concentration of DMSO should typically be kept low (<0.5%). If precipitation persists, consider if your experimental system can tolerate a small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 in the final medium.
-
Check Final Concentration: The final concentration of this compound in the aqueous medium may be limited by its aqueous solubility. If a higher concentration is needed, the experiment may need to be redesigned, or a specialized formulation (see in vivo protocols) must be adapted.
Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic water bath
Methodology:
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 36.54 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes at room temperature. Gentle warming (to 37°C) can also be attempted but be cautious about potential compound degradation.
-
Confirm Dissolution: Ensure the solution is clear and free of any visible particulates.
-
Store Properly: Aliquot the stock solution into single-use vials, seal tightly, and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Oral Suspension)
This protocol provides a method for creating a homogeneous suspension for oral gavage, adapted from supplier recommendations.[1]
Materials:
-
This compound powder
-
CMC-Na (carboxymethylcellulose sodium) solution (e.g., 0.5% in sterile water)
-
Mortar and pestle or homogenizer
Methodology:
-
Determine Dosage: Calculate the required amount of this compound for your desired dosage (e.g., 5 mg/mL).
-
Create Paste: Place the weighed powder in a mortar. Add a very small amount of the CMC-Na vehicle to create a smooth, uniform paste.
-
Gradual Dilution: Gradually add the remaining CMC-Na solution in small portions, mixing thoroughly after each addition until the desired final volume and concentration are reached.
-
Homogenize: Mix evenly to obtain a homogeneous suspension. Use a vortex mixer or a homogenizer as needed. Administer shortly after preparation.
Protocol 3: Preparation of an In Vivo Formulation (Injectable Solution)
This protocol uses a co-solvent system to keep the compound in solution for injections, based on a common formulation.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile ddH2O or saline
Methodology (Example Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O):
-
Dissolve in DMSO: Dissolve the required amount of this compound powder in DMSO first. This will be 5% of your final volume (e.g., 50 µL for a 1 mL final solution).
-
Add PEG300: Add PEG300 (40% of final volume, e.g., 400 µL) to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80 (5% of final volume, e.g., 50 µL) and mix until the solution is clear.
-
Add Aqueous Component: Add the sterile ddH2O or saline (50% of final volume, e.g., 500 µL) and mix to achieve the final clear solution.
-
Filter Sterilize: If required for the route of administration, filter the final solution through a 0.22 µm syringe filter.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: The Non-Canonical NF-κB pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (S)-Nik smi1 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[1][2][3] It functions by potently inhibiting the kinase activity of NIK, thereby preventing the downstream signaling cascade that leads to the processing of p100 to p52 and the activation of non-canonical NF-κB target genes.[4][5][6] This pathway is crucial for the development and survival of certain immune cells, particularly B cells.[4][6]
Q2: What is the non-canonical NF-κB signaling pathway targeted by this compound?
The non-canonical NF-κB pathway is activated by a specific subset of Tumor Necrosis Factor (TNF) receptor superfamily members, including BAFF-R, CD40, and LTβR.[2][7] In resting cells, NIK is continuously targeted for degradation. Upon receptor stimulation, a series of events leads to the stabilization and accumulation of NIK.[4][7] Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NF-κB2), leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression.[4][7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
(S)-Nik smi1 experimental variability and reproducibility
Welcome to the technical support center for (S)-Nik smi1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability and reproducibility when working with this potent and selective NF-κB inducing kinase (NIK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, commonly referred to as NIK SMI1, is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2][3] Its primary mechanism of action is the inhibition of the non-canonical NF-κB signaling pathway.[4][5] In resting cells, NIK is targeted for degradation by a complex including TRAF2, TRAF3, and cIAP1/2.[4][5] Upon stimulation by certain ligands (e.g., BAFF, CD40L, TWEAK), TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[4][5][6] NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression.[4][5] NIK SMI1 binds to the ATP-binding site of NIK, preventing these downstream signaling events.[5][7]
Q2: We are observing significant variability in our in vitro IC50 values for NIK SMI1. What are the potential causes?
Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Cellular responses can change with excessive passaging.
-
Stimulation Conditions: The concentration and incubation time of the stimulating ligand (e.g., anti-LTβR, BAFF, CD40L) are critical. Inconsistent stimulation will lead to variable NIK activation and consequently, variable inhibition by NIK SMI1.
-
ATP Concentration: Since NIK SMI1 is an ATP-competitive inhibitor, variations in intracellular ATP levels can affect its apparent potency. Ensure consistent cell culture conditions that would not drastically alter cellular metabolism.
-
Assay Endpoint and Timing: The time point at which you measure the downstream readout (e.g., p52 nuclear translocation, target gene expression) is crucial. Ensure this is consistent across experiments.
-
Compound Solubility and Stability: NIK SMI1 should be fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Poor solubility can lead to inaccurate concentrations. Avoid repeated freeze-thaw cycles.
Q3: Does NIK SMI1 affect the canonical NF-κB pathway?
NIK SMI1 is highly selective for the non-canonical NF-κB pathway. Studies have shown that it does not affect the canonical pathway, as measured by TNFα-induced nuclear translocation of RelA.[4][7][8] This selectivity is a key feature of the inhibitor.
Q4: We are not seeing the expected reduction in B-cell survival in our in vivo mouse model. What could be the issue?
Several factors could contribute to a lack of efficacy in vivo:
-
Pharmacokinetics and Dosing: The provided pharmacokinetic data shows that exposure can be non-linear at higher doses due to saturation of clearance mechanisms.[9] Ensure your dosing regimen (dose and frequency) is sufficient to maintain an effective concentration of the inhibitor. Oral administration has been used effectively in mice.[9]
-
Mouse Strain: The original studies demonstrating efficacy in a lupus model used NZB/W F1 mice.[7][8][10] While effects on B-cells are expected in other strains like C57BL/6, the magnitude of the effect might differ.[1]
-
Timing of Treatment: The timing of inhibitor administration relative to disease induction or the specific immunological challenge is critical.
-
Formulation and Administration: Ensure the compound is properly formulated for in vivo administration to ensure adequate absorption.
Troubleshooting Guides
Problem: Inconsistent p100 to p52 processing in Western Blots.
-
Possible Cause 1: Suboptimal Cell Stimulation.
-
Solution: Optimize the concentration and incubation time of your stimulating ligand (e.g., anti-CD40, BAFF). Perform a time-course and dose-response experiment for your specific cell line to determine the peak of p100 processing.
-
-
Possible Cause 2: Inconsistent Lysis and Protein Extraction.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis and consistent protein quantification across all samples.
-
-
Possible Cause 3: Antibody Variability.
-
Solution: Use a well-validated antibody for p100/p52. Be aware that some antibodies may have different affinities for p100 versus p52. Run positive and negative controls to validate antibody performance.
-
Problem: High background in immunofluorescence assays for p52 nuclear translocation.
-
Possible Cause 1: Non-specific Antibody Binding.
-
Solution: Increase the concentration and/or duration of the blocking step. Titrate your primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. Include a secondary-antibody-only control to check for non-specific binding of the secondary antibody.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: If your cells or tissue have high autofluorescence, use a different fluorophore or employ autofluorescence quenching techniques.
-
-
Possible Cause 3: Incomplete Fixation and Permeabilization.
-
Solution: Optimize your fixation and permeabilization protocol. Insufficient permeabilization can prevent the antibody from reaching the nucleus, while over-permeabilization can damage cellular structures and increase background.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for NIK SMI1 based on published studies.
Table 1: In Vitro Potency of NIK SMI1
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 0.23 ± 0.17 nM | ATP to ADP hydrolysis | [1][7] |
| IC50 | Human | 34 ± 6 nM | Reporter Gene Assay (HEK293) | [9] |
| IC50 | Human | 70 nM | p52 Nuclear Translocation | [9] |
| IC50 | Mouse | 373 ± 64 nM | BAFF-induced B-cell survival | [9] |
Table 2: Kinase Selectivity of NIK SMI1
| Kinase Target | Ki (nM) | Potency Shift vs. hNIK Ki | Reference |
| hNIK | 0.230 ± 0.170 | - | [7] |
| mNIK | 0.395 ± 0.226 | 1.7x | [7] |
| hKHS1 | 49.6 ± 24.9 | 216x | [7] |
| hLRRK2 | 247.8 ± 175.1 | 1077x | [7] |
| hPKD1 (PKCμ) | 75.2 ± 48.4 | 326x | [7] |
| A kinase screen against 222 kinases showed that at 1 µM, NIK SMI1 only inhibited KHS1, LRRK2, and PKD1 by >75%.[2][3][7] |
Experimental Protocols
Key Experiment: Inhibition of LTβR-induced p52 Nuclear Translocation in HeLa Cells
This protocol is based on methodologies described in the literature.[7]
-
Cell Culture: Plate HeLa cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NIK SMI1 in cell culture medium. Pre-incubate the cells with the desired concentrations of NIK SMI1 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimized concentration of anti-LTβR antibody for a predetermined amount of time to induce non-canonical NF-κB signaling.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against p52, followed by incubation with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI or DRAQ5) should also be used.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p52 by measuring the fluorescence intensity of p52 in the nucleus versus the cytoplasm. Calculate the IC50 value by fitting the dose-response data to a suitable curve.
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for measuring inhibition of p52 nuclear translocation.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NIK SMI1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
how to prevent (S)-Nik smi1 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-Nik-smi1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Nik-smi1 and what is its primary mechanism of action?
A1: (S)-Nik-smi1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). Its primary mechanism of action is the inhibition of NIK-catalyzed ATP hydrolysis, which is a critical step in the non-canonical NF-κB signaling pathway. This pathway is involved in various cellular processes, including inflammation, immunity, and cell survival.
Q2: What are the recommended storage conditions for (S)-Nik-smi1?
A2: To ensure the stability and integrity of (S)-Nik-smi1, it is crucial to adhere to the recommended storage conditions. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term use, solutions can be stored at -20°C for up to one month.[1]
Q3: What solvents are suitable for dissolving (S)-Nik-smi1?
A3: (S)-Nik-smi1 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 73 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] (S)-Nik-smi1 is reported to be insoluble in water and ethanol.[1]
Q4: What are the potential pathways for (S)-Nik-smi1 degradation in experimental settings?
A4: While specific degradation pathways for (S)-Nik-smi1 have not been extensively published, based on its chemical structure containing an amide, an ether, a substituted pyridine, a piperidinone ring, and an alkyne moiety, potential degradation pathways include:
-
Hydrolysis: The amide bond could be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress, potentially at the nitrogen-containing rings or other electron-rich positions.
-
Photodegradation: Aromatic rings and conjugated systems within the molecule suggest a potential for degradation upon exposure to UV or high-intensity light.
Troubleshooting Guide: Degradation of (S)-Nik-smi1 in Experiments
This guide provides a structured approach to troubleshoot and prevent the degradation of (S)-Nik-smi1 in your experiments.
Issue 1: Loss of Compound Activity or Inconsistent Results
Possible Cause: Degradation of (S)-Nik-smi1 due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Confirm that powdered (S)-Nik-smi1 is stored at -20°C.
-
Ensure that stock solutions in DMSO are stored at -80°C in small, single-use aliquots.
-
Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
Check Solvent Quality:
-
Use high-purity, anhydrous DMSO for preparing stock solutions. Moisture can affect solubility and potentially promote hydrolysis.[1]
-
-
Prepare Fresh Working Solutions:
-
For in-vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
-
Solution: If degradation is suspected, it is recommended to use a fresh, unopened vial of (S)-Nik-smi1 or a newly prepared stock solution from a fresh vial.
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products during the experiment.
Troubleshooting Steps:
-
Evaluate Experimental Conditions:
-
pH: Avoid extreme pH conditions in your buffers and media. If your experiment requires a pH outside the neutral range, consider performing a pilot stability study.
-
Temperature: Minimize exposure of (S)-Nik-smi1 to high temperatures. If heating is necessary, conduct it for the shortest possible duration.
-
Light Exposure: Protect solutions containing (S)-Nik-smi1 from direct light, especially UV light, by using amber vials or covering containers with aluminum foil.
-
-
Perform a Forced Degradation Study (See Experimental Protocols below):
-
This will help identify the conditions under which (S)-Nik-smi1 is unstable and characterize the potential degradation products.
-
Solution: Modify the experimental protocol to avoid the conditions identified as causing degradation. If this is not possible, the timing of (S)-Nik-smi1 addition to the experiment should be optimized to minimize its exposure to harsh conditions.
Data Presentation: Stability of (S)-Nik-smi1 Stock Solutions
| Storage Condition | Solvent | Duration | Stability |
| -20°C | Powder | 3 years | Stable[1] |
| -80°C | DMSO | 1 year | Stable[1] |
| -20°C | DMSO | 1 month | Stable[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-Nik-smi1
This protocol is designed to intentionally degrade (S)-Nik-smi1 under various stress conditions to identify potential degradation pathways and products.
Materials:
-
(S)-Nik-smi1
-
DMSO (anhydrous)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
-
HPLC or UPLC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-Nik-smi1 in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in a heating block at 80°C for 48 hours.
-
Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp at 254 nm for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to separate and identify the parent compound and any degradation products.
-
Visualizations
References
optimizing incubation time for (S)-Nik smi1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for (S)-Nik smi1 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central kinase in the non-canonical NF-κB signaling pathway. In resting cells, NIK is continuously targeted for degradation. However, upon stimulation by certain ligands (e.g., BAFF, CD40L, TWEAK), NIK stabilizes and activates, leading to the phosphorylation of IKKα and subsequent processing of the p100 subunit to p52. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression. This compound inhibits the kinase activity of NIK, thereby preventing p100 processing and blocking the downstream effects of the non-canonical NF-κB pathway.[1][2][3][4][5]
Q2: What is a typical incubation time for this compound treatment?
A2: A "typical" incubation time can vary significantly depending on the cell type, the specific biological question, and the endpoint being measured. Published studies have used a range of incubation times, from a few hours to several days. For example, significant inhibition of TWEAK-induced p52 processing in renal epithelial cells has been observed at 4, 8, and 24 hours.[6][7] In other studies, particularly those looking at B-cell survival or longer-term changes in gene expression, treatments can extend for several days.[6] A 16-hour incubation has been used to assess the impact on NF-κB activity in multiple myeloma cells.[8] Therefore, it is crucial to empirically determine the optimal incubation time for your specific experimental system.
Q3: How do I determine the optimal incubation time for my experiment?
A3: The optimal incubation time should be determined by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours). The ideal time point will be the one that shows a significant and robust effect on your target of interest (e.g., inhibition of p100 processing, downstream gene expression, or a specific phenotypic outcome) without inducing significant cytotoxicity.
Q4: What are the potential consequences of a suboptimal incubation time?
A4:
-
Too short: An incubation time that is too brief may not allow for sufficient inhibition of NIK, leading to a minimal or undetectable effect. This can result in false-negative results.
-
Too long: Prolonged exposure to any inhibitor can potentially lead to off-target effects or induce cellular stress and cytotoxicity, confounding the interpretation of your results. While this compound is highly selective, extended incubation periods may affect cell health and viability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short. | Perform a time-course experiment to identify the optimal incubation duration for your specific cell type and endpoint. Analyze your endpoint at multiple time points (e.g., 4, 8, 16, 24 hours). |
| The non-canonical NF-κB pathway is not active in your model system. | Confirm that the non-canonical pathway is active in your cells under your experimental conditions. This can be done by stimulating the cells with a known activator (e.g., BAFF, anti-CD40) and measuring p100 processing to p52 by Western blot. | |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. | |
| High levels of cell death observed after treatment. | Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify a time point with a significant biological effect but minimal cytotoxicity. |
| This compound concentration is too high. | Lower the concentration of the inhibitor. Ensure the concentration used is within the recommended range for your cell type. | |
| Cell line is particularly sensitive to NIK inhibition. | Assess cell viability at multiple time points and concentrations using methods like Trypan Blue exclusion or a commercial viability assay. | |
| Inconsistent results between experiments. | Variability in incubation time. | Ensure precise and consistent timing of all experimental steps, including cell plating, treatment, and harvesting. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment, as these factors can influence cellular responses. |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize this compound Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay. The primary readout in this example is the inhibition of p100 processing to p52, as assessed by Western blot.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Stimulus for non-canonical NF-κB pathway (e.g., BAFF, anti-CD40 antibody)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents and equipment for Western blotting
-
Primary antibodies: anti-p100/p52 (NF-κB2), anti-beta-actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment. Allow cells to adhere and recover overnight.
-
Treatment:
-
Prepare working solutions of this compound and the stimulus in complete culture medium.
-
Pre-treat the cells with a predetermined concentration of this compound (or vehicle control, e.g., DMSO) for a short period (e.g., 1-2 hours) before adding the stimulus.
-
Add the stimulus to the appropriate wells.
-
-
Time-Course Harvest: Harvest cell lysates at various time points after the addition of the stimulus. Suggested time points: 0 hr (baseline), 4 hr, 8 hr, 16 hr, and 24 hr.
-
For each time point, wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p100/p52 and a loading control.
-
Incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for p100 and p52. The optimal incubation time will be the point at which you observe a significant reduction in the p52/p100 ratio in the this compound-treated samples compared to the vehicle-treated controls, without a significant decrease in the loading control signal.
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
reducing background noise in (S)-Nik smi1 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during (S)-Nik smi1 assays, with a focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway.[1][2] Under normal conditions, NIK is continuously targeted for degradation.[2] However, upon stimulation by certain ligands, NIK stabilizes and activates downstream signaling, leading to the processing of p100 to p52 and the activation of p52/RelB NF-κB complexes.[1][2] this compound inhibits the kinase activity of NIK, thereby blocking this signaling cascade.
Q2: What is the typical potency of this compound?
The potency of this compound can vary depending on the assay format (biochemical vs. cellular). Reported values are in the low nanomolar to sub-nanomolar range in biochemical assays.
Q3: What are the common causes of high background noise in luminescence-based kinase assays?
High background in luminescence kinase assays can stem from several factors, including:
-
Reagent contamination: Contamination of ATP with ADP can lead to high background in ADP-detection assays.[3]
-
Sub-optimal enzyme/substrate concentrations: Using too much enzyme or substrate can lead to rapid depletion of ATP (in ATP depletion assays) or high basal ADP levels.
-
Plate type and color: White, opaque plates are generally recommended for luminescence assays to maximize signal and reduce crosstalk between wells.[4]
-
Instrument settings: Improper gain settings or integration times on the luminometer can contribute to high background.[5]
-
Well-to-well crosstalk: High signal in one well can bleed over into adjacent wells, artificially raising their background readings.[6]
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly impact the quality and reliability of your this compound assay data. This guide provides a structured approach to identifying and mitigating common sources of background noise.
Issue 1: High Background in "No Enzyme" Control Wells
| Possible Cause | Troubleshooting Step |
| Contaminated ATP | Use high-purity ATP. If using an ADP-detection kit like ADP-Glo™, ensure the provided ATP is used as it is quality controlled for low ADP contamination.[3] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all reagents to prevent degradation. |
| Plate Fluorescence | Use opaque, white microplates designed for luminescence. Dark-adapt plates for 10-15 minutes before reading to reduce plate autofluorescence.[4] |
| Luminometer Settings | Optimize the luminometer's gain and integration time. Use a lower gain setting if the background is saturating the detector. |
Issue 2: High Background Signal Increases Over Time
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Prepare luminescent detection reagents immediately before use and protect them from light. Some reagents have a limited window of stability. |
| ATP Degradation | Ensure proper storage of ATP stocks to prevent degradation into ADP. |
| Kinase Contamination | If using a purified kinase, ensure it is free from contaminating ATPases or other enzymes that could generate a background signal. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare master mixes to minimize well-to-well variation.[7] |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration and at a consistent temperature. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media to create a humidity barrier. |
Quantitative Data
Table 1: Reported Potency of this compound
| Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| Biochemical (NIK-catalyzed ATP hydrolysis) | 0.23 ± 0.17 nM (Kᵢ) | |
| Cellular (NF-κB reporter gene in HEK293 cells) | 34 ± 6 nM (IC₅₀) | |
| Cellular (p52 nuclear translocation) | 70 nM (IC₅₀) | |
| Cellular (BAFF-induced mouse B cell survival) | 373 ± 64 nM (IC₅₀) |
Experimental Protocols
Detailed Protocol for this compound Kinase Assay using ADP-Glo™
This protocol is adapted from a general NIK kinase assay protocol and is suitable for determining the IC₅₀ of this compound.[2]
Materials:
-
Recombinant human NIK enzyme
-
NIK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a suitable peptide or protein substrate for NIK)
-
High-purity ATP
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NIK Kinase Buffer.
-
Prepare a stock solution of the substrate in an appropriate buffer.
-
Prepare a stock solution of high-purity ATP. The final ATP concentration in the assay should be at or near the Kₘ for NIK, if known, to accurately determine the potency of ATP-competitive inhibitors. A common starting point is 10 µM.[3]
-
Prepare a serial dilution of this compound in the desired solvent (e.g., DMSO).
-
-
Assay Setup:
-
Add 2.5 µL of the this compound serial dilution or vehicle control (e.g., DMSO) to the wells of a white assay plate.
-
Prepare a master mix containing the NIK enzyme and substrate in 1X Kinase Buffer.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in 1X Kinase Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Non-canonical NF-κB signaling pathway mediated by NIK.
References
- 1. Development of Allosteric NIK Ligands from Fragment-Based NMR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
(S)-Nik smi1 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent in vivo results with the NF-κB-inducing kinase (NIK) inhibitor, (S)-Nik smi1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical (or alternative) NF-κB signaling pathway.[1][2] It works by inhibiting the kinase activity of NIK, which prevents the processing of the p100 protein to its active p52 form.[3] This, in turn, blocks the signaling downstream of several TNF family receptors, including BAFF-R, LTβR, CD40, and OX40, which are crucial for the function of various immune cells.[4][5]
Q2: What are the most common potential causes of inconsistent in vivo results? A2: Inconsistent in vivo results with this compound can stem from several factors:
-
Compound Formulation and Solubility: this compound is insoluble in water, making proper formulation critical for bioavailability.[1]
-
Compound Stability: The compound's stability is dependent on proper storage, and repeated freeze-thaw cycles of stock solutions should be avoided.[1][6]
-
Dosing and Pharmacokinetics: Inadequate dosing frequency or amount can lead to insufficient target coverage over the experimental period. Pharmacokinetic properties can vary between species.[3][7]
-
Animal Model and Biology: The biological context, including the specific animal model, its immune status, and the timing of inhibitor administration relative to disease progression, can significantly impact outcomes.
-
Target Engagement: Lack of a measurable effect may be due to a failure to achieve sufficient inhibition of NIK in the target tissue.
Q3: How should I prepare this compound for in vivo administration? A3: The preparation method depends on the route of administration. Due to its poor solubility in aqueous solutions, specific vehicles are required. For oral gavage, a suspension in a vehicle like CMC-Na is often used. For injections, a solution containing DMSO, PEG300, and Tween 80 is a common formulation.[1] It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. See the protocols section for detailed preparation methods.
Q4: What are the expected on-target effects of this compound in mice? A4: In vivo administration of this compound in mice has been shown to produce several on-target pharmacological effects, including:
-
Reduction of splenic marginal zone and follicular B cells.[3][8]
-
Inhibition of germinal center development and antigen-specific IgG1 production following immunization.[3][9]
-
Reduction in effector memory and follicular helper T cell populations.[3]
-
Amelioration of disease in models of systemic lupus erythematosus (SLE).[5][8]
Q5: Are there any known off-target effects of this compound? A5: this compound is a highly selective inhibitor. In a kinase panel screening against 222 kinases, it showed greater than 75% inhibition for only three off-target kinases (KHS1, LRRK2, and PKD1) when tested at a high concentration of 1 µM.[4][8][10] At typical therapeutic concentrations, off-target effects are expected to be minimal, but they should be considered if unexpected phenotypes arise.
Troubleshooting Guide
Problem: Lack of Efficacy or Weaker-Than-Expected Phenotype
Q: My in vivo experiment with this compound showed no effect, or a much weaker effect than published data. What are the potential causes and solutions?
A: This is a common issue that can be broken down into several troubleshooting steps.
-
1. Verify Compound Integrity and Formulation:
-
Is your compound stored correctly? this compound powder should be stored at -20°C and stock solutions at -80°C to be used within a year, or -20°C for one month.[1] Avoid repeated freeze-thaw cycles.[1][6]
-
Is your formulation appropriate and correctly prepared? The compound is insoluble in water.[1] An improperly prepared or non-homogenous formulation will lead to inconsistent and poor bioavailability. Refer to the detailed protocols below for preparing oral or injectable formulations. Always use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
-
2. Assess Dosing Regimen and Pharmacokinetics:
-
Is the dose and frequency sufficient? Successful studies have often used twice-daily oral administration to maintain adequate exposure.[9] A single daily dose might not be enough to sustain target inhibition. Review published literature for dosing regimens used in similar models.[1]
-
Have you confirmed target engagement? Before embarking on a long efficacy study, it is advisable to conduct a short-term pilot study. Dose a small cohort of animals and collect spleen or target tissue samples a few hours post-dosing to measure the inhibition of p100 processing to p52 via Western Blot. This confirms the drug is reaching its target and is active.[8]
-
-
3. Evaluate the Experimental Model and Timing:
-
Is the timing of intervention appropriate? The therapeutic window can be narrow. In disease models, administering the inhibitor after the disease is too advanced may not show efficacy. Consider a prophylactic or early-treatment study design.
-
Does your model depend on NIK signaling? While NIK is crucial for many immune processes, the specific pathology of your model may be driven by redundant or NIK-independent pathways. Confirm that the key signaling pathways in your model (e.g., BAFF, CD40) are known to be NIK-dependent.[5]
-
Problem: High Variability Between Animals
Q: I am observing high variability in my results between individual animals in the same treatment group. Why might this be happening?
A: High inter-animal variability can obscure real treatment effects.
-
1. Inconsistent Administration:
-
Oral Gavage: Ensure precise and consistent delivery. Inaccurate gavage can lead to dosing errors or aspiration. Ensure your formulation is a homogenous suspension and is well-mixed before drawing each dose.
-
Injections: The viscosity of the PEG300-based vehicle can make precise injection challenging. Use appropriate syringes and needles and standardized injection techniques.
-
-
2. Pharmacokinetic Variability:
-
Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different levels of drug exposure. While often difficult to control, ensuring a consistent health status, age, and genetic background of the animals can help minimize this.
-
-
3. Animal Health and Stress:
-
Underlying sub-clinical infections or stress can activate the immune system and alter responsiveness to immunomodulatory drugs. Ensure animals are properly acclimatized and housed in a low-stress environment.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Potency Value | Citation |
| Kinase Inhibition | NIK-catalyzed ATP hydrolysis | Human | Ki: 0.23 nM (230 pM) | [1][10] |
| Kinase Inhibition | NIK-catalyzed ATP hydrolysis | Human | IC₅₀: 0.23 ± 0.17 nM | [6][7] |
| Cell-Based Assay | Anti-LTβR-induced p52 translocation | Human (HeLa) | IC₅₀: 70 nM | [7] |
| Cell-Based Assay | BAFF-induced B cell survival | Mouse | IC₅₀: 373 ± 64 nM | [7] |
| Cell-Based Assay | BAFF-induced B cell survival | Human | IC₅₀: ~180 nM | [8] |
Table 2: Example In Vivo Formulations for this compound
| Administration Route | Vehicle Components | Final Concentration Example | Citation |
| Oral Gavage | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | [1] |
| Injection (e.g., IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Custom (depends on dose) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a method for creating a homogeneous suspension for oral administration.
-
Objective: To prepare a 5 mg/mL suspension of this compound in CMC-Na.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to make 1 mL of a 5 mg/mL suspension, you will need 5 mg of this compound and 1 mL of 0.5% CMC-Na solution.
-
Weigh the this compound powder and place it into a sterile vial.
-
Add the corresponding volume of the CMC-Na solution to the vial.
-
Vortex vigorously for 5-10 minutes to create a suspension. Gentle warming or brief sonication may aid in creating a more uniform suspension, but avoid excessive heat.
-
Visually inspect the suspension to ensure it is homogeneous and free of large clumps.
-
Crucially, vortex the suspension immediately before each animal is dosed to prevent settling and ensure consistent dosing.
-
Protocol 2: Western Blot Analysis for p100/p52 Processing
This protocol is for verifying target engagement by assessing the inhibition of NIK-mediated p100 processing.
-
Objective: To detect the levels of p100 and p52 proteins in splenocytes or other target tissues from treated animals.
-
Materials:
-
Splenocytes or other tissue lysates from vehicle- and this compound-treated animals.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against NF-κB2 (p100/p52).
-
HRP-conjugated secondary antibody.
-
Loading control primary antibody (e.g., β-actin, GAPDH).
-
ECL substrate.
-
-
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB2 (p100/p52) overnight at 4°C, diluted according to the manufacturer's recommendation. The p100 protein will appear at ~100-120 kDa and p52 at ~52 kDa.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Compare the ratio of p52 to p100 (or p52 to a loading control) between vehicle and treated groups. Successful target engagement by this compound should result in a decrease in the p52 band and potentially an accumulation of the p100 band.[8]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
troubleshooting poor bioavailability of (S)-Nik smi1
Welcome to the technical support center for (S)-Nik smi1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on troubleshooting potential issues related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1] NIK is a central kinase in the noncanonical NF-κB signaling pathway, which is involved in various biological processes, including immunity and inflammation.[2] By inhibiting NIK, this compound can modulate the activity of this pathway, making it a valuable tool for research in areas such as autoimmune diseases and cancer.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting results. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 365.38 g/mol | [1] |
| Formula | C20H19N3O4 | [1] |
| Appearance | Solid | Probechem |
| Solubility | DMSO: ≥ 73 mg/mL (199.79 mM) Water: Insoluble Ethanol: Insoluble | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |
Q3: Is poor bioavailability a known issue for this compound?
While some sources describe this compound as having a "favorable pharmacokinetic profile across species," its poor aqueous solubility ("insoluble") is a significant factor that can lead to low oral bioavailability.[1] For orally administered drugs, low solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. Therefore, researchers should anticipate potential challenges with oral bioavailability and may need to employ specific formulation strategies to achieve desired systemic exposure.
Troubleshooting Guide: Poor Oral Bioavailability
This guide provides a systematic approach to identifying and addressing potential causes of poor oral bioavailability of this compound.
Problem: Low or variable systemic exposure after oral administration.
Step 1: Assess Physicochemical Properties and Formulation
-
Question: Is the low aqueous solubility of this compound the primary cause of poor absorption?
-
Action: Given its insolubility in water, this is a likely contributor. Ensure that the formulation used for oral administration is optimized to enhance solubility and dissolution.
-
Recommendation: For preclinical studies, a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na) can be used.[1] However, for improved absorption, consider micronization of the solid compound to increase surface area or the use of enabling formulations.
-
Step 2: Evaluate Intestinal Permeability
-
Question: Does this compound have poor permeability across the intestinal epithelium?
-
Action: Assess the permeability of this compound using in vitro models.
-
Recommendation: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion. For a more comprehensive evaluation that includes potential transporter effects, use a Caco-2 cell monolayer assay.
-
Step 3: Investigate First-Pass Metabolism
-
Question: Is this compound extensively metabolized in the gut wall or liver before reaching systemic circulation?
-
Action: The first-pass effect is a common reason for the low bioavailability of orally administered drugs.[3][4][5]
-
Recommendation:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.
-
Perform an in vivo pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability (F%). A significant difference between the Area Under the Curve (AUC) of the PO and IV routes will indicate poor oral bioavailability, which could be due to poor absorption and/or a high first-pass effect.
-
-
Step 4: Implement Formulation Strategies for Improvement
-
Question: How can the oral bioavailability of this compound be improved?
-
Action: Based on the findings from the previous steps, select an appropriate formulation strategy.
-
Recommendation: For poorly soluble compounds like many kinase inhibitors, several strategies can be effective:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[8]
-
-
Experimental Protocols
1. In Vitro Permeability Assessment using PAMPA
-
Objective: To evaluate the passive permeability of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a buffer at the desired pH (e.g., pH 5.5 and 7.4 to mimic different parts of the GI tract) to create the donor solution.
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add the donor solution to the filter plate wells.
-
Place the filter plate into a 96-well acceptor plate containing buffer.
-
Incubate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic parameters and absolute bioavailability of this compound.
-
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., via tail vein injection). The formulation should be a solution (e.g., in a vehicle containing DMSO, PEG300, and Tween 80).
-
Group 2: Oral (PO) administration of this compound (e.g., via oral gavage). The formulation can be a suspension in CMC-Na or an optimized formulation being tested.
-
-
Dosing: Administer a known dose of this compound to each animal.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both IV and PO routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: The inhibitory action of this compound on the noncanonical NF-κB signaling pathway.
Caption: Experimental workflow for determining the in vivo bioavailability of this compound.
Caption: A logical decision tree for troubleshooting poor bioavailability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. knyamed.com [knyamed.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Nik smi1 Dosage Refinement for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (S)-Nik smi1 in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2] It specifically targets the non-canonical NF-κB signaling pathway.[3][4] In resting cells, NIK is continuously targeted for degradation by a complex including TRAF3.[4][5] Upon stimulation by certain TNF superfamily ligands (e.g., BAFF, CD40, TWEAK, OX40), TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[2][3][5][6] NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52.[5][6] The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression. This compound inhibits the kinase activity of NIK, preventing this entire cascade.[5][7]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: Published studies provide a range of effective doses. For general immunosuppressive effects in C57BL/6 mice, oral gavage dosages have ranged from 10 mg/kg to 200 mg/kg.[1][7] In a murine lupus model (NZB/W F1 mice), a daily dose of 180 mg/kg (administered as two 90 mg/kg doses every 12 hours) was shown to be effective.[7] This high dose resulted in nearly complete NIK inhibition for most of the dosing interval.[7] A dose-escalation study is recommended to determine the optimal dose for your specific model and endpoint.
Q3: How should this compound be formulated for animal administration?
A3: For oral administration, this compound can be formulated as a homogeneous suspension. A common vehicle is Carboxymethylcellulose sodium (CMC-Na).[1] For parenteral administration, a formulation consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been described.[1] Always ensure the final formulation is uniform and stable before administration.
Q4: What are the expected pharmacokinetic (PK) and pharmacodynamic (PD) properties?
A4: this compound is reported to have excellent and favorable pharmacokinetic properties across species.[1][7] Key pharmacodynamic markers are linked to its mechanism of action. Successful target engagement in vivo leads to a dose-dependent reduction in splenic marginal zone and follicular B-cell populations, as well as a decrease in serum IgA levels.[4][7] Monitoring these cell populations by flow cytometry and measuring serum IgA by ELISA are effective methods to confirm biological activity.
Q5: Are there any known toxicity concerns with this compound?
A5: In a long-term study with lupus-prone mice at a dose of 180 mg/kg/day, no adverse effects were observed that could not be attributed to the intended on-target pharmacology (i.e., immunosuppression).[7] In vitro assays have shown that this compound is not generally cytotoxic.[3][7] However, a formal, comprehensive toxicity assessment has not been published. Researchers should always conduct appropriate monitoring for any signs of toxicity in their own studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lack of Efficacy / No Target Engagement | Insufficient Dosage: The dose may be too low to achieve the necessary therapeutic concentration at the target site. | Conduct a dose-escalation study. Use pharmacodynamic markers, such as reduction in splenic B cells, to confirm target engagement at different dose levels.[4][7] |
| Poor Formulation or Bioavailability: The compound may not be properly solubilized or absorbed, leading to low systemic exposure. | Verify the formulation protocol. Ensure the suspension is homogeneous. Consider an alternative vehicle or route of administration if oral bioavailability is a concern.[1] | |
| Inappropriate Animal Model: The disease pathology in the selected animal model may not be driven by the non-canonical NF-κB pathway. | Confirm that NIK signaling is a validated driver in your chosen model. Review literature to ensure targets like BAFF, OX40, or TWEAK are relevant to the model's pathology.[2][6] | |
| Unexpected Adverse Events | On-Target Toxicity: The observed effects may be an extension of the drug's intended immunosuppressive mechanism. | Reduce the dose. Monitor for signs consistent with excessive immunosuppression. The observed effects of NIK inhibition are generally similar to BAFF blockade.[7] |
| Off-Target Effects: While highly selective, high concentrations could potentially inhibit other kinases.[2][7] | Review kinase selectivity data. Although this compound is highly selective, off-target effects are a remote possibility at very high doses. Lowering the dose is the first step. | |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | Always include a vehicle-only control group in your study design to differentiate between compound-related and vehicle-related effects. |
Data Summaries & Experimental Protocols
In Vivo Dosage Summary
| Animal Model | Dosing Range | Administration Route | Frequency | Key Findings |
| C57BL/6 Mice | 10 - 200 mg/kg | Oral Gavage | Twice daily for 7 days | Dose-dependent reduction of splenic marginal zone and follicular B cells; reduced serum IgA.[1][7] |
| NZB/W F1 Mice (Lupus Model) | 180 mg/kg/day (administered as 90 mg/kg BID) | Oral Gavage | Twice daily | Improved survival, reduced renal pathology, and lower proteinuria scores.[3][7] |
Protocol 1: Oral Gavage Formulation in CMC-Na
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile, deionized water. Mix thoroughly until fully dissolved.
-
Calculating Compound Mass: Determine the total volume needed for the study group based on a typical gavage volume (e.g., 10 mL/kg) and the number of animals. Calculate the required mass of this compound based on the target dose (e.g., 100 mg/kg).
-
Suspension: Weigh the precise amount of this compound powder. Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to create a uniform, homogeneous suspension.[1]
-
Administration: Administer the suspension to animals via oral gavage using an appropriately sized feeding needle. Ensure the suspension is mixed well immediately before dosing each animal.
Protocol 2: Pharmacodynamic Analysis Workflow
This workflow outlines the key steps to assess target engagement by analyzing B-cell populations in the spleen.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to (S)-Nik smi1 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the NF-κB inducing kinase (NIK) inhibitor, (S)-Nik smi1, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). It functions by inhibiting the kinase activity of NIK, a central component of the non-canonical NF-κB signaling pathway. This pathway is crucial for the development and survival of certain immune cells and is implicated in various inflammatory diseases and cancers.[1][2][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms:
-
Target Alteration: Mutations in the MAP3K14 gene (encoding NIK) could prevent this compound from binding effectively to its target.
-
Bypass Pathway Activation: Cells may activate alternative signaling pathways to circumvent their dependence on the non-canonical NF-κB pathway for survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Constitutive Pathway Activation: Mutations in upstream or downstream components of the non-canonical NF-κB pathway can lead to its constant activation, overriding the inhibitory effect of this compound.[1][4][5]
Q3: Are there known mutations that can cause resistance to NIK inhibitors?
While specific resistance mutations to this compound have not been extensively documented in published literature, mutations in key components of the non-canonical NF-κB pathway are known to cause constitutive activation, which would lead to resistance. These include loss-of-function mutations in TRAF3, TRAF2, and BIRC2/3 (cIAP1/2), and gain-of-function mutations in MAP3K14 (NIK) itself.[1][4] Such mutations have been identified in various B-cell malignancies.[1][2]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cell line experiments.
Problem 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Cell line has developed resistance. | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant shift in the IC50 indicates resistance. 2. Investigate Mechanism (See below). |
| Incorrect drug concentration or inactive compound. | 1. Verify Concentration: Double-check calculations for drug dilutions. 2. Confirm Compound Activity: Test the batch of this compound on a known sensitive cell line to ensure it is active. |
| Issues with cell viability assay. | 1. Optimize Assay Conditions: Ensure the cell seeding density and incubation times are appropriate for your cell line. 2. Control for Assay Interference: Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with the inhibitor to check for this. |
Investigating the Mechanism of Resistance
If you have confirmed that your cell line has developed resistance to this compound, the following experiments can help elucidate the underlying mechanism.
1. Assess NIK Pathway Activity by Western Blot
-
Objective: To determine if the non-canonical NF-κB pathway is constitutively active in the resistant cells, even in the presence of this compound.
-
Key Proteins to Analyze:
-
p100/p52 processing: A hallmark of non-canonical NF-κB activation is the processing of p100 to its active p52 form.
-
Phospho-IKKα: NIK phosphorylates and activates IKKα.
-
NIK: Assess the total protein level of NIK. Stabilization and accumulation of NIK are indicative of pathway activation.[6][7]
-
RelB: The binding partner of p52 that translocates to the nucleus.
-
-
Expected Results and Interpretation:
| Observation in Resistant Cells (compared to sensitive cells) | Potential Mechanism |
| Increased p52/p100 ratio, even with this compound treatment. | Constitutive pathway activation downstream of NIK or a NIK mutation preventing inhibitor binding. |
| Increased basal levels of Phospho-IKKα. | Constitutive NIK activity. |
| High levels of total NIK protein. | Mutations in upstream regulators (e.g., TRAF3, cIAP1/2) leading to NIK stabilization.[1][4] |
| Increased nuclear RelB. | Constitutive pathway activation. |
2. Sequence the MAP3K14 (NIK) Gene
-
Objective: To identify potential mutations in the NIK protein that could interfere with this compound binding.
-
Procedure: Isolate genomic DNA from both sensitive and resistant cell lines and sequence the coding region of the MAP3K14 gene.
-
Interpretation: Compare the sequences to identify any non-synonymous mutations in the resistant cell line. Analyze the location of the mutation in the context of the NIK kinase domain to predict its potential impact on drug binding.
3. Analyze Gene Expression of Efflux Pumps
-
Objective: To determine if increased expression of drug efflux pumps is responsible for resistance.
-
Method: Use RT-qPCR to measure the mRNA levels of genes encoding common drug efflux pumps, such as ABCB1 (MDR1).
-
Interpretation: A significant upregulation of ABCB1 or other efflux pump genes in the resistant cell line suggests that increased drug efflux may be contributing to resistance.
4. Investigate Bypass Pathway Activation
-
Objective: To identify alternative signaling pathways that may be compensating for the inhibition of the NIK pathway.
-
Method:
-
Phospho-protein arrays: To screen for the activation of a wide range of signaling pathways.
-
Western blotting: To confirm the activation of specific pathways identified in the array, such as the canonical NF-κB, MAPK/ERK, or PI3K/AKT pathways.
-
-
Interpretation: Increased phosphorylation of key proteins in other survival pathways in the resistant cells would suggest the activation of bypass mechanisms.
Quantitative Data Summary
| Parameter | Sensitive Cell Line | Resistant Cell Line |
| This compound IC50 | e.g., 100 nM | e.g., >1 µM |
| p52/p100 Ratio (Western Blot) | Low (basal), High (with stimulus) | High (basal and with stimulus) |
| ABCB1 mRNA Expression (RT-qPCR) | Low | High |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot for Non-Canonical NF-κB Pathway
-
Cell Lysis: Lyse sensitive and resistant cells, with and without this compound treatment, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p100/p52, Phospho-IKKα, NIK, and RelB overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
RT-qPCR for ABCB1 Gene Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of ABCB1 in the resistant cells compared to the sensitive cells using the ΔΔCt method.
Visualizations
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Promiscuous Mutations Activate the Non-Canonical NF-kB Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive non-canonical NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Feedback in Noncanonical NF-κB Signaling Modulates NIK Stability Through IKKα-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (S)-Nik smi1 for High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK), in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets NF-κB-inducing kinase (NIK).[1][2][3][4][5] NIK is a central kinase in the non-canonical NF-κB signaling pathway.[3][4] this compound functions by binding to the ATP-binding site of NIK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.[3]
Q2: What assay formats are suitable for HTS of this compound?
A variety of HTS-compatible assay formats can be employed to screen for NIK inhibitors like this compound. These are broadly categorized as biochemical assays and cell-based assays.
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified NIK. Common formats include:
-
Fluorescence Polarization (FP): Measures the binding of a fluorescently labeled substrate or ligand to NIK.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Detects the phosphorylation of a substrate by NIK through energy transfer between a donor and acceptor fluorophore.
-
Luminescence-based Assays (e.g., ADP-Glo™): Quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to inhibitor activity.
-
-
Cell-Based Assays: These assays measure the downstream effects of NIK inhibition in a cellular context. Examples include:
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activity of the non-canonical pathway.
-
High-Content Imaging: Involves the automated imaging and quantification of cellular events, such as the nuclear translocation of p52.[3]
-
Q3: What are the key parameters to optimize for a robust this compound HTS assay?
To ensure the reliability and reproducibility of your HTS assay, the following parameters should be carefully optimized:
-
Enzyme and Substrate Concentrations: Determine the optimal concentrations of NIK and its substrate to achieve a linear reaction rate and a sufficient signal window.
-
ATP Concentration: The concentration of ATP should be near the Km value for NIK to allow for the sensitive detection of ATP-competitive inhibitors like this compound.
-
Reaction Time: Establish a reaction time that falls within the linear phase of the enzymatic reaction to ensure accurate measurement of inhibition.
-
DMSO Tolerance: Assess the maximum concentration of DMSO that your assay can tolerate without significant loss of signal or enzyme activity, as compounds are typically dissolved in DMSO.[6][7]
-
Reagent Stability: Confirm the stability of all reagents (enzyme, substrate, ATP, buffers) under your specific assay conditions and storage.[8]
Q4: How can I assess the quality of my HTS assay for this compound?
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay with a large separation between the positive and negative control signals, making it suitable for HTS. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., maximum inhibition with this compound).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background (S/B) Ratio | 1. Suboptimal enzyme or substrate concentration.2. Insufficient reaction time.3. Inactive enzyme.4. Inappropriate buffer conditions (pH, salt concentration). | 1. Titrate enzyme and substrate to find optimal concentrations.2. Perform a time-course experiment to determine the optimal reaction time.3. Verify enzyme activity with a known potent inhibitor and obtain a fresh batch if necessary.4. Optimize buffer components and pH for maximal NIK activity. |
| High Well-to-Well Variability (High CV%) | 1. Inaccurate liquid handling (pipetting errors).2. Reagent instability or precipitation.3. Edge effects on the microplate.4. Bubbles in the wells. | 1. Calibrate and maintain automated liquid handlers. Use low-binding pipette tips.2. Ensure all reagents are fully dissolved and stable in the assay buffer. Consider adding a carrier protein like BSA.3. Incubate plates in a humidified chamber to minimize evaporation. Avoid using the outer wells if edge effects are significant.4. Centrifuge plates briefly after reagent addition. |
| High Rate of False Positives | 1. Compound auto-fluorescence or quenching.2. Compound aggregation.3. Non-specific inhibition of the detection system.4. Reactive compounds. | 1. Pre-screen compounds for intrinsic fluorescence or quenching properties at the assay wavelengths.2. Include a detergent (e.g., Triton X-100) in the assay buffer to minimize aggregation. Re-test hits in the presence of varying detergent concentrations.3. Perform counter-screens without the primary enzyme to identify compounds that interfere with the detection reagents.4. Triage hits based on chemical structure to flag potentially reactive moieties.[9] |
| High Rate of False Negatives | 1. Insufficient compound concentration.2. Compound instability in the assay buffer.3. Assay conditions favor a low-potency reading (e.g., high ATP concentration for competitive inhibitors). | 1. Screen at a sufficiently high concentration to identify initial hits.2. Assess the stability of this compound and library compounds in the assay buffer over the course of the experiment.3. Use an ATP concentration close to the Km of NIK to increase sensitivity to competitive inhibitors. |
| Inconsistent IC50 Values for this compound | 1. Variability in reagent concentrations (especially ATP).2. Different batches of enzyme or substrate.3. Inconsistent incubation times.4. Degradation of this compound stock solution. | 1. Prepare a large, single batch of ATP solution for a series of experiments.2. Qualify each new batch of enzyme and substrate to ensure consistent performance.3. Use a timer and consistent liquid handling procedures to ensure uniform incubation times across all plates.4. Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions at -80°C. |
Experimental Protocols
Biochemical NIK Inhibition Assay (TR-FRET)
This protocol outlines a general procedure for a TR-FRET-based biochemical assay to measure the inhibition of NIK by this compound.
Materials:
-
Recombinant human NIK enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound and test compounds dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute NIK enzyme and biotinylated substrate peptide in assay buffer to their predetermined optimal concentrations.
-
Reaction Initiation: Add the compound dilutions to the microplate wells. Subsequently, add the NIK enzyme solution to all wells except the negative controls.
-
Incubation: Pre-incubate the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP (at its Km concentration).
-
Reaction Termination and Detection: After the optimal reaction time, stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
Signal Reading: Incubate the plate for the recommended time to allow for antibody binding and FRET signal development. Read the plate on a TR-FRET plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for a typical this compound HTS biochemical assay.
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Allosteric NIK Ligands from Fragment-Based NMR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing a kinase assay for IKKbeta on an HTS station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
Comparative Analysis of Nik SMI1 Enantiomers: A Data-Driven Guide
Note to the Reader: Extensive literature searches for comparative activity data between the (S) and (R) enantiomers of Nik SMI1 have yielded no specific results. The available scientific literature consistently refers to "NIK SMI1" as a single, potent, and selective small molecule inhibitor of the NF-κB-inducing kinase (NIK). While the chemical structure of NIK SMI1 possesses a chiral center, studies detailing the separation and differential biological evaluation of its enantiomers are not publicly available. Therefore, this guide provides a comprehensive overview of the reported activity and experimental protocols for NIK SMI1 as a single entity.
Overview of NIK SMI1
NIK SMI1 is a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK), a central signaling component of the non-canonical NF-κB pathway.[1][2] This pathway is crucial for the development and function of the adaptive immune system, and its dysregulation is associated with various inflammatory and autoimmune diseases, as well as lymphoid malignancies.[1][3] NIK SMI1 exerts its inhibitory effect by interacting with the ATP-binding site of NIK.[4]
Quantitative Performance Data
The following table summarizes the key in vitro and in-cell potency metrics reported for NIK SMI1.
| Parameter | Value | Species/Cell Line | Assay Type |
| Ki | 0.230 ± 0.170 nM | Human NIK | Enzymatic Kinase Assay |
| Ki | 0.395 ± 0.226 nM | Murine NIK | Enzymatic Kinase Assay |
| IC₅₀ | 34 ± 6 nM | HEK293 cells | NF-κB Reporter Gene Assay |
| IC₅₀ | 70 nM | - | p52 (RelB) Nuclear Translocation |
| IC₅₀ | ~100 nM | HeLa cells | anti-LTβR-induced p52 nuclear translocation |
| IC₅₀ | 373 ± 64 nM | Mouse B cells | BAFF-induced survival |
| IC₅₀ | ~150-200 nM | Human B cells | BAFF-induced survival |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
NIK Enzymatic Kinase Assay
This assay quantifies the ability of NIK SMI1 to inhibit the enzymatic activity of NIK.
-
Principle: The assay measures the amount of ADP produced from the NIK-catalyzed hydrolysis of ATP. A common method is the ADP-Glo™ Kinase Assay.
-
Procedure:
-
Recombinant human or murine NIK enzyme is incubated with varying concentrations of NIK SMI1 in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the signal intensity is proportional to the amount of ADP produced, and thus to the NIK kinase activity.
-
Ki values are calculated from the dose-response curves.[5]
-
Cell-Based NF-κB Signaling Assays
These assays assess the inhibitory effect of NIK SMI1 on the non-canonical NF-κB pathway in a cellular context.
-
Principle: Inhibition of NIK prevents the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB complex. This can be measured by high-content imaging or Western blot analysis.
-
Procedure (High-Content Imaging of p52 Nuclear Translocation):
-
HeLa cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of NIK SMI1 for a specified pre-incubation time.
-
Non-canonical NF-κB signaling is stimulated by adding an agonist, such as an anti-lymphotoxin β receptor (LTβR) antibody.
-
After stimulation, the cells are fixed, permeabilized, and stained with an antibody against p52 and a nuclear counterstain (e.g., DRAQ5).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the nuclear translocation of p52.
-
IC₅₀ values are determined from the resulting dose-response curves.[6]
-
-
Procedure (Western Blot for p100/p52 Processing):
-
Primary B cells or other relevant cell lines are pre-treated with NIK SMI1.
-
Signaling is induced with an appropriate stimulus (e.g., BAFF or anti-CD40 antibody).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p100/p52, followed by a secondary antibody.
-
Protein bands are visualized, and the ratio of p52 to p100 is quantified to assess the degree of inhibition.[6]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the non-canonical NF-κB signaling pathway inhibited by NIK SMI1 and a typical experimental workflow for its evaluation.
Figure 1. The non-canonical NF-κB signaling pathway and the inhibitory action of NIK SMI1.
References
- 1. Non-canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Allosteric NIK Ligands from Fragment-Based NMR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
comparing (S)-Nik smi1 to other known NIK inhibitors
A Comprehensive Comparison of (S)-Nik smi1 and Other Leading NIK Inhibitors for Researchers
NF-κB-inducing kinase (NIK) has emerged as a critical therapeutic target in a variety of diseases, including autoimmune disorders and B-cell malignancies. As a key regulator of the non-canonical NF-κB pathway, its inhibition offers a promising strategy for therapeutic intervention. This guide provides a detailed comparison of this compound, a highly potent and selective NIK inhibitor, with other well-characterized NIK inhibitors, supported by experimental data and detailed protocols for key assays.
The Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of Tumor Necrosis Factor Superfamily Receptors (TNFSFRs), such as the B-cell activating factor receptor (BAFF-R) and CD40. In resting cells, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and inflammation.
Caption: The non-canonical NF-κB signaling pathway and the point of intervention for NIK inhibitors.
Comparative Performance of NIK Inhibitors
The development of small molecule inhibitors targeting NIK has been a significant focus of drug discovery efforts. This compound is a benchmark compound in this class, demonstrating high potency and selectivity. The following tables summarize the quantitative data for this compound and other notable NIK inhibitors.
Biochemical Potency
This table compares the in vitro inhibitory activity of various compounds against the NIK enzyme. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for potency.
| Inhibitor | Ki (nM) | IC50 (nM) | Assay Type |
| This compound | 0.23[1][2] | 0.23[3][4] | ATP to ADP hydrolysis |
| B022 | 4.2[5][6] | 15.1[5][6] | Kinase assay |
| AM-0216 (Amgen16) | 2[7] | - | HTRF assay |
| AM-0561 | 0.3[6][7] | - | HTRF assay |
| XT2 (Compound 46) | - | 9.1[1][8] | Kinase assay |
| CW15337 | 25[6][9] | - | Biochemical assay |
Cellular Activity
This table highlights the efficacy of NIK inhibitors in cell-based assays, which is more representative of their potential biological effect.
| Inhibitor | Cellular IC50 (nM) | Assay Type | Cell Line |
| This compound | 34[10] | NF-κB Reporter Assay | HEK293 |
| This compound | 70[4][10] | p52 Nuclear Translocation | - |
| This compound | 373 (mouse), 189 (human)[10] | BAFF-induced B-cell survival | Primary B-cells |
| B022 | - | p100 to p52 processing | Hepa1 |
| XT2 (Compound 46) | - | NIK-induced gene expression | Primary hepatocytes |
| CW15337 | LC50: 1630 (MEC-1) | Cytotoxicity | MEC-1 |
Selectivity Profile
A critical aspect of a good kinase inhibitor is its selectivity, as off-target effects can lead to toxicity.
| Inhibitor | Selectivity Information |
| This compound | Highly selective; inhibited only 3 out of 222 kinases by >75% at 1 µM. No inhibition of canonical NF-κB (RelA nuclear translocation).[11] |
| B022 | Described as selective, but detailed kinase panel data is not readily available. |
| XT2 (Compound 46) | Selective against a panel of 98 kinases, with no significant activity against 97 of them up to 500 nM.[10] |
| CW15337 | Does not inhibit IKKα or IKKβ kinase activity.[6][9] |
| Aminopyrazole 3a | No inhibitory effect against 44 other protein kinases.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize NIK inhibitors.
General Workflow for NIK Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of NIK inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity.
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against NIK.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration.
-
Protocol Outline:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., Tris-HCl, MgCl2, DTT).
-
In a 384-well plate, add the NIK enzyme to each well containing the inhibitor.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide substrate) and ATP at its Km concentration.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[12]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression.
-
Cellular p100 to p52 Processing Assay (Western Blot)
This assay directly measures the downstream effect of NIK inhibition in a cellular context.
-
Objective: To confirm that the inhibitor blocks the NIK-mediated processing of p100 to p52.
-
Protocol Outline:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the NIK inhibitor or DMSO for 1-2 hours.
-
Stimulate the non-canonical NF-κB pathway by adding a ligand such as anti-LTβR antibody or BAFF for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB2 (p100/p52) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities for p100 and p52 to determine the extent of processing inhibition. A loading control like β-actin should be used for normalization.
-
NF-κB Reporter Assay
This is a high-throughput method to assess the transcriptional activity of NF-κB.
-
Objective: To quantify the inhibitory effect of a compound on NF-κB-dependent gene expression.
-
Protocol Outline:
-
Transfect cells (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressed Renilla luciferase plasmid is often co-transfected as an internal control.[13]
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of the NIK inhibitor or DMSO.
-
Stimulate the cells with an appropriate ligand (e.g., BAFF) to activate the non-canonical NF-κB pathway.
-
After an incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the IC50 value based on the inhibition of normalized luciferase activity.
-
B-cell Survival Assay
This functional assay evaluates the inhibitor's ability to block the pro-survival signals mediated by NIK in B-cells.
-
Objective: To measure the impact of NIK inhibition on B-cell viability, particularly in the presence of survival factors like BAFF.
-
Protocol Outline:
-
Isolate primary B-cells from mouse spleen or human peripheral blood using magnetic-activated cell sorting (MACS).
-
Culture the B-cells in 96-well plates in the presence of a pro-survival cytokine, typically BAFF.
-
Add serial dilutions of the NIK inhibitor or DMSO to the wells.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by flow cytometry using a viability dye (e.g., Propidium Iodide or DAPI) and Annexin V staining to detect apoptosis.
-
Determine the IC50 value for the inhibition of B-cell survival.
-
Conclusion
This compound stands out as a highly potent and selective NIK inhibitor, serving as a valuable tool for investigating the non-canonical NF-κB pathway.[2] Its sub-nanomolar potency and excellent selectivity profile make it a strong benchmark for the development of new NIK-targeting therapeutics. The comparison with other inhibitors like B022, AM-0216, and XT2 highlights the progress in the field and the availability of multiple chemical scaffolds for NIK inhibition. The provided experimental protocols offer a foundation for researchers to evaluate and compare the performance of these and other novel NIK inhibitors in their own experimental systems. As research continues, the clinical potential of NIK inhibitors in treating a range of inflammatory and malignant diseases is becoming increasingly apparent.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. domainex.co.uk [domainex.co.uk]
- 13. bpsbioscience.com [bpsbioscience.com]
(S)-Nik smi1 Demonstrates Preclinical Efficacy in Patient-Derived Xenografts for Cholangiocarcinoma, Offering a Novel Therapeutic Avenue
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK), as a promising therapeutic agent for intrahepatic cholangiocarcinoma (ICC). In a key study utilizing a human cholangiocarcinoma cell line-derived xenograft model, treatment with a NIK small molecule inhibitor (NIKSMI) led to a significant suppression of tumor growth, underscoring the importance of the non-canonical NF-κB pathway as a therapeutic target in this aggressive cancer.[1] This comparison guide provides an objective overview of the efficacy of this compound in patient-derived xenograft (PDX) models and contrasts its performance with established and emerging therapies for cholangiocarcinoma.
The research, spearheaded by Shiode, Kodama, and colleagues, demonstrated that inhibiting NIK activity effectively curbed the proliferation of ICC cells.[1] Their findings are particularly relevant given the established link between high NIK expression and poor prognosis in ICC patients. This guide is intended for researchers, scientists, and drug development professionals to provide a consolidated resource for evaluating the preclinical evidence supporting NIK inhibition in cholangiocarcinoma.
Comparative Efficacy of this compound and Alternative Therapies in Cholangiocarcinoma Xenograft Models
The following tables summarize the available quantitative data on the efficacy of this compound and other therapeutic agents in preclinical models of cholangiocarcinoma. It is important to note that direct head-to-head comparative studies in identical PDX models are limited. The data presented here is compiled from various studies to provide a comparative landscape.
Table 1: Efficacy of this compound in a Cholangiocarcinoma Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| NIK SMI | 200 mg/kg, oral, twice daily for 14 days | Statistically significant suppression of tumor growth | Reduced number of Ki67-positive proliferating cells. No induction of apoptosis was observed. | Shiode, Kodama, et al., Hepatology, 2022 |
Table 2: Efficacy of Standard-of-Care Chemotherapy in Cholangiocarcinoma PDX Models
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Gemcitabine + Cisplatin | Gemcitabine: 1000 mg/m²; Cisplatin: 25 mg/m² (clinical dose) | Varies across PDX models | Combination therapy shows modest to significant tumor growth inhibition in preclinical models. | Various sources |
Table 3: Efficacy of Targeted Therapies in Cholangiocarcinoma PDX Models
| Treatment Group | Target | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Ponatinib | FGFR | 30 mg/kg, oral, daily | Significant tumor growth inhibition in FGFR2-fusion positive PDX model. | Wang et al., Cancer Letters, 2016 | |
| Dovitinib | FGFR | 50 mg/kg, oral, daily | Moderate tumor growth inhibition in FGFR2-fusion positive PDX model. | Wang et al., Cancer Letters, 2016 | |
| BGJ398 | FGFR | 30 mg/kg, oral, daily | Superior tumor growth inhibition compared to ponatinib and dovitinib in an FGFR2-fusion positive PDX model. | Wang et al., Cancer Letters, 2016 | |
| Ivosidenib | IDH1 | Not specified in PDX studies | Clinical trials show improved progression-free survival in IDH1-mutant cholangiocarcinoma patients. | Abou-Alfa et al., NEJM, 2020 |
Table 4: Efficacy of Immunotherapy in Cholangiocarcinoma Models
| Treatment Group | Target | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Durvalumab + Chemotherapy | PD-L1 | Durvalumab: 1500 mg (clinical dose) | Clinical trials show improved overall survival compared to chemotherapy alone.[2][3][4][5] | TOPAZ-1 Clinical Trial | |
| Pembrolizumab | PD-1 | 5-10 mg/kg, intraperitoneal | Significant tumor growth inhibition in humanized mouse models with TNBC and NSCLC PDX. Data in cholangiocarcinoma PDX is emerging. | Various sources |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Protocol for this compound Efficacy Study in a Cholangiocarcinoma Xenograft Model
-
Cell Line: Human cholangiocarcinoma cell line HuCCT1.
-
Animal Model: NOG (NOD/Shi-scid/IL-2Rγnull) mice.
-
Tumor Implantation: 5 x 10⁶ HuCCT1 cells were mixed with Matrigel (1:1 ratio) and injected subcutaneously into the mice.
-
Treatment Initiation: Treatment began when tumor volumes reached 100–300 mm³.
-
Treatment Groups:
-
Vehicle control group.
-
NIK small molecule inhibitor (NIKSMI) group: 200 mg/kg administered orally twice a day for 14 days.
-
-
Efficacy Assessment: Tumor diameters were measured every 3 days, and tumor volume was calculated using the formula: Tumor volume = [(minor diameter)² × (major diameter)]/2. Immunohistochemical analysis for Ki67 (proliferation marker) and apoptosis markers was performed on tumor tissues post-treatment.
General Protocol for a Patient-Derived Xenograft (PDX) Study
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID, NSG).
-
PDX Model Expansion: Once the initial tumor (P0) reaches a certain size, it is harvested and passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.
-
Drug Efficacy Studies: Once a stable PDX line is established, tumor-bearing mice are randomized into treatment and control groups. Drugs are administered according to specific protocols (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Tumor volume is measured regularly. At the end of the study, tumors are harvested for histological and molecular analysis. Survival of the animals is also a key endpoint.
Signaling Pathways and Experimental Visualization
The therapeutic rationale for targeting NIK with this compound is rooted in its central role in the non-canonical NF-κB signaling pathway, which is often dysregulated in cancer.
Caption: The non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
References
- 1. Yuto Shiode, Takahiro Kodama, Tetsuo Takehara≪Gastroenterology and Hepatology≫ Just in the NIK of time | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 2. onclive.com [onclive.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. oncozine.com [oncozine.com]
- 5. FDA approves durvalumab for locally advanced or metastatic biliary tract cancer | FDA [fda.gov]
A Comparative Analysis of (S)-Nik smi1 and its Racemate: Unraveling the Stereospecificity of NIK Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the potent and selective NF-κB inducing kinase (NIK) inhibitor, (S)-Nik smi1, and its racemic form. This document synthesizes available experimental data to highlight the critical role of stereochemistry in the compound's biological activity.
This compound has emerged as a highly effective inhibitor of NIK, a key kinase in the non-canonical NF-κB signaling pathway.[1][2] This pathway is implicated in various inflammatory and autoimmune diseases, making NIK a compelling therapeutic target.[3] While extensive research has focused on the active (S)-enantiomer, a comparative evaluation with its racemate is crucial for a comprehensive understanding of its therapeutic potential and for guiding drug development strategies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters for this compound and provide an estimated comparison with its racemate. The values for the racemate are theoretical, assuming the (R)-enantiomer is inactive and the racemate contains a 50:50 mixture of the (S) and (R) enantiomers.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Racemic Nik smi1 (Estimated) |
| NIK Enzymatic Inhibition (K_i) | 0.23 nM[1] | ~0.46 nM |
| Cellular p52 Translocation IC_50 | 70 nM[4] | ~140 nM |
| BAFF-induced B-cell Survival IC_50 | 373 ± 64 nM[4] | ~746 nM |
| Off-target Kinase Inhibition (>75% at 1 µM) | KHS1, LRRK2, PKD1[1] | KHS1, LRRK2, PKD1 |
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Species | Clearance (mL/kg per min) | Volume of Distribution (Vd, L/kg) |
| SD Rat | 20[4] | 1.35[4] |
| CD-1 Mouse | 32[4] | 1.58[4] |
| Beagle Dog | 18[4] | 0.778[4] |
| Cynomolgus Monkey | 7.8[4] | 1.39[4] |
Pharmacokinetic data for racemic Nik smi1 is not available. It is plausible that the pharmacokinetic properties of the racemate could differ from the pure enantiomer due to potential differences in metabolism and distribution of the individual enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
NIK Enzymatic Inhibition Assay
The inhibitory activity of this compound on NIK-catalyzed ATP hydrolysis was determined using a fluorescence polarization (FP)-based assay. Recombinant human NIK enzyme was incubated with ATP and a fluorescently labeled ATP analog. The binding of the fluorescent analog to NIK results in a high FP signal. In the presence of an inhibitor like this compound, which competes with ATP for the binding site, the FP signal decreases. The K_i value was calculated from the IC_50 value, which is the concentration of the inhibitor required to reduce the FP signal by 50%.[4]
Cellular p52 Nuclear Translocation Assay
HeLa cells were stimulated with an anti-lymphotoxin-β receptor (LTβR) antibody to activate the non-canonical NF-κB pathway.[5] Cells were then treated with varying concentrations of this compound. Following treatment, cells were fixed, permeabilized, and stained for the p52 subunit of NF-κB and with a nuclear counterstain. High-content imaging and analysis were used to quantify the nuclear translocation of p52. The IC_50 value represents the concentration of this compound that inhibits 50% of the stimulus-induced p52 nuclear translocation.[4]
BAFF-induced B-cell Survival Assay
Primary mouse B-cells were isolated and cultured in the presence of B-cell activating factor (BAFF) to promote survival.[4] The cells were simultaneously treated with a dose range of this compound. After a set incubation period, cell viability was assessed using a standard method such as CellTiter-Glo. The IC_50 value was determined as the concentration of the inhibitor that reduces BAFF-mediated B-cell survival by 50%.[4]
Visualizations
The following diagrams illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for evaluating NIK inhibitors.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the comparative evaluation of NIK inhibitors.
Concluding Remarks
The available evidence strongly indicates that this compound is a highly potent and selective inhibitor of NIK. The stereocenter in the molecule is critical for its high-affinity binding to the kinase, a common feature among potent kinase inhibitors. Although direct experimental data on the racemate is lacking, it is reasonable to infer that its potency would be at least two-fold lower than the pure (S)-enantiomer, as the racemate is a mixture containing 50% of the highly active enantiomer and 50% of the likely inactive (R)-enantiomer.
For drug development purposes, the use of the single, active (S)-enantiomer is highly preferable. It offers a more precise therapeutic agent with a potentially better therapeutic index and reduced risk of off-target effects or differential metabolism that could be associated with the inactive enantiomer. Future studies directly comparing the enantiomers and the racemate would be valuable to definitively quantify the stereospecificity of NIK inhibition by this chemical series and to fully characterize their respective pharmacokinetic and pharmacodynamic profiles.
References
- 1. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (S)-Nik smi1 Activity: A Comparative Guide to Key Assays
(S)-Nik smi1 is a potent and selective small molecule inhibitor of NF-κB inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases, making NIK a compelling therapeutic target. The validation of NIK inhibitors like this compound requires a multi-faceted approach, employing a range of biochemical, cell-based, and in vivo assays to build a comprehensive profile of the compound's activity and selectivity. This guide provides a comparative overview of the performance of this compound across several key assays, supported by experimental data and detailed protocols to aid researchers in the evaluation of NIK inhibitors.
Quantitative Data Summary
The activity of this compound has been characterized in a variety of assays, each interrogating a different aspect of its inhibitory function. The following table summarizes the key quantitative data, providing a cross-assay comparison of its potency.
| Assay Type | Assay Name | Target/Endpoint | Cell Line/System | This compound Potency |
| Biochemical | NIK Kinase Assay | NIK-catalyzed ATP hydrolysis | Recombinant human NIK | Kᵢ = 0.23 ± 0.17 nM [1][2] |
| Cell-Based | NF-κB Luciferase Reporter | NF-κB response element-driven luciferase expression | HEK293 cells | IC₅₀ = 34 ± 6 nM [3] |
| Cell-Based | p52 Nuclear Translocation | Inhibition of p52 nuclear translocation | HeLa cells | IC₅₀ = 70 nM [3] |
| Cell-Based | BAFF-Induced B-Cell Survival | Inhibition of B-cell survival mediated by BAFF | Mouse B-cells | IC₅₀ = 373 ± 64 nM [3] |
Signaling Pathway and Experimental Workflow
To understand the context of these assays, it is crucial to visualize the underlying biological pathway and the experimental pipeline for inhibitor validation.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
A Head-to-Head Comparison of (S)-Nik smi1 and Competing NIK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel NF-κB inducing kinase (NIK) inhibitor, (S)-Nik smi1, with its key competitor compounds: B022, CW15337, and Amgen16. This guide delves into their comparative potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Introduction to NIK Inhibition
NF-κB inducing kinase (NIK), a member of the MAP3K family, is a critical regulator of the non-canonical NF-κB signaling pathway.[1][2][3][4] This pathway is implicated in a variety of physiological processes, including immune cell function and lymphoid organ development. Dysregulation of the non-canonical NF-κB pathway is associated with numerous inflammatory and autoimmune diseases, as well as B-cell malignancies, making NIK a compelling therapeutic target.[1][2] Small molecule inhibitors of NIK offer a promising strategy to selectively modulate this pathway for therapeutic benefit.
The Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFFR, CD40, and LTβR. In resting cells, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[5] Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[2][5] Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NF-κB2), leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[1][2][5]
Head-to-Head Comparison of NIK Inhibitors
The following tables summarize the available quantitative data for this compound and its competitor compounds.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Human NIK | Enzymatic | 0.23[6] | 0.23 ± 0.17[7] |
| Cellular (p52 Translocation) | 70[7] | |||
| Cellular (BAFF-induced B-cell survival) | 373 ± 64[7] | |||
| B022 | NIK | Enzymatic | 4.2[8] | 15.1[8] |
| CW15337 | NIK | Biochemical | 25[9] | |
| Amgen16 | NIK | Enzymatic | 2[10] |
Table 2: Kinase Selectivity
| Compound | Kinase Panel Size | Off-Target Kinases (>75% inhibition @ 1µM) |
| This compound | 222[11] | KHS1, LRRK2, PKD1[11] |
| B022 | Not specified | Selective |
| CW15337 | Not specified | Does not inhibit IKKα or IKKβ[12] |
| Amgen16 | Not specified | Selective |
Table 3: Pharmacokinetic Properties
| Compound | Species | Clearance (mL/kg/min) | Volume of Distribution (Vd, L/kg) | Bioavailability |
| This compound | Rat | 20[7] | 1.35[7] | Favorable[6] |
| Mouse | 32[7] | 1.58[7] | ||
| Beagle | 18[7] | 0.778[7] | ||
| Cynomolgus Monkey | 7.8[7] | 1.39[7] | ||
| B022 | Mouse | Not specified | Not specified | Poor in vivo pharmacokinetic properties[5] |
| Amgen16 | Not specified | Not specified | Not specified | Poor pharmacokinetic properties[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of NIK inhibitors.
In Vitro NIK Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the NIK-catalyzed phosphorylation of a substrate, which is directly proportional to the kinase activity.
Protocol Steps:
-
Reagent Preparation: Dilute recombinant NIK enzyme, substrate (e.g., Myelin Basic Protein), ATP, and test compounds to their final concentrations in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[13]
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the NIK enzyme and substrate mixture.[13]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[13][14]
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
Signal Generation and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the NIK activity.
Cellular p52 Nuclear Translocation Assay
This high-content imaging or ELISA-based assay measures the translocation of the p52 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation of the non-canonical pathway, a key downstream event of NIK activation.
Protocol Steps (High-Content Imaging):
-
Cell Culture and Treatment: Plate cells (e.g., HeLa cells) in a multi-well imaging plate. Treat the cells with the NIK inhibitor or vehicle control for a specified time.
-
Stimulation: Stimulate the non-canonical NF-κB pathway with an appropriate agonist (e.g., anti-LTβR antibody).[11]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for p52, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear and cytoplasmic fluorescence intensity of p52 to determine the extent of nuclear translocation.
In Vivo Efficacy Studies
The therapeutic potential of NIK inhibitors is evaluated in various animal models of disease. For instance, in a mouse model of Systemic Lupus Erythematosus (SLE), the efficacy of this compound was assessed.[15]
Example Protocol (Lupus Mouse Model):
-
Animal Model: Utilize a genetically predisposed mouse strain that develops a lupus-like disease (e.g., NZB/W F1 mice).[11]
-
Compound Administration: Administer the NIK inhibitor (e.g., this compound via oral gavage) or a vehicle control to the mice over a defined treatment period.[6]
-
Monitoring: Monitor disease progression through various endpoints, including proteinuria, serum autoantibody levels, and kidney histology.
-
Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, collect blood and tissue samples to assess compound exposure and target engagement (e.g., by measuring p100/p52 levels in immune cells).
Conclusion
This compound emerges as a highly potent and selective NIK inhibitor with a favorable pharmacokinetic profile across multiple species.[6][7] In comparison, while compounds like B022 and Amgen16 also demonstrate high potency, their utility for in vivo applications may be limited by poor pharmacokinetic properties.[5] CW15337 shows good potency and selectivity, though comprehensive pharmacokinetic and in vivo efficacy data are less readily available.
The data presented in this guide underscore the importance of a multi-faceted approach to inhibitor characterization, encompassing not only in vitro potency but also selectivity and in vivo pharmacology. For researchers in the field of immunology and drug discovery, this compound represents a valuable tool for further elucidating the role of the non-canonical NF-κB pathway in health and disease, and a promising lead for the development of novel therapeutics.
References
- 1. A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amgen16 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 11. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. promega.com [promega.com]
- 14. promega.com.cn [promega.com.cn]
- 15. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the (S)-Nik smi1 Mechanism: A Comparative Guide with Rescue Experiment Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK), with alternative inhibitors. We delve into the experimental data supporting its mechanism of action and propose a "rescue experiment" workflow to further validate its on-target activity.
Unraveling the this compound Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of NIK, a key regulator of the non-canonical NF-κB signaling pathway.[1][2] The non-canonical NF-κB pathway is crucial for the development and function of various immune cells and is implicated in several autoimmune diseases and cancers.[3][4][5]
The primary mechanism of this compound involves the inhibition of NIK-catalyzed ATP hydrolysis, which is essential for its kinase function.[1][2] This targeted inhibition prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[1][4][5] A key feature of this compound is its high selectivity for the non-canonical pathway, with minimal effects on the canonical NF-κB signaling pathway, which is important for a wide range of cellular processes.[6][7]
The validation of this mechanism has been demonstrated through various in vitro and in vivo experiments. Studies have shown that this compound effectively inhibits the nuclear translocation of p52 and the expression of NF-κB2-related genes in a dose-dependent manner.[1][7] Furthermore, experiments using NIK-deficient cells have confirmed that the effects of this compound are specifically mediated through the inhibition of NIK.[7]
Comparative Analysis of NIK Inhibitors
While this compound is a highly potent and selective NIK inhibitor, other molecules such as B022 have also been developed to target this kinase. Below is a comparative summary of their performance based on available data.
Table 1: In Vitro Potency of NIK Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Source(s) |
| This compound | Human NIK | 0.23 | 0.23 ± 0.17 | [1][2] |
| B022 | NIK | 4.2 | 15.1 | [6][8] |
Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Cellular Activity of NIK Inhibitors
| Inhibitor | Assay | Cell Line | IC50 (nM) | Source(s) |
| This compound | p52 Nuclear Translocation | Anti-LTβR-stimulated HeLa | 70 | [6][7] |
| This compound | BAFF-induced B cell survival | Mouse B cells | 373 ± 64 | [7] |
| B022 | NIK-induced p100 to p52 processing | Hepa1 cells | Dose-dependent inhibition (0-5 µM) | [9][10] |
Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Validating On-Target Effects with Rescue Experiments
A definitive method to validate that the effects of a kinase inhibitor are due to its interaction with the intended target is through a "rescue" experiment. This involves introducing a mutated version of the target kinase that is resistant to the inhibitor. If the cellular effects of the inhibitor are reversed by the expression of the resistant mutant, it provides strong evidence for on-target activity.
While no published studies to date have described a specific this compound-resistant NIK mutant, a common mechanism of resistance to kinase inhibitors is the mutation of the "gatekeeper" residue in the ATP-binding pocket. A larger, bulkier amino acid at this position can sterically hinder the binding of the inhibitor without significantly affecting the kinase's enzymatic activity.
Below is a proposed workflow for a rescue experiment to validate the on-target mechanism of this compound.
Caption: Proposed workflow for a rescue experiment to validate the on-target mechanism of this compound.
Experimental Protocols
NIK Kinase Assay (In Vitro)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified NIK.
-
Materials:
-
Recombinant human NIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
NIK substrate (e.g., a peptide containing the NIK phosphorylation motif)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Add kinase buffer, NIK enzyme, and the substrate to the wells of a 384-well plate.
-
Add this compound at a range of concentrations to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.
-
p52 Nuclear Translocation Assay (Cell-Based)
This assay assesses the ability of this compound to inhibit the translocation of p52 from the cytoplasm to the nucleus upon stimulation of the non-canonical NF-κB pathway.
-
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
LTβR agonist (e.g., anti-LTβR antibody)
-
This compound at various concentrations
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p52
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an LTβR agonist to activate the non-canonical NF-κB pathway.
-
After the desired stimulation time, fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p52 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p52 and determine the IC₅₀ of this compound.
-
Site-Directed Mutagenesis for Rescue Experiments
This protocol outlines the general steps for creating a NIK mutant that may be resistant to this compound.
-
Materials:
-
Plasmid DNA containing wild-type NIK cDNA
-
Mutagenic primers designed to introduce the desired mutation (e.g., at the gatekeeper residue)
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
-
Procedure:
-
Design and synthesize mutagenic primers containing the desired point mutation.
-
Perform PCR using the wild-type NIK plasmid as a template and the mutagenic primers.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli.
-
Select for transformed colonies on antibiotic-containing LB agar plates.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
This compound Signaling Pathway
The following diagram illustrates the central role of NIK in the non-canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: The non-canonical NF-κB pathway is initiated by ligand binding, leading to NIK stabilization. This compound inhibits NIK, blocking downstream signaling.
References
- 1. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for screening and validation of resistant mutations against kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
how does (S)-Nik smi1 compare to the previous generation of inhibitors
In the landscape of therapeutic drug discovery, the development of potent and selective inhibitors of NF-κB Inducing Kinase (NIK) has been a significant focus for addressing a range of immune-mediated diseases and certain cancers. This guide provides a detailed comparison of (S)-Nik smi1 with its predecessors, highlighting advancements in potency, selectivity, and cellular activity, supported by experimental data.
Introduction to NIK and the Non-Canonical NF-κB Pathway
NF-κB Inducing Kinase (NIK) is a central serine/threonine kinase that governs the non-canonical NF-κB signaling pathway. This pathway is crucial for the development and function of lymphoid organs, B-cell and T-cell maturation and survival, and the regulation of inflammatory responses. Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies.
The core mechanism of this pathway involves the stabilization of NIK, which then phosphorylates and activates IκB Kinase α (IKKα). Activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein, p100, leading to its partial proteolytic processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.
Performance Comparison of NIK Inhibitors
The evolution of NIK inhibitors has been marked by a significant increase in potency and selectivity. This compound represents a culmination of these efforts, demonstrating superior biochemical and cellular activity compared to earlier generation inhibitors such as B022, XT2, and compounds developed by Amgen.
Data Presentation
| Inhibitor | Target | Ki (nM) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular (p100-p52 processing) | IC50 (nM) - Cellular (BAFF-induced B-cell survival) | Kinase Selectivity |
| This compound | NIK | 0.23[1] | 0.23[2][3] | 70 (p52 nuclear translocation)[2][3] | 373 (mouse), 189 (human)[4] | Highly selective; inhibited only 3 of 222 kinases by >75% at 1 µM[5] |
| B022 | NIK | 4.2[6][7] | 15.1[6][7][8] | Dose-dependent inhibition[6] | Not explicitly reported | Selective NIK inhibitor[6] |
| XT2 | NIK | Not reported | 9.1[9][10][11] | Potent suppression of NIK activities in cells[9][10] | Not explicitly reported | Selective against a panel of 98 kinases[4] |
| Amgen AM-0216 (Amgen16) | NIK | 2[12] | Not explicitly reported | Effective at 1-5 µM[11] | Not explicitly reported | Selective for NIK-dependent cell lines[9] |
| Amgen AM-0561 | NIK | 0.3[9] | Not explicitly reported | Effective at 1-5 µM[11] | Not explicitly reported | More potent analog of AM-0216[9] |
| Amgen Compound 28 | NIK | Not reported | 29[13] | Not explicitly reported | Not explicitly reported | Some off-target activity noted[13] |
As evidenced by the data, this compound exhibits picomolar potency in biochemical assays, a significant improvement over the nanomolar potency of previous inhibitors. Furthermore, its high selectivity minimizes the potential for off-target effects, a critical consideration in drug development.
Mandatory Visualizations
Non-Canonical NF-κB Signaling Pathway
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Amgen16 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 13. Inhibitor | Amgen-NIK-28 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Benchmarking (S)-Nik smi1: A Comparative Guide to Preclinical NIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The non-canonical NF-κB signaling pathway, critically regulated by NF-κB-inducing kinase (NIK), has emerged as a significant therapeutic target for a range of autoimmune diseases and B-cell malignancies. The selective inhibition of NIK is a promising strategy to modulate this pathway's activity. This guide provides a comparative analysis of the potent and selective preclinical NIK inhibitor, (S)-Nik smi1, benchmarked against other well-characterized preclinical candidates. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a framework for the development of future clinical candidates.
Performance Comparison of Preclinical NIK Inhibitors
The following tables summarize the available quantitative data for this compound and other notable preclinical NIK inhibitors. This data allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Biochemical Potency (Ki) | Cellular Potency (IC50) | Key References |
| This compound | Human NIK | 0.23 nM[1] | 70 nM (p52 nuclear translocation)[2] | Brightbill et al., 2018[3][4] |
| B022 | Human NIK | 4.2 nM[5][6] | 15.1 nM (enzymatic)[5] | Ren et al., 2017[7] |
| XT2 | Human NIK | Not Reported | 9.1 nM (enzymatic)[8][9] | Li et al., 2020[8] |
| Amgen-16 | Human NIK | 2 nM[10][11] | ~1-5 µM (NF-κB activity)[12] | Demchenko et al., 2014[13] |
| CW15337 | Human NIK | 25 nM[10][14] | 1.63 µM (MEC-1 cell line) | Ashworth et al., 2023 |
Table 1: Biochemical and Cellular Potency of Preclinical NIK Inhibitors. This table provides a head-to-head comparison of the potency of various preclinical NIK inhibitors.
| Inhibitor | Selectivity Profile | In Vivo Efficacy Models | Key References |
| This compound | Highly selective; inhibited only 3 of 222 off-target kinases at 1 µM.[15] | Effective in a mouse model of systemic lupus erythematosus (SLE).[3] | Brightbill et al., 2018[3][4] |
| B022 | Selective NIK inhibitor. | Protective in toxin-induced liver inflammation and injury models in mice.[5][7] | Ren et al., 2017[7] |
| XT2 | Selective NIK inhibitor. | Orally bioavailable and effective in a mouse model of liver inflammation.[8] | Li et al., 2020[8] |
| Amgen-16 | Selective for NIK-dependent multiple myeloma cell lines. | Poor pharmacokinetic properties have limited in vivo studies.[16] | Demchenko et al., 2014[13] |
| CW15337 | Selective for NIK; no inhibition of IKKα or IKKβ at effective concentrations. | Not explicitly reported in the provided search results. | Ashworth et al., 2023 |
Table 2: Selectivity and In Vivo Activity of Preclinical NIK Inhibitors. This table highlights the selectivity and reported in vivo applications of the compared NIK inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the non-canonical NF-κB signaling pathway and a general workflow for the discovery and characterization of novel NIK inhibitors.
Caption: Non-canonical NF-κB signaling pathway.
Caption: NIK inhibitor discovery and development workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NIK inhibitors.
NIK Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NIK.
-
Principle: A purified, recombinant NIK enzyme is incubated with its substrate (e.g., a peptide derived from IKKα) and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
-
General Protocol:
-
Reagents: Recombinant human NIK, kinase buffer, ATP, substrate peptide (e.g., biotinylated IKKα peptide), and the test compound at various concentrations. For detection, an antibody specific to the phosphorylated substrate or a system to measure ADP (e.g., ADP-Glo™ Kinase Assay) is required.
-
Procedure: a. The test compound is pre-incubated with the NIK enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate peptide. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product is measured using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NIK activity, is calculated by fitting the dose-response data to a suitable equation. The Ki value can be determined from the IC50 value and the concentrations of ATP and substrate used in the assay.
-
Cellular Assay for Non-Canonical NF-κB Pathway Inhibition (p52 Nuclear Translocation)
This assay assesses the ability of a compound to inhibit the non-canonical NF-κB pathway in a cellular context.
-
Principle: In response to stimuli that activate the non-canonical pathway (e.g., BAFF, anti-LTβR antibody), NIK is stabilized, leading to the processing of p100 to p52 and the translocation of p52 into the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
-
General Protocol:
-
Cell Line: A suitable cell line that responds to non-canonical NF-κB stimuli, such as HeLa cells or B-cell lines.
-
Procedure: a. Cells are seeded in a multi-well plate suitable for imaging. b. The cells are pre-treated with the test compound at various concentrations for a defined period. c. The non-canonical pathway is stimulated with an appropriate agonist (e.g., anti-LTβR antibody). d. After stimulation, the cells are fixed, permeabilized, and stained with an antibody against p52 and a nuclear counterstain (e.g., DAPI). e. The cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: The nuclear and cytoplasmic fluorescence intensity of p52 is quantified for a large number of cells. The ratio of nuclear to cytoplasmic p52 is calculated, and the IC50 value for the inhibition of p52 nuclear translocation is determined.
-
Kinase Selectivity Profiling
This is essential to determine the specificity of the NIK inhibitor and to identify potential off-target effects.
-
Principle: The inhibitory activity of the compound is tested against a large panel of other kinases.
-
General Protocol:
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a commercially available panel of hundreds of purified kinases.
-
The percent inhibition for each kinase is determined.
-
For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 or Ki value.
-
Data Analysis: The selectivity of the compound is expressed as the ratio of its potency against off-target kinases to its potency against NIK. A highly selective inhibitor will have a much lower potency for other kinases compared to NIK.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB inducing Kinase (NIK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Amgen16 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 16. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with (S)-Nik smi1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of (S)-Nik smi1, a potent and selective inhibitor of NF-κB-inducing kinase (NIK), with other modulators of the non-canonical NF-κB pathway. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to this compound and the Non-Canonical NF-κB Pathway
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NF-κB-inducing kinase (NIK), a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFFR, CD40, and LTβR. Upon activation, NIK phosphorylates and activates IκB Kinase α (IKKα), leading to the processing of p100 to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in inflammation, immunity, and cell survival.[1][2] Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and cancers, making NIK an attractive therapeutic target.[1][2]
Comparative Analysis of Transcriptomic Data
A direct head-to-head transcriptomic comparison of this compound with other NIK inhibitors in the same experimental system is not yet available in the public domain. However, by analyzing existing datasets from studies using this compound and other methods to modulate NIK activity, we can infer its relative effects on gene expression.
Here, we present a comparative summary based on two key datasets:
-
RNA-Seq of murine renal proximal tubulo-interstitial cells (RPTECs) treated with the cytokine TWEAK to activate the non-canonical NF-κB pathway, with and without the presence of this compound. This provides insight into the inhibitory profile of this compound.
-
RNA-Seq of rat insulinoma cells (INS-1 832/13) overexpressing NIK . This dataset reveals the transcriptomic consequences of NIK activation, which can be viewed as the opposing effect of NIK inhibition.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)
| Condition | Experimental System | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | GEO Accession |
| NIK Overexpression | Rat Insulinoma Cells (INS-1 832/13) | 471 | 249 | TNF signaling, NF-κB signaling, Antigen processing and presentation, Insulin secretion | GSE130121[3] |
| TWEAK-induced NIK activation | Murine Renal Proximal Tubulo-interstitial Cells (RPTECs) | TWEAK induced a significant number of genes. | Not applicable. | Pro-inflammatory cytokines/chemokines, Extracellular matrix, Signaling genes. | Data from Brightbill et al. 2018[4] |
| This compound treatment of TWEAK-stimulated cells | Murine Renal Proximal Tubulo-interstitial Cells (RPTECs) | The majority of TWEAK-inducible genes were inhibited. | Not applicable (inhibition of induction). | Inhibition of pro-inflammatory pathways. | Data from Brightbill et al. 2018[4] |
Note: A direct quantitative comparison is limited by the different species and cell types used in these studies. However, the data clearly indicates that this compound is effective in counteracting the pro-inflammatory gene expression program induced by NIK activation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparative transcriptomics of NIK inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments involving the transcriptomic analysis of cells treated with NIK modulators.
Cell Culture and Treatment for Transcriptomic Analysis of this compound
Cell Line: Murine Renal Proximal Tubulo-interstitial Cells (RPTECs).
Culture Conditions:
-
Culture RPTECs in a suitable medium, such as a 1:1 mixture of DMEM:F12, supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, epithelial growth factor (EGF), and hydrocortisone.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells at a desired density to ensure they are in the logarithmic growth phase at the time of treatment.
Treatment Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing either:
-
Vehicle control (e.g., DMSO).
-
TWEAK (100 ng/mL) to stimulate the non-canonical NF-κB pathway.
-
TWEAK (100 ng/mL) and this compound (3 µM).
-
-
Incubate the cells for the desired time points (e.g., 6 and 24 hours).
-
After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
RNA Isolation, Library Preparation, and Sequencing
RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercially available RNA isolation kit (e.g., Qiagen RNeasy Mini Kit).
-
Homogenize the lysate and follow the manufacturer's protocol for RNA purification, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water and assess its quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the isolated total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded Total RNA with Ribo-Zero Gold) according to the manufacturer's instructions.
-
Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads of a desired length (e.g., 125 bp).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the appropriate reference genome (e.g., mouse genome assembly mm10) using a splice-aware aligner such as STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using a tool like HTSeq-count.
-
Differential Expression Analysis: Perform differential expression analysis between the different treatment groups (e.g., TWEAK vs. control, TWEAK + this compound vs. TWEAK) using a statistical package like DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of differentially expressed genes to identify the biological processes and pathways affected by the treatments.
Alternative NIK Inhibitors for Comparative Studies
For researchers planning comparative studies, several other NIK inhibitors have been reported in the literature. These could serve as valuable comparators to this compound to understand the nuances of NIK inhibition.
-
B022: A potent and selective NIK inhibitor that has been shown to protect the liver from toxin-induced inflammation and injury.[1] It has been used in both in vitro and in vivo studies.
-
Amgen-16: Another well-characterized NIK inhibitor.
-
XT2: A selective small-molecule NIK inhibitor effective in mitigating drug-induced liver injury.
When designing comparative transcriptomic studies, it is crucial to use the same cell line, treatment conditions (stimulus, inhibitor concentration, and time points), and data analysis pipeline to ensure that any observed differences in gene expression are due to the specific activities of the inhibitors being compared.
Conclusion
This compound is a highly effective inhibitor of the non-canonical NF-κB pathway, capable of reversing the pro-inflammatory gene expression program induced by NIK activation. While direct comparative transcriptomic data with other NIK inhibitors is currently lacking, the available datasets provide a strong foundation for understanding its mechanism of action at the transcriptomic level. The experimental protocols and workflows detailed in this guide are intended to facilitate future research aimed at a direct and objective comparison of this compound with other promising NIK inhibitors, ultimately aiding in the development of novel therapeutics for diseases driven by aberrant non-canonical NF-κB signaling.
References
- 1. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Insights into Repeated Renal Injury Using RNA-Seq with Two New RPTEC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Nik smi1: A Comparative Guide to a Potent and Selective NIK Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (S)-Nik smi1 as a chemical probe for NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Its performance is objectively compared with other known NIK inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Introduction to NIK and the Role of Chemical Probes
NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central kinase in the non-canonical NF-κB pathway. This pathway is integral to various physiological processes, including immune responses, lymphoid organ development, and cell survival. Dysregulation of NIK activity has been implicated in numerous diseases, such as autoimmune disorders and various cancers. Potent and selective chemical probes are invaluable tools for dissecting the nuanced roles of NIK in both normal physiology and disease states, and for validating it as a therapeutic target. This compound has emerged as a highly promising chemical probe for these purposes.
Comparative Analysis of NIK Inhibitors
This compound demonstrates exceptional potency and selectivity for NIK. The following tables summarize its performance in key validation assays alongside other published NIK inhibitors.
Table 1: In Vitro Potency of NIK Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Human NIK | Biochemical | 0.23 ± 0.17 | 0.23 ± 0.17 | [1][2] |
| B022 | NIK | Biochemical | 4.2 | 15.1 | [3][4] |
| Amgen-16 | NIK | Biochemical | 2 | - | [5] |
| AM-0561 | NIK | Biochemical | 0.3 | - | [6][7][8] |
| CW15337 | NIK | Biochemical | 25 | - | [3] |
Table 2: Cellular Activity of NIK Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference(s) |
| This compound | HEK293 | Luciferase Reporter | 34 ± 6 | [9] |
| This compound | - | p52 (RelB) Nuclear Translocation | 70 | [9] |
| This compound | Mouse B cells | BAFF-induced Survival | 373 ± 64 | [9] |
| B022 | Hepa1 | p52 Formation | ~5000 | [4] |
| Amgen-16 | Multiple Myeloma Cell Lines | Cell Viability | Varies | [10] |
| CW15337 | MEC-1 | Cytotoxicity | 1630 |
Table 3: Selectivity of this compound
| Off-Target Kinase | % Inhibition at 1 µM | Ki (nM) |
| KHS1 | >75% | - |
| LRRK2 | >75% | - |
| PKD1 | >75% | - |
| 219 other kinases | <75% | - |
| Data from a panel of 222 kinases.[1][2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used for validation, the following diagrams illustrate the NIK signaling pathway and the workflows of key experiments.
References
- 1. origene.com [origene.com]
- 2. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Safety Operating Guide
Proper Disposal of (S)-Nik smi1: A Guide for Laboratory Professionals
(S)-Nik smi1 , a potent and selective inhibitor of NF-κB inducing kinase (NIK), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
According to safety data sheets, this compound presents potential hazards. One supplier indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] However, another supplier classifies it as a non-hazardous substance.[6] Given this conflicting information, it is crucial to handle this compound with caution and to apply conservative safety measures.
Key safety precautions include:
-
Washing hands thoroughly after handling.[5]
-
Not eating, drinking, or smoking in the work area.[5]
-
Preventing its release into the environment.[5]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Weight | 365.38 g/mol | [5] |
| Ki (Inhibition Constant) | 230 ± 170 pM | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [5] |
Step-by-Step Disposal Protocol
The primary disposal instruction for this compound is to dispose of contents and container to an approved waste disposal plant .[5] The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Designated and labeled hazardous waste container.
-
Chemical waste tags or labels.
Procedure:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. While specific incompatibilities for disposal are not listed, it is good practice to avoid mixing with strong acids, bases, or oxidizing agents.[5]
-
-
Container Management:
-
Use a container that is chemically resistant and can be securely sealed.
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the completed waste manifest or any other required documentation.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable lab equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) and cleaning agents.
-
Collect the cleaning residues as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety protocols for chemical waste management.
References
Essential Safety and Logistics for Handling (S)-Nik smi1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of (S)-Nik smi1, a potent and selective NF-κB inducing kinase (NIK) inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Precautions
This compound requires careful handling due to its potential hazards. While some suppliers classify it as not a hazardous substance, others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious approach is mandatory.
Key safety precautions include:
-
Avoid inhalation, ingestion, and contact with skin and eyes [1][2].
-
Work in a well-ventilated area , preferably a chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Follow the recommended storage temperatures for optimal stability[2][3].
| Form | Storage Temperature (Short-term) | Storage Temperature (Long-term) |
| Solid Powder | 0 - 4 °C (days to weeks) | -20 °C (months to years) |
| In Solvent | Not specified | -80 °C |
Preparation of Stock Solutions
-
Work in a chemical fume hood.
-
Wear all required PPE (lab coat, gloves, eye protection).
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of the solid compound.
-
Prepare the stock solution by dissolving the compound in a suitable solvent, such as DMSO[3][4].
| Solvent | Reported Solubility |
| DMSO | 73 mg/mL (199.79 mM)[4] |
-
Ensure the solution is fully dissolved before use.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature.
Use in Experiments
-
When adding this compound to your experimental system (e.g., cell culture), continue to work in a controlled environment like a laminar flow hood.
-
Use appropriate pipetting techniques to avoid splashes and aerosol generation.
-
If working with cells, be aware of the compound's biological activity as a NIK inhibitor[3][4][5][6][7].
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any disposable materials that have come into contact with this compound (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[2].
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. NIK inhibitor 4f(NIK SMI1)|1660114-31-7|MSDS [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
